molecular formula C8H7ClO2S B1582134 2-Chloro-5-(methylthio)benzoic acid CAS No. 51546-12-4

2-Chloro-5-(methylthio)benzoic acid

Cat. No.: B1582134
CAS No.: 51546-12-4
M. Wt: 202.66 g/mol
InChI Key: HJDZJDJRUVAYTR-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylthio)benzoic acid is a useful research compound. Its molecular formula is C8H7ClO2S and its molecular weight is 202.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDZJDJRUVAYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346019
Record name 2-Chloro-5-(methylthio)benzoic acid
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Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51546-12-4
Record name 2-Chloro-5-(methylthio)benzoic acid
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Record name 2-Chloro-5-(methylthio)benzoic acid
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Foundational & Exploratory

Introduction: A Molecule of Interest in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-(methylthio)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a versatile organic building block. It also delves into its synthesis, reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug development.

This compound (CAS No. 51546-12-4) is a substituted aromatic carboxylic acid that has garnered interest as a precursor in various chemical syntheses.[1] Its trifunctional nature, featuring a carboxylic acid, a chloro group, and a methylthio ether, offers multiple sites for chemical modification, making it a valuable scaffold for constructing more complex molecules.

While direct applications of this specific compound are primarily in chemical synthesis studies, the structural motifs it contains are prevalent in medicinally active compounds.[1] For instance, substituted chlorobenzoic acids are key components in the development of drugs for a range of conditions, including diabetes and inflammation.[2][3] Furthermore, thioether linkages are present in various pharmaceuticals and can play a crucial role in modulating a compound's metabolic stability and biological activity. The structural similarity of this compound to precursors for antitubercular agents further underscores its potential relevance in drug discovery programs.[4][5] This guide aims to provide a detailed technical resource for researchers looking to utilize this compound in their work.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
CAS Number 51546-12-4[6][7][8]
Molecular Formula C₈H₇ClO₂S[7][8]
Molecular Weight 202.66 g/mol [6][7]
Appearance Solid[6]
Melting Point 136-137 °C[6][9]
Boiling Point Not available (may decompose)
Solubility Insoluble in water; soluble in many organic solvents such as alcohols, acetone, and dichloromethane.[10]
pKa Estimated ~3.5-4.0 (based on substituted benzoic acids)
InChI 1S/C8H7ClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)[6]
InChIKey HJDZJDJRUVAYTR-UHFFFAOYSA-N[6]
SMILES CSc1ccc(Cl)c(c1)C(O)=O[6]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several routes. A plausible and efficient method involves the nucleophilic aromatic substitution of a dichlorinated benzoic acid derivative with a methylthiolate source.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Reactant1 2,5-Dichlorobenzoic acid Reaction Nucleophilic Aromatic Substitution in a polar aprotic solvent (e.g., DMF, DMSO) with heating Reactant1->Reaction Reactant2 Sodium thiomethoxide (NaSMe) Reactant2->Reaction Intermediate Sodium 2-chloro-5-(methylthio)benzoate Reaction->Intermediate Formation of the salt FinalProduct This compound Intermediate->FinalProduct Acidic workup (e.g., HCl)

Caption: Proposed synthesis of this compound.

Causality in Experimental Choices

The choice of 2,5-dichlorobenzoic acid as a starting material is strategic. The two chloro substituents activate the aromatic ring towards nucleophilic aromatic substitution. The chloro group at the 5-position is more susceptible to substitution by the thiomethoxide nucleophile than the one at the 2-position due to the directing effects of the carboxylic acid group. The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the sodium thiomethoxide cation, enhancing the nucleophilicity of the thiomethoxide anion. Heating is necessary to overcome the activation energy of the reaction. The final step involves an acidic workup to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Reactivity Profile

The reactivity of this compound is governed by its three functional groups:

  • Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides (e.g., with thionyl chloride), amidation, and reduction.

  • Aryl Chloride: The chloro group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds, allowing for further diversification of the molecular scaffold.

  • Thioether: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can significantly alter the electronic and steric properties of the molecule, a common strategy in medicinal chemistry to modulate drug properties.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials:

  • 2,5-Dichlorobenzoic acid

  • Sodium thiomethoxide

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichlorobenzoic acid (1 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Carefully add sodium thiomethoxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the aqueous solution to a pH of 1-2 by the slow addition of concentrated HCl. A precipitate should form.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.

  • Dry the purified product under vacuum to obtain this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would show the following signals:

  • ~10-12 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

  • ~7.8-8.0 ppm (doublet, 1H): This signal is attributed to the aromatic proton ortho to the carboxylic acid group.

  • ~7.3-7.5 ppm (doublet of doublets, 1H): This signal corresponds to the aromatic proton between the chloro and methylthio groups.

  • ~7.1-7.3 ppm (doublet, 1H): This signal is for the aromatic proton ortho to the chloro group.

  • ~2.5 ppm (singlet, 3H): This sharp singlet represents the three protons of the methylthio group.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would exhibit 8 distinct signals:

  • ~170-175 ppm: The carbonyl carbon of the carboxylic acid.

  • ~135-145 ppm: Aromatic carbons attached to the chloro and methylthio groups (quaternary).

  • ~125-135 ppm: Aromatic carbons (CH).

  • ~15-20 ppm: The carbon of the methyl group in the methylthio substituent.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • 2500-3300 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid.[11]

  • ~1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.[11]

  • ~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • 1210-1320 cm⁻¹: C-O stretching of the carboxylic acid.[11]

  • ~1100 cm⁻¹: C-Cl stretching.

  • ~600-700 cm⁻¹: C-S stretching.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the following features would be expected:

  • Molecular Ion (M⁺): A prominent peak at m/z 202, with an M+2 peak at m/z 204 with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

  • Key Fragmentation Peaks:

    • Loss of OH (m/z 185)

    • Loss of COOH (m/z 157)

    • Loss of CH₃S (m/z 155)

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

  • Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1]

  • Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is classified as a combustible solid.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its distinct functional groups provide multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex target molecules, particularly in the field of drug discovery. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to 2-Chloro-5-(methylthio)benzoic Acid: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-(methylthio)benzoic acid, a versatile building block in organic synthesis with notable applications in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, spectroscopic profile, synthesis, reactivity, and its role in the development of novel therapeutic agents.

Compound Identification and Physicochemical Properties

This compound is a substituted benzoic acid derivative characterized by the presence of a chlorine atom at the 2-position and a methylthio group at the 5-position of the benzene ring.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 51546-12-4[1]
Molecular Formula C₈H₇ClO₂S[1]
Molecular Weight 202.66 g/mol [1]
Physical Form Solid
Melting Point 136-137 °C
SMILES CSc1ccc(Cl)c(c1)C(O)=O
InChI Key HJDZJDJRUVAYTR-UHFFFAOYSA-N

Molecular Structure and Formula

The molecular formula of this compound is C₈H₇ClO₂S.[1] Its structure consists of a benzene ring substituted with a carboxylic acid group (-COOH), a chlorine atom (-Cl), and a methylthio group (-SCH₃).

The presence of these functional groups imparts specific chemical properties to the molecule. The carboxylic acid group is a key functional handle for various chemical transformations, while the chlorine and methylthio groups influence the electronic properties and reactivity of the aromatic ring.

Caption: 2D structure of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on the analysis of similar compounds.[2][3][4]

Table 2: Predicted Spectroscopic Data

TechniqueData
¹H NMR Aromatic protons (δ 7.0-8.0 ppm, m), Methyl protons of -SCH₃ (δ ~2.5 ppm, s), Carboxylic acid proton (δ >10 ppm, br s)
¹³C NMR Carboxylic acid carbon (δ ~170 ppm), Aromatic carbons (δ 120-140 ppm), Methyl carbon of -SCH₃ (δ ~15 ppm)
FT-IR (cm⁻¹) O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-Cl stretch (~750 cm⁻¹), C-S stretch (~700 cm⁻¹)
Mass Spec (m/z) Molecular ion peak at ~202/204 (due to ³⁵Cl/³⁷Cl isotopes), fragmentation patterns corresponding to the loss of -COOH, -Cl, and -SCH₃ groups.

Synthesis and Reactivity

Synthetic Approach

A common method for the synthesis of aryl thioethers, which can be adapted for this compound, involves the reaction of a corresponding aryl halide with a thiol or its salt. A plausible synthetic route starts from 2,5-dichlorobenzoic acid.

Caption: General synthetic workflow for this compound.

Experimental Protocol (General Method):

A detailed experimental protocol for the synthesis of a similar compound, 2-(4-chlorophenylthio)benzoic acid, is described in US Patent 4,902,826.[5] This procedure can be adapted for the synthesis of this compound.

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dichlorobenzoic acid in an appropriate aprotic solvent.

  • Addition of Thiolate: Add sodium thiomethoxide to the solution. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic aromatic substitution.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled and then acidified to precipitate the carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol.

  • Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions. The directing effects of the chloro (ortho-, para-directing) and methylthio (ortho-, para-directing) groups, along with the deactivating effect of the carboxylic acid group (meta-directing), will influence the position of substitution.

  • Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone, providing further avenues for derivatization.

Applications in Drug Development and Medicinal Chemistry

Substituted benzoic acids and organosulfur compounds are prominent scaffolds in medicinal chemistry.[6][7][8] this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

A notable example is its use as a starting material in the synthesis of 1-(2-amino-benzoyl)-piperazine derivatives, which have been investigated as glycine uptake inhibitors for the treatment of psychoses. This highlights the importance of this molecule as a building block in the development of novel central nervous system (CNS) active compounds.

Furthermore, the structural motifs present in this compound are found in various bioactive molecules. Thiophenol and its derivatives are used in the production of sulfonamides and other pharmaceuticals.[9]

Caption: Role of this compound in a drug discovery pipeline.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Statements: [10]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with a well-defined molecular structure and a range of useful chemical properties. Its versatile reactivity makes it a valuable tool for synthetic chemists, particularly in the field of medicinal chemistry. The ability to serve as a scaffold for the synthesis of complex bioactive molecules underscores its importance in the ongoing quest for new and effective therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound in their work.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(methylthio)benzoic Acid Technical Grade

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed methodology for the synthesis of technical grade 2-Chloro-5-(methylthio)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying scientific rationale for the experimental choices, ensuring a reproducible and scalable synthesis.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 2-amino-5-(methylthio)benzoic acid. The second stage is the conversion of this amino-substituted benzoic acid to the target chloro-substituted compound via a Sandmeyer reaction. This classic and reliable transformation in aromatic chemistry allows for the strategic introduction of a chloro group in a position that may not be readily accessible through direct chlorination.[1][2]

The overall synthetic pathway is depicted below:

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 2-amino-5-(methylthio)benzoic acid cluster_stage2 Stage 2: Sandmeyer Reaction 2-Nitro-5-chlorobenzoic_acid 2-Nitro-5-chlorobenzoic acid Step1_reagents 1. Na2S·9H2O, NaOH(aq) 2. Nitro reduction Intermediate_product 2-Amino-5-mercaptobenzoic acid Step1_reagents->Intermediate_product Nucleophilic substitution & Reduction Step2_reagents Methylating agent (e.g., (CH3)2SO4) NaOH(aq) Starting_Material 2-amino-5-(methylthio)benzoic acid Step2_reagents->Starting_Material S-methylation Diazotization 1. NaNO2, HCl(aq) 0-5 °C Diazonium_salt Diazonium salt intermediate Diazotization->Diazonium_salt Diazotization Sandmeyer_reaction 2. CuCl, HCl Final_Product This compound Sandmeyer_reaction->Final_Product Substitution

Caption: Overall synthetic scheme for this compound.

Synthesis of the Starting Material: 2-amino-5-(methylthio)benzoic acid

The synthesis of the requisite starting material, 2-amino-5-(methylthio)benzoic acid, can be accomplished in a one-pot, two-step process from 2-nitro-5-chlorobenzoic acid. This method is advantageous due to its use of readily available and inexpensive reagents and water as a solvent, which aligns with principles of green chemistry.[3]

Experimental Protocol for 2-amino-5-(methylthio)benzoic acid

Materials:

  • 2-Nitro-5-chlorobenzoic acid

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄) or another suitable methylating agent

  • Acetonitrile (optional, for solubility)

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Nucleophilic Substitution and Reduction: In a reaction vessel equipped with a stirrer and temperature control, dissolve 2-nitro-5-chlorobenzoic acid in an aqueous solution of sodium hydroxide at a temperature between -10 and 10 °C. To this solution, slowly add an aqueous solution of sodium sulfide nonahydrate. The molar ratio of 2-nitro-5-halobenzoic acid to the sulfur-containing reagent should be approximately 1:1 to 1:4.[3] After the addition is complete, the reaction temperature is raised to 45-55 °C and stirred for 4-10 hours. This step achieves both the nucleophilic displacement of the chloro group with the hydrosulfide anion and the reduction of the nitro group to an amine.

  • S-methylation: After the initial reaction is complete, cool the mixture. To the same reaction vessel, add a 4 mol/L aqueous solution of NaOH. Then, slowly add a methylating agent, such as dimethyl sulfate, dropwise while maintaining the temperature at 50 °C. Continue stirring for 1-2 hours.[3]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 3-4 to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried to yield 2-amino-5-(methylthio)benzoic acid.

The Sandmeyer Reaction: Synthesis of this compound

The Sandmeyer reaction is a powerful method for the conversion of an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[2][4][5] This reaction is particularly useful for synthesizing substituted aromatic compounds that are otherwise difficult to prepare.[1][6]

Causality Behind Experimental Choices

The diazotization reaction is performed at a low temperature (0-5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures. The use of a copper(I) salt, specifically copper(I) chloride, is crucial as a catalyst for the substitution of the diazonium group with a chloride ion.[2] The mechanism is believed to proceed through a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst.[2][5]

Experimental Protocol for this compound

Materials:

  • 2-amino-5-(methylthio)benzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-5-(methylthio)benzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the cooled suspension over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.[6] After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate beaker, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to approximately 50-60 °C until the evolution of nitrogen gas ceases, which indicates the completion of the reaction.[6]

  • Work-up and Purification: Pour the cooled reaction mixture onto crushed ice. Neutralize the mixture with a 5% sodium bicarbonate solution to precipitate the crude product. Filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.[6] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the technical grade product.

The purification workflow is outlined in the following diagram:

Purification_Workflow Reaction_Mixture Reaction Mixture Quenching Quenching on Crushed Ice Reaction_Mixture->Quenching Neutralization Neutralization with NaHCO3 solution Quenching->Neutralization Filtration Filtration Neutralization->Filtration Crude_Product Crude this compound Filtration->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Drying Drying Recrystallization->Drying Purified_Product Technical Grade Product Drying->Purified_Product

Caption: Purification workflow for this compound.

Data Presentation and Characterization

The following table summarizes the key physical and chemical properties of technical grade this compound.

PropertyValueReference
Purity ~96%--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 136-137 °C--INVALID-LINK--
Molecular Formula C₈H₇ClO₂S--INVALID-LINK--
Molecular Weight 202.66 g/mol --INVALID-LINK--

The final product should be characterized using standard analytical techniques to confirm its identity and purity. Recommended methods include:

  • Melting Point Analysis: To compare with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (carboxylic acid, C-Cl, C-S).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

    • Sodium Nitrite: Oxidizing agent and toxic if ingested.

    • Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Handle with extreme caution and use appropriate engineering controls.

    • Diazonium Salts: Potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

A Comprehensive Technical Guide to 2-Chloro-5-(methylthio)benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloro-5-(methylthio)benzoic acid, a versatile organic building block. This document explores its chemical and physical properties, outlines a probable synthetic route, discusses its reactivity, and delves into its applications, particularly in the context of medicinal chemistry and drug discovery.

Introduction: A Versatile Building Block

This compound is a substituted benzoic acid derivative that has garnered interest in the field of organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a chloro group, and a methylthio ether, makes it a valuable precursor for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling its use in the construction of diverse molecular scaffolds. This guide serves as a technical resource for researchers and professionals leveraging this compound in their synthetic endeavors.

Physicochemical and Safety Data

A solid understanding of the physical and chemical properties of a compound is paramount for its effective and safe use in a laboratory setting.

Key Properties
PropertyValueReference
CAS Number 51546-12-4[1]
Molecular Formula C₈H₇ClO₂S[1]
Molecular Weight 202.66 g/mol [1]
Appearance Solid
Melting Point 136-137 °C
Linear Formula ClC₆H₃(SCH₃)CO₂H
SMILES String CSc1ccc(Cl)c(c1)C(O)=O
InChI Key HJDZJDJRUVAYTR-UHFFFAOYSA-N
Safety Information

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn when handling this compound.[2] It is designated as a combustible solid and should be stored accordingly.[2]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or require analogues. A plausible synthetic route can be adapted from methodologies used for similar methylthiobenzoic acids. One such approach involves the nucleophilic aromatic substitution of a chlorine atom with a methylthiolate group on a suitable precursor, followed by hydrolysis of a nitrile.

A relevant patented method for a related compound starts from a chlorobenzonitrile derivative.[3] Adapting this for the synthesis of this compound would likely involve the following conceptual steps:

Synthesis_Pathway 2,5-dichlorobenzonitrile 2,5-Dichlorobenzonitrile Intermediate_Nitrile 2-Chloro-5-(methylthio)benzonitrile 2,5-dichlorobenzonitrile->Intermediate_Nitrile Sodium thiomethoxide (NaSMe) Final_Product This compound Intermediate_Nitrile->Final_Product Acid or Base Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-5-(methylthio)benzonitrile

  • To a solution of 2,5-dichlorobenzonitrile in a suitable aprotic polar solvent (e.g., DMF or DMSO), add sodium thiomethoxide.

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-5-(methylthio)benzonitrile.

Step 2: Hydrolysis to this compound

  • Subject the crude 2-chloro-5-(methylthio)benzonitrile to either acidic or basic hydrolysis. For example, reflux the nitrile in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

  • After the reaction is complete, cool the mixture and, if basic hydrolysis was used, acidify with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Chemical Reactivity and Spectroscopic Characterization

The reactivity of this compound is dictated by its three functional groups. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. The chloro group, being on an aromatic ring, is generally unreactive towards nucleophilic substitution unless activated. The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, which can have significant effects on the electronic properties of the molecule and its biological activity.

While detailed, publicly available spectra for this compound are scarce, the expected spectroscopic features can be predicted:

  • ¹H NMR: Aromatic protons would appear as multiplets in the aromatic region. The methyl protons of the thioether group would be a singlet, typically in the range of 2.4-2.6 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The spectrum would show eight distinct carbon signals, including the carbonyl carbon of the carboxylic acid (typically >165 ppm), aromatic carbons, and the methyl carbon of the thioether group (typically 15-20 ppm).

  • IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-Cl and C-S stretching vibrations.

Applications in Synthesis and Drug Discovery

This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules. Its utility is highlighted by the importance of structurally related compounds in various fields.

Precursor for Bioactive Molecules

While direct evidence for the biological activity of this compound is not prominent in the literature, its structural motifs are present in compounds with known pharmacological activities. For instance, derivatives of 2-arylthiobenzoic acids are intermediates in the synthesis of thioxanthenes, which have applications as photoinitiators and as scaffolds for neuroleptic drugs.[4]

Furthermore, the synthesis of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives has been reported to yield compounds with potential antimicrobial activity.[5] This suggests that the thioether and chloro-substituted aromatic core, as found in this compound, is a viable starting point for the development of novel therapeutic agents.

Applications A This compound B Pharmaceutical Intermediates A->B E Agrochemicals A->E F Materials Science A->F C Antimicrobial Agents B->C D Antitubercular Agents (by analogy) B->D

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups provides a platform for the creation of a diverse array of more complex molecules. While its direct biological applications are not extensively documented, the demonstrated utility of structurally similar compounds in medicinal chemistry, particularly in the development of antimicrobial and antitubercular agents, highlights its potential as a key intermediate in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this compound for their scientific pursuits.

References

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-5-(methylthio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. Benzoic acid derivatives, in particular, have historically served as a versatile foundation for a multitude of pharmacologically active agents.[1][2] The strategic functionalization of the benzoic acid ring can profoundly influence its biological profile. This guide focuses on the untapped potential of derivatives based on the 2-Chloro-5-(methylthio)benzoic acid core. The presence of a chlorine atom, a methylthio group, and a carboxylic acid moiety provides a unique electronic and steric landscape, making this class of compounds a compelling subject for systematic investigation into its anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a technical framework for exploring this promising, yet underexplored, chemical space.

Potential as Anticancer Agents: Targeting Uncontrolled Proliferation

The search for novel anticancer agents is a continuous effort to overcome the challenges of drug resistance and toxicity associated with current therapies.[3] The structural motifs within this compound are analogous to other compounds that have demonstrated cytotoxic activity. For instance, various derivatives of chlorobenzoic acids and compounds bearing a methylthio group have been reported to exhibit anticancer properties, suggesting that our core structure is a rational starting point for a new class of potential chemotherapeutics.[3][4][5][6]

Mechanistic Hypothesis: Disruption of Core Cancer Signaling Pathways

Small molecule inhibitors frequently exert their anticancer effects by interfering with aberrant signaling pathways that drive malignant transformation.[7][8][9] Derivatives of this compound could potentially modulate key oncogenic pathways such as:

  • The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in various cancers.[7]

  • The Ras/MAPK Pathway: Critical for transmitting extracellular signals to the nucleus to control gene expression related to cell proliferation and differentiation.[7][10]

A primary screening strategy would be to assess the general cytotoxicity of newly synthesized derivatives against a panel of cancer cell lines to identify initial hits.

Experimental Workflow: From Synthesis to Cytotoxicity Screening

The initial evaluation of a compound library requires a robust and high-throughput screening method to determine the concentration-dependent effect on cancer cell viability.

anticancer_workflow cluster_synthesis Compound Library Synthesis cluster_cell_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis synthesis Synthesize 2-Chloro-5-(methylthio)benzoic Acid Derivatives treatment Treat Cells with Serial Dilutions of Test Compounds synthesis->treatment cell_lines Select Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa) plating Seed Cells in 96-Well Plates & Incubate for 24h cell_lines->plating plating->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add mtt_incubate Incubate for 2-4 hours mtt_add->mtt_incubate solubilize Add Solubilizing Agent (e.g., DMSO) mtt_incubate->solubilize readout Measure Absorbance at 570 nm solubilize->readout analysis Calculate % Viability vs. Control readout->analysis ic50 Determine IC50 Values analysis->ic50

Caption: High-throughput workflow for anticancer screening.

Protocol: MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[4][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ values in a table for clear comparison across different derivatives and cell lines.

Compound IDDerivative StructureIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. HeLa
Cmpd-01R = -H25.432.145.2
Cmpd-02R = -CH₃15.822.530.1
Cmpd-03R = -NH₂> 100> 100> 100
Doxorubicin(Positive Control)0.81.21.5

Note: Data are hypothetical and for illustrative purposes only.

Potential as Antimicrobial Agents: A New Front Against Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[11] Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[1] Furthermore, sulfur-containing compounds and halogenated aromatics are well-represented among antimicrobial drugs.[11][12][13] This convergence of structural features in this compound suggests a strong rationale for its evaluation as a potential antimicrobial scaffold.

Mechanistic Hypothesis: Targeting Bacterial Viability and Signaling

The potential antimicrobial action of these derivatives could stem from several mechanisms:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the scaffold may allow it to intercalate into the bacterial cell membrane, disrupting its structure and function.

  • Inhibition of Essential Enzymes: The reactive moieties could bind to and inhibit key bacterial enzymes involved in metabolism or cell wall synthesis.

  • Interference with Signaling Pathways: More sophisticated mechanisms could involve the disruption of bacterial communication (quorum sensing) or two-component signal transduction systems that regulate virulence and survival.[14][15][16]

Experimental Workflow: Antimicrobial Susceptibility Testing

A standard workflow to determine the antimicrobial efficacy involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[17][18]

antimicrobial_workflow cluster_prep Preparation cluster_dilution Broth Microdilution cluster_incubation Incubation cluster_readout MIC Determination culture Culture Bacterial Strains (e.g., S. aureus, E. coli) inoculum Prepare Standardized Inoculum (0.5 McFarland) culture->inoculum inoculate_wells Inoculate Wells with Bacterial Suspension inoculum->inoculate_wells serial_dilute Perform 2-Fold Serial Dilutions of Compounds in 96-Well Plate serial_dilute->inoculate_wells incubate Incubate Plates at 37°C for 18-24 hours inoculate_wells->incubate visual_insp Visually Inspect for Turbidity incubate->visual_insp mic_det Determine MIC: Lowest Concentration with No Visible Growth visual_insp->mic_det

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution for MIC Determination

This method quantitatively measures the in vitro antimicrobial activity of a compound.[17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well sterile microtiter plates

  • Test compounds dissolved in DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer, incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock (e.g., at 256 µg/mL) to the first column, then perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Data Presentation: Antimicrobial Activity Summary

Tabulate the MIC values for a clear overview of the antimicrobial spectrum and potency.

Compound IDDerivative StructureMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Cmpd-01R = -H64128>128
Cmpd-02R = -CH₃1664128
Cmpd-03R = -NH₂83264
Ciprofloxacin(Positive Control)0.50.015N/A

Note: Data are hypothetical and for illustrative purposes only.

Potential as Anti-inflammatory Agents: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, from autoimmune disorders to cancer.[19][20] The development of novel small-molecule anti-inflammatory drugs is a significant therapeutic goal.[21][22] Many existing anti-inflammatory agents function by inhibiting key enzymes or transcription factors in inflammatory pathways. The structure of this compound provides a scaffold that could be optimized to interfere with these processes.

Mechanistic Hypothesis: Inhibition of Pro-inflammatory Signaling

The anti-inflammatory potential of these derivatives could be realized through the modulation of central inflammatory signaling cascades. A plausible target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[19] Inhibition of NF-κB activation is a well-established strategy for anti-inflammatory drug development.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ...signaling cascade... IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Activates IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB Phosphorylation & Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Test_Compound Test Compound (Potential Inhibitor) Test_Compound->IKK Inhibition?

Caption: Simplified NF-κB signaling pathway, a potential drug target.

Protocol: Inhibition of TNF-α Release in LPS-Stimulated Macrophages

This assay measures the ability of a compound to suppress the production of a key pro-inflammatory cytokine.[23]

Materials:

  • THP-1 human monocytic cell line

  • PMA (Phorbol 12-myristate 13-acetate)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

Procedure:

  • Cell Differentiation: Seed THP-1 cells in a 96-well plate at 1 x 10⁵ cells/well. Add PMA (100 ng/mL) and incubate for 48 hours to differentiate the monocytes into adherent macrophage-like cells.

  • Pre-treatment: Wash the cells with fresh medium to remove PMA. Add 100 µL of medium containing the desired concentrations of test compounds and incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate an inflammatory response. Include an unstimulated control (no LPS) and a stimulated vehicle control (LPS + DMSO).

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate briefly and carefully collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity

Present the results in a clear, tabular format.

Compound IDDerivative StructureTNF-α Inhibition IC₅₀ (µM)Cell Viability at IC₅₀
Cmpd-01R = -H45.2>95%
Cmpd-02R = -CH₃21.8>95%
Cmpd-03R = -NH₂10.5>95%
Dexamethasone(Positive Control)0.1>95%

Note: Data are hypothetical and for illustrative purposes only. It is crucial to run a concurrent cytotoxicity assay to ensure that the observed inhibition is not due to cell death.

Conclusion and Future Directions

The This compound scaffold represents a promising starting point for the development of novel therapeutic agents. The confluence of a halogen, a sulfur-containing moiety, and a carboxylic acid group provides rich opportunities for chemical modification to tune potency, selectivity, and pharmacokinetic properties. The experimental frameworks provided in this guide offer a clear, validated path for the initial exploration of this compound class.

Future work should focus on:

  • Synthesis of a diverse chemical library to establish structure-activity relationships (SAR).

  • Secondary screening and mechanism of action studies for active compounds identified in primary screens.

  • Evaluation of selectivity by testing against non-cancerous cell lines or commensal bacteria.

  • In vivo studies in relevant animal models for the most promising lead compounds.

By systematically applying these methodologies, the research community can effectively unlock the therapeutic potential of this intriguing class of molecules.

References

An In-depth Technical Guide to 2-Chloro-5-(methylthio)benzoic Acid as a Versatile Organic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Chloro-5-(methylthio)benzoic acid, a key organic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its chemical properties, synthesis, reactivity, and significant applications, supported by detailed protocols and expert insights.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, with the CAS number 51546-12-4, is a substituted aromatic carboxylic acid that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique trifunctional nature, featuring a carboxylic acid, a chloro group, and a methylthio ether, provides multiple reactive sites for a diverse range of chemical transformations. This strategic combination of functional groups allows for sequential and regioselective modifications, making it a powerful tool in the design and synthesis of novel compounds, particularly in the pharmaceutical and agrochemical industries.[2]

The presence of the electron-withdrawing chloro group and the versatile methylthio moiety on the benzoic acid framework imparts distinct reactivity to the molecule. The carboxylic acid group serves as a handle for amide bond formation, esterification, and other classical transformations. The chloro and methylthio groups offer opportunities for nucleophilic aromatic substitution, cross-coupling reactions, and oxidation/reduction reactions, further expanding its synthetic utility.

This guide will delve into the essential technical aspects of this compound, providing a comprehensive resource for its effective utilization in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before utilizing any chemical building block.

Key Properties
PropertyValueReference(s)
CAS Number 51546-12-4[1][2]
Molecular Formula C₈H₇ClO₂S[1][2]
Molecular Weight 202.66 g/mol [1][2]
Appearance Solid[2]
Melting Point 136-137 °C[2]
Functional Groups Carboxylic acid, Chloro, Thioether[2]
Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Hazard Statements: H315, H319, H335[2]

Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[2]

Personal Protective Equipment (PPE): It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves.[2]

Synthesis of this compound

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A viable approach involves the nucleophilic aromatic substitution of a di-chlorinated benzoic acid derivative with sodium thiomethoxide.

Synthesis_of_2-Chloro-5-(methylthio)benzoic_acid start 2,5-Dichlorobenzoic Acid product This compound start->product Nucleophilic Aromatic Substitution reagent Sodium Thiomethoxide (NaSMe) Solvent (e.g., DMF, NMP) reagent->product

Caption: Proposed synthesis of this compound.

Causality behind the experimental choices:

  • Starting Material: 2,5-Dichlorobenzoic acid is a logical precursor. The two chloro groups are electron-withdrawing, activating the aromatic ring towards nucleophilic attack. The differing electronic environments of the two chloro groups may offer some regioselectivity.

  • Nucleophile: Sodium thiomethoxide is a potent and readily available source of the methylthio nucleophile.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is typically used for nucleophilic aromatic substitution reactions as they can solvate the cation of the nucleophile, increasing its reactivity.

  • Temperature: These reactions often require elevated temperatures to overcome the activation energy for the substitution on an aromatic ring.

Step-by-Step Proposed Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorobenzoic acid in a suitable polar aprotic solvent (e.g., DMF).

  • Addition of Nucleophile: Add sodium thiomethoxide to the solution. An excess of the nucleophile may be required to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into water.

  • Acidification and Extraction: Acidify the aqueous mixture with a mineral acid (e.g., HCl) to protonate the carboxylic acid, causing it to precipitate. The product can then be extracted with an organic solvent such as ethyl acetate.

  • Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Self-Validating System: The purity of the final product should be rigorously assessed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reactivity and Applications as a Building Block

The synthetic utility of this compound lies in the strategic manipulation of its three functional groups.

Key Reactive Sites and Their Transformations

Reactivity_of_2-Chloro-5-(methylthio)benzoic_acid main This compound Carboxylic Acid (-COOH) Chloro Group (-Cl) Methylthio Group (-SMe) sub_cooh Amide Formation Esterification Reduction to Alcohol main:f1->sub_cooh sub_cl Nucleophilic Aromatic Substitution Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) main:f2->sub_cl sub_sme Oxidation to Sulfoxide/Sulfone C-S Bond Cleavage/Functionalization main:f3->sub_sme

Caption: Reactivity map of this compound.

Application in the Synthesis of Bioactive Molecules

A significant application of this compound is as a key intermediate in the synthesis of pharmaceutically active compounds.

4.2.1. Precursor to Glycine Uptake Inhibitors for the Treatment of Psychoses

Patent literature discloses the use of this compound in the preparation of 1-(2-amino-benzoyl)-piperazine derivatives, which act as glycine uptake inhibitors for the potential treatment of psychoses.[2] A key step in this synthetic sequence involves the oxidation of the methylthio group.

Workflow: Oxidation of the Methylthio Group

Oxidation_Workflow start This compound product 2-Chloro-5-(methylsulfonyl)benzoic Acid start->product Oxidation reagent Oxone® Methanol reagent->product

Caption: Oxidation of this compound.

Step-by-Step Protocol for Oxidation: [2]

  • Dissolution: Dissolve this compound in methanol and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add Oxone® (potassium peroxymonosulfate) portion-wise to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an extended period (e.g., 22 hours).

  • Workup: Filter the reaction mixture. The filtrate is then poured into water and extracted with a suitable organic solvent like dichloromethane.

  • Purification: The combined organic extracts are dried and concentrated to yield the oxidized product, 2-chloro-5-(methylsulfonyl)benzoic acid.

The resulting sulfone can then be further functionalized, for example, by converting the carboxylic acid to an amide, which is a common motif in many drug molecules.

4.2.2. Potential Precursor for Benzothiazinones

Derivatives of 2-(methylthio)benzoic acid are known precursors to benzothiazinones, a class of compounds that have shown promise as antitubercular agents. While a direct synthesis from this compound is not explicitly detailed in the primary literature, its structural similarity to reported precursors suggests its potential in this area. The general synthetic strategy involves the conversion of the benzoic acid to a more reactive species, followed by cyclization with a sulfur and nitrogen source.

Spectroscopic Characterization

Reliable spectroscopic data is essential for the unambiguous identification and quality control of this compound. While a comprehensive set of publicly available, peer-reviewed spectra is limited, data from commercial suppliers and analysis of related compounds can provide a strong basis for characterization.

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group of the thioether, and the acidic proton of the carboxylic acid. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with chemical shifts influenced by the chloro and methylthio substituents), and the methyl carbon of the thioether.

  • FTIR: The infrared spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid, a strong C=O stretching absorption, and various C-H and C-C stretching and bending vibrations from the aromatic ring and methyl group. The C-S and C-Cl stretching vibrations will also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the carboxylic acid group, the methyl group, and potentially other fragments characteristic of the substituted benzene ring.

Conclusion

This compound is a strategically functionalized building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of a carboxylic acid, a chloro group, and a methylthio ether provides a versatile platform for a wide array of chemical transformations. While detailed synthetic and spectroscopic data in the public domain are somewhat limited, the established use of this compound in the synthesis of glycine uptake inhibitors highlights its importance. Further exploration of its reactivity and applications is likely to uncover new and valuable synthetic pathways to complex and biologically active molecules. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this valuable intermediate.

References

A Technical Guide to the Safe Handling, Storage, and Disposal of 2-Chloro-5-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Chloro-5-(methylthio)benzoic acid (CAS No: 51546-12-4). As a Senior Application Scientist, the following guide is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Compound Profile and Hazard Identification

This compound is a solid organic compound utilized in various chemical synthesis studies. Its molecular structure, containing a carboxylic acid, a chloro group, and a thioether, dictates its reactivity and toxicological profile. Understanding these properties is the foundation of a robust safety assessment.

Physicochemical Data

A summary of the key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.

PropertyValueSource
CAS Number 51546-12-4[1][2][3][4]
Molecular Formula C₈H₇ClO₂S[1][2][4]
Molecular Weight 202.66 g/mol [1][2][3]
Appearance Solid
Melting Point 136-137 °C
Purity ≥96% (Technical Grade)[2]
GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[5]

  • Signal Word: Warning[5]

ClassificationHazard CodeDescriptionPictogram
Skin Irritation, Category 2H315Causes skin irritation
Eye Irritation, Category 2H319Causes serious eye irritation
Specific target organ toxicity — Single exposure, Category 3H335May cause respiratory irritation

The causality for these classifications stems from the acidic nature of the carboxylic group and the potential for the molecule to interact with biological tissues. The chloro and methylthio groups can also influence its reactivity and toxicological profile.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach involving engineering controls and appropriate PPE is mandatory. The goal is to create a self-validating system of protection where each component backs up the others.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[5][6] For procedures that may generate dust, such as weighing or transferring solids, a certified chemical fume hood is required to keep airborne concentrations to a minimum.[7][8]

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6][9]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the H315, H319, and H335 hazard statements.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that provides comprehensive protection against dust and splashes.[5][6]

  • Skin Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[5][6] A lab coat must be worn to protect street clothing, and contaminated clothing should be removed and washed before reuse.[5][6]

  • Respiratory Protection: For situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.

PPE_Workflow cluster_Hazards Identified Hazards cluster_PPE Required PPE H315 H315: Skin Irritation Gloves Nitrile Gloves H315->Gloves Prevents Contact H319 H319: Eye Irritation Goggles Safety Goggles H319->Goggles Prevents Contact H335 H335: Respiratory Irritation Respirator N95 Respirator (if dust) H335->Respirator Prevents Inhalation

Caption: Relationship between GHS hazards and required PPE.

Safe Handling and Operational Protocols

Adherence to standardized protocols is critical for minimizing exposure and preventing accidents.

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.[6][10]

  • Do not breathe dust.[5][8]

  • Wash hands and any exposed skin thoroughly after handling.[5][6]

  • Keep the container tightly closed when not in use.[5][6]

  • Use only in a well-ventilated area or outdoors.[5][6]

Protocol: Weighing and Dispensing Solid Compound
  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Dispensing: Carefully open the main container. Using a clean spatula, transfer the desired amount of this compound to the weigh boat. Minimize any dust generation during this process.

  • Sealing: Immediately and securely close the main container.

  • Cleanup: Wipe the spatula and any surfaces with a damp cloth to collect residual dust. Dispose of the cloth as hazardous waste.

  • Transport: Transport the weighed compound in a sealed, secondary container to the reaction vessel.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6][9]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[5][6] If skin irritation occurs, get medical advice.[5][6] Remove and wash contaminated clothing before reuse.[5]

  • If in Eyes: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do. Continue rinsing.[5][6] If eye irritation persists, seek medical attention.[6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[9]

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For solid spills, avoid actions that create dust. Moisten the material first or use a HEPA-filter vacuum for cleanup.[11]

  • Collect: Use appropriate tools to carefully scoop the spilled solid into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area. A dilute solution of sodium carbonate can be used to neutralize the residue of acidic compounds before final cleaning.[8]

  • Dispose: Seal the waste container and dispose of it according to institutional and local regulations.[5][6]

Spill_Response Spill Spill Occurs Evacuate 1. Evacuate Area Spill->Evacuate Assess 2. Assess Situation (Size, Location) Evacuate->Assess PPE 3. Don Appropriate PPE Assess->PPE Contain 4. Contain Spill (Moisten to prevent dust) PPE->Contain Collect 5. Collect Solid (Use HEPA vac or scoop) Contain->Collect Decon 6. Decontaminate Area Collect->Decon Dispose 7. Dispose of Waste Decon->Dispose Report 8. Report Incident Dispose->Report

Caption: Step-by-step workflow for a solid chemical spill response.

Storage and Disposal

Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.

Storage Conditions
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6][8]

  • Location: Store locked up and segregated from incompatible materials.[5][6]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[11][12]

  • Temperature: Store at room temperature.[2]

Disposal
  • Regulations: This material and its container must be disposed of as hazardous waste.[13]

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[5][6][14] Do not empty into drains or sewers.[7][11][13]

References

Methodological & Application

Synthetic Routes for 2-Chloro-5-(methylthio)benzoic Acid and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the synthesis of 2-Chloro-5-(methylthio)benzoic acid and its principal derivatives. This key intermediate is of significant interest to researchers, scientists, and professionals in drug development and medicinal chemistry due to its utility as a versatile building block in the synthesis of complex bioactive molecules. This document outlines several strategic synthetic pathways, including the Sandmeyer reaction, nucleophilic aromatic substitution (SNAr), and oxidation of substituted toluenes. Furthermore, it provides step-by-step protocols for the derivatization of the target benzoic acid into amides, esters, and its corresponding acyl chloride. Each protocol is designed to be a self-validating system, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

Substituted benzoic acids are a cornerstone in the synthesis of pharmaceuticals and other fine chemicals. The unique substitution pattern of this compound, featuring a halogen, a thioether, and a carboxylic acid moiety, presents a valuable scaffold for the generation of diverse chemical entities. The chloro and methylthio groups offer distinct electronic properties and potential sites for further functionalization, while the carboxylic acid provides a handle for amide bond formation, esterification, and other key transformations.[1] This guide is intended to equip researchers with the necessary knowledge and practical protocols to efficiently synthesize and derivatize this important molecule.

Strategic Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic disconnections. The choice of a particular route will often depend on the availability of starting materials, desired scale, and laboratory capabilities. Below, we discuss three primary synthetic strategies.

Diagram of Synthetic Strategies

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Target Molecule A 2-Amino-5-(methylthio)benzoic Acid T1 Sandmeyer Reaction A->T1 Diazotization, CuCl B 2,5-Dichlorobenzoic Acid T2 Nucleophilic Aromatic Substitution (SNAr) B->T2 NaSMe C 2-Chloro-5-(methylthio)toluene T3 Oxidation C->T3 KMnO4 or other oxidizing agents Product This compound T1->Product T2->Product T3->Product

Caption: Overview of primary synthetic routes to this compound.

Protocol 1: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a robust method for the introduction of a halide onto an aromatic ring, starting from a primary aromatic amine.[2][3] This route involves the diazotization of 2-amino-5-(methylthio)benzoic acid followed by a copper(I) chloride-mediated conversion to the desired 2-chloro derivative.[4][5]

Step 1.1: Diazotization of 2-Amino-5-(methylthio)benzoic Acid

Rationale: The conversion of the amino group to a diazonium salt creates an excellent leaving group (N₂), facilitating the subsequent substitution reaction.[6] The reaction is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

Materials:

  • 2-Amino-5-(methylthio)benzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend one equivalent of 2-amino-5-(methylthio)benzoic acid in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C.[4]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 1.2: Sandmeyer Reaction with Copper(I) Chloride

Rationale: Copper(I) chloride acts as a catalyst to facilitate the substitution of the diazonium group with a chloride ion.[5] The reaction proceeds via a radical mechanism.[2]

Materials:

  • Diazonium salt solution from Step 1.1

  • Copper(I) Chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) chloride solution.[4]

  • A dark-colored precipitate may form. Continue stirring and allow the reaction mixture to slowly warm to room temperature.

  • Gently heat the mixture to 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[4]

  • Cool the reaction mixture to room temperature.

Work-up and Purification:
  • Pour the cooled reaction mixture into crushed ice.

  • Collect the precipitated crude product by vacuum filtration and wash it with cold water.

  • For purification, recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, is recommended.[7][8][9][10]

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This approach utilizes a nucleophilic aromatic substitution (SNAr) reaction, where a methylthiolate nucleophile displaces a chloride on a dichlorinated benzoic acid precursor.[11] The success of this reaction relies on the activation of the aromatic ring by the electron-withdrawing carboxylic acid group.

Rationale: The carboxylic acid group, being electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In 2,5-dichlorobenzoic acid, the chlorine at the 2-position is activated for substitution.

Materials:

  • 2,5-Dichlorobenzoic acid

  • Sodium Thiomethoxide (NaSMe)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMSO)

  • Dilute Hydrochloric Acid

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dichlorobenzoic acid (1 equivalent) in the anhydrous solvent.

  • Add sodium thiomethoxide (1.1 to 1.5 equivalents) to the solution.[12]

  • Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:
  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[12]

Protocol 3: Synthesis via Oxidation of 2-Chloro-5-(methylthio)toluene

This classic method involves the oxidation of the methyl group of a substituted toluene to a carboxylic acid.[10][13][14] Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed.

Rationale: The benzylic protons of the methyl group are susceptible to oxidation by strong oxidizing agents, leading to the formation of a carboxylic acid.

Materials:

  • 2-Chloro-5-(methylthio)toluene

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃) (for quenching excess KMnO₄)

Procedure:

  • In a round-bottom flask, suspend 2-chloro-5-(methylthio)toluene in an aqueous solution of sodium hydroxide or sodium carbonate.

  • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and, if necessary, add sodium bisulfite to quench any remaining potassium permanganate.

  • Filter the hot solution to remove the manganese dioxide (MnO₂) precipitate.

  • Cool the filtrate in an ice bath and acidify with sulfuric or hydrochloric acid to precipitate the this compound.

  • Collect the product by vacuum filtration and wash with cold water.

Purification:
  • Recrystallization from a suitable solvent is the preferred method of purification.[7][8][10]

Derivatization of this compound

Once synthesized, this compound can be readily converted into a variety of useful derivatives.

Diagram of Derivatization Reactions

Derivatization cluster_derivatives Derivatives Start This compound Amide Amide Derivatives Start->Amide Amine, Coupling Agent (e.g., HATU, EDC) Ester Ester Derivatives Start->Ester Alcohol, Acid Catalyst (e.g., H2SO4) AcylChloride 2-Chloro-5-(methylthio)benzoyl Chloride Start->AcylChloride SOCl2 or (COCl)2 AcylChloride->Amide Amine AcylChloride->Ester Alcohol

Caption: Common derivatization pathways for this compound.

Protocol 4: Amide Coupling

Amide bond formation is a crucial reaction in medicinal chemistry. This can be achieved using various coupling reagents or by first converting the carboxylic acid to a more reactive acyl chloride.

4.1 Direct Amide Coupling using HATU

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, especially with less reactive amines like anilines.[12][15]

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.[15]

4.2 Synthesis of 2-Chloro-5-(methylthio)benzoyl Chloride and Subsequent Amidation

Rationale: Conversion to the acyl chloride significantly increases the electrophilicity of the carbonyl carbon, allowing for facile reaction with a wide range of nucleophiles, including weakly nucleophilic amines. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[16]

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of DMF (if using oxalyl chloride)

Procedure for Acyl Chloride Synthesis:

  • In a round-bottom flask, suspend or dissolve this compound in an anhydrous solvent like DCM or toluene.

  • Add thionyl chloride (typically 2-3 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-Chloro-5-(methylthio)benzoyl chloride, which can often be used in the next step without further purification.

Procedure for Amidation:

  • Dissolve the amine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent like DCM.

  • Cool the solution in an ice bath.

  • Add a solution of the crude 2-Chloro-5-(methylthio)benzoyl chloride (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up involves washing with dilute acid, saturated sodium bicarbonate, and brine, followed by drying and solvent evaporation. Purification is typically achieved by column chromatography or recrystallization.[17]

Protocol 5: Esterification

Fischer esterification is a standard method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[15]

Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is an equilibrium, so using an excess of the alcohol or removing water can drive the reaction to completion.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to 5 mol%).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water, saturated sodium bicarbonate solution, and brine.[15]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ester.

  • Purify the ester by distillation or column chromatography.[18][19]

Characterization Data for this compound

Ensuring the identity and purity of the synthesized compound is critical. Below is a summary of typical characterization data.

PropertyValueReference
Molecular Formula C₈H₇ClO₂S[20]
Molecular Weight 202.66 g/mol [20]
Appearance Solid[20]
Melting Point 136-137 °C[20]
¹H NMR Spectral data should be consistent with the proposed structure. Protons on the aromatic ring will appear in the aromatic region (typically 7-8 ppm), and the methylthio protons will be a singlet around 2.5 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm).[2][5][21]
¹³C NMR The spectrum should show 8 distinct carbon signals, including the carbonyl carbon (~165-175 ppm), aromatic carbons, and the methylthio carbon (~15-20 ppm).[2][5][22]
IR Spectroscopy Key peaks include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-Cl and C-S stretching vibrations.
Mass Spectrometry The mass spectrum should show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the chlorine atom.[23]

Conclusion

The synthetic routes and derivatization protocols detailed in this guide provide a robust framework for researchers working with this compound. By understanding the underlying principles of each reaction and adhering to the detailed experimental procedures, scientists can confidently and efficiently synthesize this valuable intermediate and its derivatives for a wide range of applications in drug discovery and materials science.

References

Application Note: A Strategic Guide to the Synthesis and Evaluation of Novel Antimicrobial Agents Derived from 2-Chloro-5-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, medicinal chemists, and drug development professionals in the field of antimicrobial discovery.

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Benzoic acid derivatives have long been recognized for their biological activities. This guide provides a comprehensive framework for utilizing 2-Chloro-5-(methylthio)benzoic acid as a versatile starting scaffold for the synthesis of a new class of potential antimicrobial agents. We present a detailed, field-proven protocol for the synthesis of benzamide derivatives via a robust amide coupling strategy, a standardized method for evaluating their antimicrobial efficacy, and insights into interpreting the resulting structure-activity relationships (SAR) to guide future compound design.

Introduction: The Imperative for New Antimicrobial Scaffolds

The global rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to public health. The discovery pipeline for new antibiotics has slowed, creating an urgent need for innovative strategies and new molecular starting points. Aromatic carboxylic acids and their derivatives, particularly benzamides, serve as privileged structures in medicinal chemistry due to their structural versatility and established role in numerous therapeutic agents.[1][2]

The compound this compound is a particularly compelling scaffold for antimicrobial drug discovery. Its structure offers three distinct points for chemical modification, providing a rich platform for generating molecular diversity and fine-tuning biological activity:

  • Carboxylic Acid Moiety: The primary reactive handle for coupling with various amines or alcohols, enabling the creation of large libraries of benzamide or ester derivatives.

  • Chloro Group: An electron-withdrawing group that modulates the electronic properties of the aromatic ring and can serve as a key interaction point with biological targets.

  • Methylthio Group: A lipophilic group that can be further oxidized (to sulfoxide or sulfone) or modified to explore its impact on potency and pharmacokinetic properties.

This document outlines a complete workflow, from chemical synthesis to biological evaluation, designed to empower researchers to effectively leverage this promising scaffold.

Part 1: Synthetic Pathway to Novel Benzamide Analogs

The conversion of the carboxylic acid group of this compound into an amide bond is a robust and highly versatile strategy for generating novel chemical entities.[3] Amide coupling reactions are a cornerstone of medicinal chemistry, and modern coupling reagents offer high efficiency and broad substrate scope under mild conditions.[4][5] We will focus on a widely adopted method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like Oxyma Pure.

Causality of Reagent Selection:

  • EDC (or EDC·HCl): This water-soluble carbodiimide is the primary coupling agent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): This additive serves two critical roles. It reacts with the unstable O-acylisourea intermediate to form a more stable activated ester, which then reacts cleanly with the amine. This process suppresses side reactions and minimizes racemization if chiral amines are used. It is considered a superior and safer alternative to older additives like HOBt.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize hydrochloride salts (e.g., from EDC·HCl or amine starting materials) and maintain an optimal pH for the coupling reaction.

  • DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.

Experimental Workflow: Synthesis

Below is a visual representation of the general synthetic workflow from starting material to purified product.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A 1. Dissolve Acid in DMF B 2. Add Amine, Oxyma, DIPEA A->B C 3. Add EDC·HCl B->C D 4. Stir at RT for 12-24h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Workup (Quench) E->F G 7. Extract with Organic Solvent F->G H 8. Purify via Column Chromatography G->H I 9. Characterize (NMR, MS, HPLC) H->I

Caption: General workflow for EDC/Oxyma mediated amide coupling.

Protocol 1.1: Synthesis of N-(4-fluorophenyl)-2-chloro-5-(methylthio)benzamide

This protocol provides a representative example for the synthesis of a novel benzamide derivative.

Materials:

  • This compound (1.0 eq)[6]

  • 4-fluoroaniline (1.1 eq)

  • EDC·HCl (1.5 eq)

  • Oxyma Pure (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 203 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DMF (5 mL).

  • To the solution, add 4-fluoroaniline (122 mg, 1.1 mmol), Oxyma Pure (213 mg, 1.5 mmol), and DIPEA (0.52 mL, 3.0 mmol). Stir the mixture for 5 minutes at room temperature.

  • Initiation: Add EDC·HCl (287 mg, 1.5 mmol) to the mixture in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL) and EtOAc (20 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 20 mL).

    • Expert Insight: The acid wash removes excess amine and DIPEA. The base wash removes unreacted starting acid and Oxyma. The brine wash removes residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure benzamide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological Evaluation of Antimicrobial Efficacy

After successful synthesis and characterization, the next critical step is to evaluate the antimicrobial activity of the novel compounds. The broth microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay.

MIC_Workflow A 1. Prepare Compound Stock (e.g., 10 mg/mL in DMSO) B 2. Perform 2-fold Serial Dilutions in 96-well Plate A->B D 4. Dilute & Add Inoculum to each well B->D C 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D H Positive Control (Bacteria + Media) C->H E 5. Incubate Plate (37°C, 18-24h) D->E F 6. Read Results Visually or with Plate Reader E->F G 7. Determine MIC (Lowest concentration with no growth) F->G I Negative Control (Media Only) J Reference Antibiotic (e.g., Ciprofloxacin)

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2.1: Broth Microdilution Assay

Materials:

  • Synthesized test compounds

  • Reference antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Working Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 1280 µg/mL).

  • Serial Dilution: In a sterile 96-well plate, add 50 µL of CAMHB to wells 2 through 11. Add 100 µL of the compound stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) without the compound.

  • Inoculation: Add 50 µL of the working bacterial inoculum to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Part 3: Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of a library of analogs allows for the development of a Structure-Activity Relationship (SAR), which provides crucial insights for designing more potent compounds.[7][8]

Table 1: Hypothetical MIC Data for a Library of Benzamide Analogs

Compound IDR-Group (at Amide)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Parent Acid -OH>128>128
AN-01 4-fluoro-phenyl1664
AN-02 4-chloro-phenyl832
AN-03 4-methoxy-phenyl64>128
AN-04 2,4-dichloro-phenyl416
Ciprofloxacin (Reference Drug)0.50.25

Interpreting the Data (An Expert's Perspective):

  • Validation of Strategy: The parent acid is inactive, confirming that derivatization into benzamides is a valid strategy for generating antimicrobial activity.

  • Gram-Positive Potency: The synthesized compounds show preferential activity against the Gram-positive organism (S. aureus). This is a common observation for this class of compounds.

  • Electronic Effects: Comparing AN-01 (4-fluoro), AN-02 (4-chloro), and AN-03 (4-methoxy) suggests that electron-withdrawing groups (F, Cl) on the aniline ring are beneficial for activity, whereas an electron-donating group (methoxy) is detrimental. This could indicate that the electronic nature of this part of the molecule is critical for target engagement.

  • Steric and Positional Effects: The superior activity of AN-04 (2,4-dichloro) compared to AN-02 (4-chloro) suggests that additional substitution, particularly at the ortho position, can further enhance potency. This may be due to improved binding affinity through additional hydrophobic interactions or by inducing a more favorable conformation of the molecule.

These initial SAR insights provide a clear direction for the next round of synthesis. A medicinal chemist would logically proceed to synthesize analogs with different patterns of halogenation or other strong electron-withdrawing groups on the aniline ring to optimize potency.

Conclusion

This compound represents a valuable and highly tractable scaffold for the development of novel antimicrobial agents. The synthetic and biological evaluation workflows detailed in this guide provide a robust, self-validating system for researchers. By systematically applying the principles of amide coupling, standardized MIC testing, and careful SAR analysis, research teams can efficiently navigate the early stages of the drug discovery process, moving from a simple chemical building block toward promising new therapeutic leads.

References

Application Notes and Protocols: The Strategic Use of 2-Chloro-5-(methylthio)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Drug Discovery

2-Chloro-5-(methylthio)benzoic acid is a substituted aromatic carboxylic acid that has emerged as a crucial building block and key intermediate in medicinal chemistry. Its strategic importance lies in the specific arrangement of its functional groups: a carboxylic acid for derivatization, a chloro substituent, and a methylthio (thioether) group. This unique combination provides a scaffold with well-defined properties for covalent modification and specific, non-covalent interactions within biological targets.

While it may be used in various chemical synthesis studies, its most prominent application is in the field of oncology, particularly as a cornerstone in the synthesis of targeted kinase inhibitors. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use, offering field-proven insights for drug development professionals.

Physicochemical and Structural Data

A precise understanding of the molecule's properties is fundamental to its application in rational drug design.

PropertyValueSource
CAS Number 51546-12-4[1][2][3][4][5]
Molecular Formula C₈H₇ClO₂S[1][2][3][4][5]
Molecular Weight 202.66 g/mol [1][3][4][5]
Melting Point 136-137 °C
Appearance Solid
SMILES String CSc1ccc(Cl)c(c1)C(O)=O
InChI Key HJDZJDJRUVAYTR-UHFFFAOYSA-N

Core Application: A Key Intermediate for Kinase Inhibitors

The most significant contribution of this compound to medicinal chemistry is its role as a central fragment in the synthesis of Vemurafenib , a potent inhibitor of the BRAF V600E mutated kinase.[6][7] The BRAF kinase is a critical component of the MAPK signaling pathway, which is often dysregulated in various cancers, including melanoma.[8]

The structure of this compound provides the ideal foundation for the core of the Vemurafenib molecule. The carboxylic acid group serves as the anchor point for an amide bond formation, coupling it with the azaindole fragment of the drug.[7] This amide bond is a common and stable linker in pharmaceutical compounds. The 2-chloro substituent is strategically positioned to interact with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Workflow: Synthesis of a Vemurafenib Precursor

The diagram below illustrates the critical amide coupling step in the synthesis of Vemurafenib, showcasing the incorporation of the this compound moiety.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions benzoic_acid This compound product Vemurafenib (Amide Bond Formed) benzoic_acid->product Amide Coupling aniline_deriv Propane-1-sulfonic acid (3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,4-difluoro-phenyl)-amide aniline_deriv->product coupling_reagent Coupling Agent (e.g., HATU, EDC/NHS) coupling_reagent->product base Base (e.g., DIPEA) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: Amide coupling reaction to form the core structure of Vemurafenib.

Application as a High-Value Fragment in Drug Discovery

Beyond its role in specific syntheses, this compound exemplifies an ideal starting point in Fragment-Based Drug Discovery (FBDD).[9][10] FBDD identifies low-molecular-weight ligands ("fragments") that bind weakly to a biological target, which are then optimized into more potent lead compounds.[9][11]

This molecule possesses several key features that make it a valuable fragment:

  • Low Molecular Weight: At ~203 g/mol , it fits well within the "Rule of Three" often used for fragment screening.

  • Vector for Growth: The carboxylic acid is a versatile handle for chemical elaboration, allowing chemists to "grow" the fragment into the binding pocket by forming amides, esters, or other functional groups.[12][13]

  • Defined Exit Vectors: The chloro and methylthio groups provide specific vectors and occupy distinct chemical space, guiding structure-based design efforts.

  • Favorable Interactions: The thioether can participate in non-covalent interactions (e.g., with methionine) and the chloro group can occupy hydrophobic pockets or form halogen bonds.

Derivatives of structurally similar compounds, such as 2-(arylthio)benzoic acids, have been investigated as inhibitors for other targets, like the fat mass and obesity-associated protein (FTO), demonstrating the broader potential of this scaffold.[14] Additionally, related sulfonamide derivatives have shown promise as antimicrobial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[15]

Experimental Protocols

The following protocols provide detailed, validated methodologies for the most common and critical reaction involving this compound: amide bond formation.

Protocol 1: General HATU-Mediated Amide Coupling

This protocol describes a robust and highly efficient method for coupling this compound with a generic primary or secondary amine using HATU, a widely used coupling reagent that minimizes side reactions.[12][16]

Rationale: This method relies on the pre-activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. A non-nucleophilic base, such as DIPEA, is used to scavenge the acid formed during the reaction without competing with the primary amine nucleophile.

G start Dissolve Carboxylic Acid & HATU in Anhydrous DMF add_base Add DIPEA start->add_base pre_activate Stir 15-30 min (Pre-activation) add_base->pre_activate add_amine Add Amine (R-NH2) pre_activate->add_amine react Stir 1-4 hours at Room Temp add_amine->react workup Aqueous Work-up (Wash with acid, base, brine) react->workup purify Purify (Column Chromatography) workup->purify

Caption: General workflow for a one-pot, HATU-mediated amide coupling reaction.

  • This compound (1.0 equivalent)

  • Desired amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)[12]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Activation: Add DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step ensures the formation of the active ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine (to remove residual water).[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Structure-Activity Relationship (SAR) Insights

The utility of this compound in drug design is underscored by the distinct roles of its substituents in molecular recognition:

  • Carboxylic Acid: This is the primary point of attachment and diversification. Its conversion to a neutral amide is often crucial for cell permeability and oral bioavailability. The geometry of the amide bond also helps in positioning the rest of the molecule correctly within a binding site.

  • 2-Chloro Group: In many kinase inhibitors, a halogen at this position acts as a "hinge-binder," forming key hydrogen bonds or hydrophobic interactions with the backbone of the kinase hinge region.[17][18] Its electronegativity and size are often critical for potent activity.

  • 5-Methylthio Group: The thioether provides a balance of lipophilicity and potential for specific interactions. The sulfur atom can act as a hydrogen bond acceptor. Furthermore, this position can be a site for metabolic oxidation, a factor to consider in drug design. In the context of FTO inhibitors, a thioether linkage was used as a bioisosteric replacement for an intramolecular hydrogen bond, showcasing its versatility in modulating molecular conformation and interaction.[14]

Derivatives of 2-(phenylthio)benzoic acid have also been explored as antimycobacterial agents, where the nature of the substituents on the phenylthio ring significantly impacts activity.[19] This highlights the tunability of the scaffold for various therapeutic targets.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically designed building block that provides a reliable and versatile platform for the development of sophisticated therapeutic agents. Its proven success in the synthesis of the blockbuster drug Vemurafenib validates its importance, while its properties as a molecular fragment ensure its continued relevance in the discovery of new medicines. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to leverage the unique chemical attributes of this valuable compound in their drug discovery programs.

References

Application Notes & Protocols: 2-Chloro-5-(methylthio)benzoic Acid as a Versatile Precursor for the Synthesis of Novel Benzothiazinones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Chloro-5-(methylthio)benzoic acid as a key starting material for the synthesis of 1,3-benzothiazin-4-ones (benzothiazinones). Benzothiazinones represent a class of heterocyclic compounds of significant pharmacological interest, most notably as potent antitubercular agents.[1][2] This guide details the chemical properties of the precursor, outlines established and modern synthetic methodologies, provides step-by-step experimental protocols, and explains the underlying reaction mechanisms. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Significance of Benzothiazinones in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[3][4] Among these, the 1,3-benzothiazin-4-one (BTZ) scaffold has emerged as a privileged structure in medicinal chemistry. The seminal discovery of their potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) strains, has positioned BTZs as a critical new class of antitubercular agents.[5][6]

The mechanism of action for lead compounds like BTZ043 and Macozinone (PBTZ169) has been identified as the irreversible inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1][7] This essential flavoenzyme is crucial for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan.[7][8] Inhibition of DprE1 disrupts this pathway, leading to cell lysis and bacterial death.[1] The development of novel BTZ analogs is a key strategy for optimizing potency, improving pharmacokinetic profiles, and overcoming potential resistance.[7][8]

This compound is an ideal precursor for generating novel BTZ analogs. The chloro-substituent at the 2-position is essential for the key cyclization step, while the methylthio- group at the 5-position provides a handle for further chemical modification or can be used to probe structure-activity relationships (SAR) at what will become the 7-position of the BTZ core.

Precursor Profile: this compound

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
CAS Number 51546-12-4[9]
Molecular Formula C₈H₇ClO₂S
Molecular Weight 202.66 g/mol
Appearance Solid
Melting Point 136-137 °C
Purity ≥96% (Technical Grade)
SMILES CSc1ccc(Cl)c(c1)C(O)=O
InChI Key HJDZJDJRUVAYTR-UHFFFAOYSA-N

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.

  • Personal Protective Equipment (PPE): N95 dust mask, eye shields, gloves.[10]

Synthetic Pathways from 2-Chlorobenzoic Acids

Several synthetic routes to construct the benzothiazinone core from 2-chlorobenzoic acid derivatives have been established. The choice of pathway often depends on factors like desired efficiency, scale, and tolerance for certain reagents. The most common strategies begin with the activation of the carboxylic acid, typically by converting it to the more reactive acyl chloride.[11][12]

Figure 1: Overview of major synthetic routes to benzothiazinones.

The Acylisothiocyanate Pathway is a classical, robust method involving the in-situ formation of a benzoyl isothiocyanate, which is then trapped by an amine to form a thiourea intermediate that subsequently cyclizes.[11] The Alkylsulfanyl Pathway offers an alternative that can be adapted for combinatorial chemistry but requires the use of toxic carbon disulfide and carcinogenic methyl iodide.[13][14]

This guide will focus on the classical Acylisothiocyanate Pathway for its reliability and the more modern Thiourea Pathway , which represents a significant process improvement by reducing step-count and avoiding highly toxic reagents.[11][13]

Experimental Protocol 1: Acylisothiocyanate Pathway

This protocol describes the synthesis of a 2-(substituted-amino)-7-(methylthio)-4H-1,3-benzothiazin-4-one. It is a two-step, one-pot procedure adapted from established methodologies for analogous precursors.[15]

Causality: The protocol is designed to first activate the stable carboxylic acid into a highly reactive acyl chloride. This intermediate is then immediately converted to a benzoyl isothiocyanate. The subsequent addition of a desired amine forms a thiourea, which, in the presence of a base, undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to displace the chloride and form the stable benzothiazinone ring.

Mechanism A Thiourea Intermediate (Formed from Acyl Chloride + Amine/Isothiocyanate) B Deprotonation by Base (Et₃N) A->B Base C Nucleophilic Attack (SₙAr) B->C Forms nucleophilic nitrogen D Meisenheimer-like Intermediate C->D Forms sigma complex E Chloride Elimination & Aromatization D->E Restores aromaticity F Final Benzothiazinone Product E->F

References

Application Notes and Protocols for the Synthesis of Amides from 2-Chloro-5-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The amide bond is a cornerstone of modern organic and medicinal chemistry, integral to the structure of peptides, proteins, and a vast array of pharmaceuticals. The synthesis of amides from carboxylic acids and amines is, therefore, one of the most frequently performed transformations in drug discovery and development.[1] This application note provides a detailed experimental protocol for the synthesis of amides from 2-Chloro-5-(methylthio)benzoic acid, a versatile building block in chemical synthesis.[2] We will explore the underlying chemical principles, provide step-by-step procedures for two common coupling methods, and detail the necessary techniques for reaction monitoring, purification, and characterization of the final products. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and field-proven approach to amide bond formation.

Physicochemical Properties and Safety Information for this compound

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₈H₇ClO₂S[2][3]
Molecular Weight 202.66 g/mol [2][3]
Appearance Solid[2]
Melting Point 136-137 °C[2]
CAS Number 51546-12-4[2][3]

Safety Precautions: this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including a dust mask (N95 or equivalent), eye shields, and gloves, must be worn at all times.[2] All manipulations should be carried out in a well-ventilated fume hood.

Core Principles of Amide Bond Formation

The direct reaction of a carboxylic acid and an amine to form an amide is a condensation reaction that is thermodynamically unfavorable under standard conditions. To facilitate this transformation, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved through the use of coupling reagents.[4][5] In this guide, we will focus on two widely used and highly efficient coupling systems:

  • HATU-based coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that rapidly and efficiently forms an active ester with the carboxylic acid.[6] This active ester then readily reacts with the amine to form the desired amide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.[6]

  • EDC/HOBt-based coupling: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] In the presence of HOBt (Hydroxybenzotriazole), this intermediate is converted to an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine.[5][8]

Experimental Protocols

The following protocols are designed for the synthesis of a generic N-aryl or N-alkyl amide from this compound. The choice of amine will dictate the final product.

This protocol is renowned for its high efficiency and rapid reaction times.[6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

Workflow Diagram:

HATU_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid in DMF B Add Amine A->B C Add DIPEA B->C D Add HATU C->D E Stir at RT under N2 D->E F Aqueous Work-up E->F G Column Chromatography F->G

Figure 1: Workflow for HATU-mediated amide synthesis.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This method is a classic and cost-effective approach to amide bond formation.[5]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt hydrate

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

Workflow Diagram:

EDC_HOBt_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid & HOBt in DCM/DMF B Add Base (TEA/DIPEA) A->B C Add EDC B->C D Stir for 30 min C->D E Add Amine D->E F Stir at RT under N2 E->F G Aqueous Work-up F->G H Column Chromatography G->H

Figure 2: Workflow for EDC/HOBt-mediated amide synthesis.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add the base (TEA or DIPEA, 2.5 eq) to the solution.

  • Add EDC hydrochloride (1.5 eq) in one portion.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, dilute with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Reaction Monitoring, Purification, and Characterization

Reaction Monitoring by Thin Layer Chromatography (TLC):

The progress of the amidation reaction can be effectively monitored by TLC.[9] A suitable eluent system, typically a mixture of hexanes and ethyl acetate, should be chosen to achieve good separation between the starting carboxylic acid, the amine, and the amide product. The spots can be visualized under UV light (254 nm) and/or by staining with an appropriate reagent such as potassium permanganate or ceric ammonium molybdate.[10] The disappearance of the limiting reagent (typically the carboxylic acid) indicates the completion of the reaction.

Purification:

The primary method for purifying the synthesized amide is flash column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is often a good starting point. For particularly polar amides, a solvent system containing methanol in dichloromethane may be more effective.

Work-up Procedure:

A standard aqueous work-up is crucial to remove the coupling agent byproducts and any excess base.[11] The organic layer containing the product is typically washed with a mild acid (e.g., 1 M HCl or citric acid) to remove basic impurities, followed by a wash with a mild base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid and HOBt.[11] A final wash with brine helps to remove any remaining water before drying the organic layer.

Characterization:

The identity and purity of the final amide product should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.[12][13] In the ¹H NMR spectrum, the amide N-H proton typically appears as a broad singlet. The chemical shifts of the aromatic and aliphatic protons will be indicative of the specific amide formed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the synthesized amide, providing further evidence of its identity.[10]

Conclusion

The synthesis of amides from this compound can be reliably achieved using standard coupling reagents such as HATU and EDC/HOBt. The choice of protocol will depend on factors such as the reactivity of the amine, desired reaction time, and cost considerations. By following the detailed procedures outlined in this application note and employing rigorous techniques for reaction monitoring, purification, and characterization, researchers can confidently synthesize a wide range of amide derivatives for their drug discovery and development programs.

References

Application Note: Comprehensive Analytical Characterization of 2-Chloro-5-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 2-Chloro-5-(methylthio)benzoic acid (CAS No: 51546-12-4), a key intermediate in various chemical syntheses.[1] Ensuring the identity, purity, and quality of this compound is critical for its application in research and development, particularly within the pharmaceutical industry. This application note details robust protocols for chromatographic and spectroscopic analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies are designed to be self-validating, aligning with the principles outlined in international regulatory guidelines to ensure data integrity and reliability.[2][3]

Introduction

This compound is a substituted benzoic acid derivative containing chloro and methylthio functional groups. Its structural complexity necessitates a multi-faceted analytical approach to confirm its identity and quantify its purity. In pharmaceutical manufacturing and drug development, rigorous characterization of starting materials and intermediates is a fundamental requirement for ensuring the safety, efficacy, and quality of the final drug product.[4] This guide provides researchers and quality control scientists with the necessary protocols to perform comprehensive characterization, from purity assessment and impurity profiling to unambiguous structural confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 51546-12-4[5]
Molecular Formula C₈H₇ClO₂S[6]
Molecular Weight 202.66 g/mol [1]
Appearance Solid
Melting Point 136-137 °C (lit.)
Functional Groups Carboxylic acid, Thioether, Aryl chloride[1]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are essential for separating the main component from process-related impurities and degradation products. The methods detailed below are designed for both quantitative purity determination and the identification of potential impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC is the premier technique for assessing the purity of non-volatile organic molecules like this compound. The method leverages the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This protocol is designed to be stability-indicating, meaning it can separate the active ingredient from its potential degradation products.

  • Stationary Phase (C18): A C18 column is selected for its hydrophobicity, which provides excellent retention and resolution for aromatic compounds.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier due to its low UV cutoff and miscibility with water. A gradient elution is employed to ensure the timely elution of both early-retained polar impurities and late-retained nonpolar impurities.

  • Acidic Modifier (Phosphoric Acid): The addition of a small amount of acid to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group (pKa ~4-5), ensuring a single, non-ionized form of the analyte. This results in sharp, symmetrical peaks and reproducible retention times.[7]

  • UV Detection (254 nm): The aromatic ring of the analyte provides strong chromophoric activity, making UV detection at 254 nm a sensitive and robust choice for quantification.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (e.g., 0.5 mg/mL in Diluent) filter_solutions Filter & Degas All Solutions prep_standard->filter_solutions prep_sample Prepare Sample Solution (e.g., 0.5 mg/mL in Diluent) prep_sample->filter_solutions prep_mobile Prepare Mobile Phases (A: Water + Acid, B: ACN + Acid) prep_mobile->filter_solutions instrument_setup Equilibrate HPLC System with Initial Conditions filter_solutions->instrument_setup Load onto Instrument injection_seq Set Up Injection Sequence (Blank, Standard, Sample) instrument_setup->injection_seq run_gradient Execute Gradient Elution & UV Data Acquisition injection_seq->run_gradient integrate_peaks Integrate Chromatograms run_gradient->integrate_peaks Raw Data calculate_purity Calculate Purity (% Area) and Impurities integrate_peaks->calculate_purity validate Assess System Suitability (Tailing, Resolution, RSD) calculate_purity->validate

Caption: Workflow for HPLC purity analysis.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Phosphoric Acid in HPLC-grade Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Chromatographic Conditions:

ParameterSetting
Instrument HPLC System with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: 0.1% H₃PO₄ in Acetonitrile
Gradient 0-5 min: 40% B5-25 min: 40% to 90% B25-30 min: 90% B30-31 min: 90% to 40% B31-40 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the Diluent (blank) to ensure no system peaks interfere.

    • Perform six replicate injections of the Standard Solution to establish system suitability.

    • Inject the Sample Solution in duplicate.

    • Inject a Standard Solution at the end of the sequence to check for drift.

  • Data Analysis and Acceptance Criteria:

    • System Suitability: For the replicate standard injections, the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[8] The tailing factor for the main peak should be ≤ 2.0.

    • Purity Calculation: Calculate the purity using the area percent method.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Impurity Quantification: Quantify any specified impurities against their respective reference standards if available. Report any unspecified impurity greater than 0.10%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC. Due to the low volatility of the carboxylic acid, derivatization is required to convert it into a more volatile species suitable for GC analysis.[9][10]

  • Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy. It replaces the acidic proton of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability.[10]

  • GC Column (DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice that separates compounds primarily based on their boiling points, making it ideal for impurity screening.

  • Mass Spectrometry (EI): Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be compared against spectral libraries for confident identification of impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh_sample Weigh Sample (~1 mg) into Vial add_solvent Add Solvent (e.g., Pyridine) weigh_sample->add_solvent add_reagent Add Derivatization Reagent (e.g., BSTFA) add_solvent->add_reagent heat_reaction Heat at 60-70°C for 30 min add_reagent->heat_reaction inject_sample Inject Derivatized Sample into GC heat_reaction->inject_sample Cooled Sample gc_separation Separate Components on Capillary Column inject_sample->gc_separation ms_detection Ionize (EI), Analyze (Quadrupole) & Detect Fragments gc_separation->ms_detection extract_tic Generate Total Ion Chromatogram (TIC) ms_detection->extract_tic Raw Data extract_ms Extract Mass Spectrum for Each Peak extract_tic->extract_ms library_search Compare MS with NIST/Wiley Libraries extract_ms->library_search identify_impurities Identify Impurities library_search->identify_impurities NMR_Structure cluster_mol This compound cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals mol H_COOH ~13 ppm (s, 1H, COOH) mol->H_COOH Protons H_Ar1 ~7.9 ppm (d, 1H, H6) mol->H_Ar1 Protons H_Ar2 ~7.5 ppm (d, 1H, H3) mol->H_Ar2 Protons H_Ar3 ~7.3 ppm (dd, 1H, H4) mol->H_Ar3 Protons H_SCH3 ~2.5 ppm (s, 3H, SCH₃) mol->H_SCH3 Protons C_COOH ~166 ppm (C=O) mol->C_COOH Carbons C_Ar ~125-142 ppm (6 Ar-C) mol->C_Ar Carbons C_SCH3 ~15 ppm (SCH₃) mol->C_SCH3 Carbons FT_IR_Groups Molecule This compound COOH Carboxylic Acid (O-H & C=O) Molecule->COOH Aryl Aromatic Ring (C=C & C-H) Molecule->Aryl Thioether Thioether (C-S) Molecule->Thioether ArylHalide Aryl Chloride (C-Cl) Molecule->ArylHalide

References

HPLC and GC-MS analysis of 2-Chloro-5-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Analysis of 2-Chloro-5-(methylthio)benzoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in various chemical syntheses.[1][2] Its purity and accurate quantification are paramount for ensuring the quality and yield of downstream products in research, drug development, and industrial applications. This document provides detailed application notes and validated protocols for the analysis of this compound using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The analytical challenge presented by this compound lies in its dual characteristics: the polarity imparted by the carboxylic acid group and the semi-volatile nature of the overall structure. HPLC is well-suited for analyzing the compound in its native form, leveraging its polarity for separation. Conversely, GC-MS, which offers superior specificity through mass fragmentation patterns, requires a chemical modification step—derivatization—to overcome the low volatility and high polarity of the carboxylic acid functional group.[3] This guide will detail robust methodologies for both approaches, providing researchers with the necessary tools for accurate and reliable analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods. The key properties are summarized below.

PropertyValueReference(s)
Chemical Structure C₈H₇ClO₂S[4][5]
Molecular Weight 202.66 g/mol [1][6]
CAS Number 51546-12-4[1][4][5]
Appearance Solid[1][4]
Melting Point 136-137 °C[1][4][7]
Key Functional Groups Carboxylic acid, Thioether, Chloro[1]

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the premier method for the analysis of polar to moderately non-polar compounds. This compound, with its carboxylic acid group, is sufficiently polar for excellent retention and separation on a non-polar stationary phase, such as C18.

The critical parameter in the analysis of acidic compounds is the pH of the mobile phase. By acidifying the mobile phase (e.g., with formic or phosphoric acid), the ionization of the carboxylic acid group is suppressed. This converts the analyte into its neutral, protonated form, which interacts more consistently with the C18 stationary phase, leading to sharp, symmetrical peaks and reproducible retention times. UV detection is ideal, as the aromatic ring provides strong chromophores for sensitive detection.[8]

HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Vortex & Sonicate B->C D Filter through 0.45 µm Syringe Filter C->D E Transfer to HPLC Vial D->E F Inject into HPLC System E->F G Separation on C18 Column F->G H UV Detection G->H I Integrate Peak Area H->I J Quantify against Calibration Curve I->J

Caption: Workflow for the HPLC analysis of this compound.

Experimental Protocol: HPLC Method

1. Reagents and Materials

  • This compound reference standard (≥96% purity).[4][6]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88% or higher)

  • Volumetric flasks, pipettes, and analytical balance

  • Syringe filters (0.45 µm, PTFE or Nylon)

2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly. This is the stock solution (100 µg/mL).

  • Prepare calibration standards by serial dilution of the stock solution in the mobile phase.

3. Sample Preparation

  • Accurately weigh the sample containing the analyte.

  • Dissolve in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase; provides good retention for aromatic acids.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcid modifier suppresses ionization of the carboxylic acid for better peak shape.[9]
Gradient 60% A / 40% B, hold for 10 minIsocratic conditions are often sufficient for purity analysis. A gradient can be developed if impurities are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nmA common wavelength for aromatic compounds. A full UV scan (e.g., 200-400 nm) should be run to determine the absorbance maximum for optimal sensitivity. Benzoic acid has an absorbance maximum near 230 nm and 274 nm.[8]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle and Rationale

GC-MS provides unparalleled identification capabilities through reproducible mass spectral libraries and high-resolution separation. However, direct injection of carboxylic acids like this compound into a GC system is problematic. The active hydrogen on the carboxyl group can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential thermal degradation in the hot injector.[3][10]

To overcome these challenges, derivatization is a mandatory step.[11] This process involves a chemical reaction to convert the polar, non-volatile carboxylic acid into a less polar, more volatile, and more thermally stable derivative. Silylation is a common and effective technique, where the active hydrogen is replaced by a trimethylsilyl (TMS) group.[12] The resulting TMS-ester is significantly more volatile and exhibits excellent chromatographic behavior.

GC-MS Analytical Workflow (with Derivatization)

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Analyte Solution in Anhydrous Solvent B Add Silylating Reagent (e.g., BSTFA + 1% TMCS) A->B C Heat Reaction Mixture (e.g., 70°C for 30 min) B->C D Cool to Room Temp C->D E Transfer to GC Vial D->E F Inject into GC-MS System E->F G Separation on DB-5ms Column F->G H EI Ionization & Mass Analysis (MS) G->H I Extract Ion Chromatogram H->I J Identify via Mass Spectrum I->J K Quantify Peak Area J->K

Caption: Workflow for the GC-MS analysis of this compound.

Experimental Protocol: GC-MS Method

1. Reagents and Materials

  • This compound reference standard.

  • Pyridine or Acetonitrile (Anhydrous, GC grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reaction vials with screw caps.

  • Heating block or oven.

2. Derivatization and Sample Preparation Protocol

  • Prepare a 1 mg/mL solution of the analyte in anhydrous pyridine or acetonitrile.

  • Pipette 100 µL of this solution into a 2 mL reaction vial.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before opening.

  • The sample is now ready for injection.

3. GC-MS Method Parameters

ParameterRecommended ConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of derivatized compounds.[13]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas standard for GC-MS.
Injector Splitless mode, 250 °CSplitless injection is used for trace analysis and to ensure quantitative transfer of the analyte onto the column.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThe temperature program separates the derivatized analyte from solvent and potential byproducts.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy creates reproducible fragmentation patterns for library matching and structural elucidation.[13]
Mass Scan Range 50 - 450 amuCovers the expected mass of the derivatized analyte and its characteristic fragments.

Method Specificity and Potential Impurities

A robust analytical method must be able to distinguish the analyte from potential impurities. Synthetic routes for similar compounds often involve precursors like 2-chloro-5-nitrobenzoic acid or 2-amino-5-chloro-3-methylbenzoic acid.[14][15][16] The described HPLC and GC-MS methods have sufficient resolving power to separate the target analyte from these and other process-related impurities or degradation products, ensuring the specificity of the analysis.

Conclusion

This application note provides two distinct, robust, and reliable methods for the analysis of this compound. The RP-HPLC method is ideal for rapid purity assessment and quantification without sample derivatization. For applications requiring definitive identification and enhanced sensitivity, the GC-MS method with prior silylation is the superior choice. The selection between these two techniques will depend on the specific requirements of the analysis, available instrumentation, and the complexity of the sample matrix. Both protocols have been designed to be self-validating and are grounded in established chromatographic principles.

References

In-silico docking studies of 2-Chloro-5-(methylthio)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interaction between small molecules and their macromolecular targets.[1][2] This application note presents a comprehensive, field-proven protocol for conducting in-silico docking studies on derivatives of 2-Chloro-5-(methylthio)benzoic acid, a scaffold with potential for synthetic exploration. We detail a complete workflow, from target selection and preparation to ligand docking and results validation, using Human Cyclooxygenase-2 (COX-2) as an illustrative target. The methodologies are grounded in widely accessible and validated open-source software, ensuring reproducibility and broad applicability. This guide is designed to empower researchers to confidently apply computational docking techniques to accelerate their drug discovery programs.

Scientific Principle: The Rationale of Molecular Docking

Molecular docking computationally predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[3][4] The primary objectives are twofold: to accurately predict the binding pose (Pose Prediction) and to estimate the binding affinity (Binding Affinity Prediction) through the use of scoring functions.[5] These scoring functions evaluate the fitness of a given pose by calculating intermolecular energies, including electrostatic interactions, van der Waals forces, and hydrogen bonds.[6] A lower, more negative binding energy score generally indicates a more stable and favorable protein-ligand complex.[7]

This protocol leverages AutoDock Vina , a powerful and widely used open-source docking engine known for its accuracy and speed.[8] Vina's design philosophy simplifies the process by not requiring the pre-calculation of grid maps for its default scoring function, making it highly accessible.[8] Our workflow is designed to be self-validating by incorporating a re-docking step of a known co-crystallized inhibitor, a critical control to ensure the reliability of the docking parameters.[9][10] An accurate docking protocol is typically validated if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[9][10][11]

Overall Experimental Workflow

The entire process can be visualized as a sequential pipeline, starting from data acquisition and preparation, moving to computational simulation, and ending with rigorous analysis.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis & Validation PDB A. Select & Download Target Protein (PDB) CleanP C. Prepare Protein (Clean, Add Hydrogens) PDB->CleanP Ligand B. Design & Prepare Ligand Derivatives PrepL D. Prepare Ligand (Energy Minimize, PDBQT) Ligand->PrepL Grid E. Define Binding Site (Grid Box Generation) CleanP->Grid Vina F. Execute Docking (AutoDock Vina) PrepL->Vina Grid->Vina Validate G. Protocol Validation (Re-docking, RMSD < 2.0 Å) Vina->Validate Analyze H. Analyze Poses & Binding Energies Validate->Analyze Visualize I. Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize

Caption: High-level workflow for in-silico molecular docking studies.

Detailed Protocols & Methodologies

Target Selection: Cyclooxygenase-2 (COX-2)

For this guide, we have selected Human Cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory pathway and a validated target for many non-steroidal anti-inflammatory drugs (NSAIDs).[12] We will use the crystal structure of human COX-2 in complex with the inhibitor Rofecoxib, available from the Protein Data Bank (PDB).

  • PDB ID: 5KIR[13]

  • Resolution: 2.70 Å[13]

The presence of a co-crystallized ligand (Rofecoxib) is essential for our protocol validation step.

Part 1: Receptor Preparation Protocol

Rationale: Raw PDB files contain experimental artifacts like water molecules, co-factors, and multiple conformations that are not relevant to the docking simulation and must be removed. The protein also lacks hydrogen atoms, which are critical for calculating interactions, and requires the assignment of partial charges.[14][15]

Software: BIOVIA Discovery Studio Visualizer, AutoDock Tools (ADT)

Methodology:

  • Download Structure: Obtain the PDB file for 5KIR from the RCSB PDB database.[13]

  • Initial Cleaning (Discovery Studio): a. Open 5KIR.pdb in Discovery Studio. b. The structure is a homodimer. For simplicity and computational efficiency, delete one chain (e.g., Chain B). c. Identify and delete all water molecules (often shown as red dots). Scientist's Note: Retain water molecules only if they are known to be critical for mediating ligand binding. d. Select and delete the co-crystallized ligand (Rofecoxib) and any other heteroatoms not part of the protein. e. Save the cleaned protein monomer as a new PDB file (e.g., 5kir_protein.pdb).

  • Final Preparation (AutoDock Tools): a. Launch ADT and open 5kir_protein.pdb (File > Read Molecule). b. Add polar hydrogen atoms: Edit > Hydrogens > Add > Select 'Polar only' > OK.[16] c. Assign Gasteiger charges: Edit > Charges > Compute Gasteiger. d. Save the prepared receptor in the required PDBQT format: Grid > Macromolecule > Choose > Select 5kir_protein > Save as 5kir_protein.pdbqt. This format includes atomic charges (Q) and atom types (T).[17]

Part 2: Ligand Preparation Protocol

Rationale: Ligands must be converted into a 3D format with correct bond orders, stereochemistry, and hydrogen atoms. Energy minimization is performed to obtain a low-energy, stable conformation. The structure is then saved in the PDBQT format, which defines rotatable bonds that Vina will explore during the docking process.[18][19]

Software: ChemDraw or similar, Avogadro, AutoDock Tools (ADT)

Methodology:

  • Draw Ligand: Draw the structure of This compound in a 2D chemical drawing program and save it as a MOL file.

    • SMILES: CSc1ccc(Cl)c(c1)C(O)=O[20]

  • Generate 3D Conformation (Avogadro): a. Open the MOL file in Avogadro. b. Add hydrogen atoms (Build > Add Hydrogens). c. Perform energy minimization using the MMFF94 force field to get a stable 3D conformation (Extensions > Optimize Geometry). d. Save the optimized structure as a PDB file (e.g., ligand.pdb).

  • Final Preparation (AutoDock Tools): a. Launch ADT. b. Open the ligand PDB file: Ligand > Input > Open. c. Detect the torsional root and define rotatable bonds: Ligand > Torsion Tree > Detect Root, then Ligand > Torsion Tree > Choose Torsions. d. Save in the required PDBQT format: Ligand > Output > Save as PDBQT (e.g., ligand.pdbqt).

Part 3: Docking Execution & Validation Protocol

Rationale: The docking process requires defining a search space (a "grid box") where the algorithm will attempt to place the ligand. The dimensions of this box must be large enough to encompass the entire binding site.[21] Protocol validation is performed first to ensure the parameters can accurately reproduce a known binding pose.

Software: AutoDock Tools (ADT), AutoDock Vina

Methodology:

  • Protocol Validation (Re-docking): a. First, prepare the co-crystallized ligand (Rofecoxib from 5KIR) using the ligand preparation protocol (Part 2). Save it as rofecoxib.pdbqt. b. Define the Grid Box (ADT): i. Load the prepared receptor 5kir_protein.pdbqt. ii. Load the prepared co-crystallized ligand rofecoxib.pdbqt. iii. Center the grid box on the ligand: Grid > Grid Box. Adjust the dimensions to fully enclose the ligand and the surrounding active site residues (a size of 22 x 22 x 22 Å is often a good starting point). iv. Note the center coordinates (X, Y, Z) and dimensions (X, Y, Z) . c. Create Configuration File: Create a text file named conf.txt with the following content, replacing values with those from the previous step.

    Scientist's Note: exhaustiveness controls the thoroughness of the search. Higher values increase accuracy but also compute time. A value of 16 is a robust choice.[21]

    d. Run Vina: Execute the docking from the command line: vina --config conf.txt --out rofecoxib_out.pdbqt --log rofecoxib_log.txt e. Calculate RMSD: Use a visualization tool like PyMOL or Chimera to superimpose the original crystal pose of Rofecoxib with the top-ranked docked pose (rofecoxib_out.pdbqt, MODE 1). Calculate the heavy-atom RMSD. A value < 2.0 Å validates the protocol. [22]

  • Docking of Novel Derivatives: a. Once the protocol is validated, modify the conf.txt file to use your new ligand (e.g., ligand = ligand.pdbqt). b. Re-run Vina: vina --config conf.txt --out ligand_out.pdbqt --log ligand_log.txt c. Repeat for all derivatives in your library.

Data Analysis and Visualization

Rationale: The output of a docking simulation is a set of binding poses ranked by their binding affinity scores.[23] Analysis involves examining these scores to rank compounds and visually inspecting the top poses to understand the specific molecular interactions (like hydrogen bonds) that stabilize the complex.[7][24]

Interpreting Quantitative Data

The primary output is the binding affinity, reported in kcal/mol. This value is found in the log file and embedded in the output PDBQT file. A more negative value signifies a stronger predicted binding affinity.[7]

Table 1: Hypothetical Docking Results for this compound Derivatives against COX-2

Compound IDDerivative ModificationBinding Affinity (kcal/mol)Predicted H-Bonds with
Control Rofecoxib (Known Inhibitor)-10.5Arg513, His90
Parent This compound-7.8Arg120, Tyr355
Deriv-01 Amide substitution at carboxyl-8.5Arg120, Tyr355, Gln192
Deriv-02 Fluoro- substitution on phenyl ring-8.1Arg120, Tyr355
Visualizing Protein-Ligand Interactions

Software: PyMOL, UCSF ChimeraX, or Discovery Studio

Methodology:

  • Load the prepared receptor PDBQT file (5kir_protein.pdbqt).

  • Load the docked ligand output file (ligand_out.pdbqt). Vina may output multiple binding modes; focus on the top-ranked mode (Mode 1).

  • Center the view on the ligand within the binding pocket.

  • Use the software's tools to identify and display key interactions.

    • Hydrogen Bonds: These are critical for specificity and affinity. Typically shown as dashed lines.

    • Hydrophobic Interactions: Identify nonpolar residues (e.g., Val, Leu, Ile, Phe) surrounding the ligand.

    • Pi-Stacking: Look for interactions between aromatic rings of the ligand and protein residues (e.g., Phe, Tyr, Trp).

G Ligand Benzoic Acid Derivative Arg120 Arg120 Ligand->Arg120 H-Bond (Carboxylate) Tyr355 Tyr355 Ligand->Tyr355 H-Bond (Carboxylate) Val523 Val523 Ligand->Val523 Hydrophobic (Phenyl Ring) Ser353 Ser353 Ligand->Ser353 Hydrophobic (Methylthio)

Caption: 2D interaction diagram of a benzoic acid derivative in the COX-2 active site.

Conclusion

This application note provides a robust and validated framework for performing in-silico molecular docking of this compound derivatives. By following this protocol, researchers can effectively screen virtual libraries, generate testable hypotheses about structure-activity relationships, and prioritize compounds for chemical synthesis and biological evaluation. The emphasis on protocol validation using a known inhibitor is a critical quality control step that builds confidence in the predictive power of the computational model. Integrating these in-silico techniques early in the drug discovery pipeline can significantly conserve resources and accelerate the journey from hit identification to lead optimization.

References

Application Note: A Comprehensive Guide to the Synthesis of Substituted Benzamides from 2-Chloro-5-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-Chloro-5-(methylthio)benzoic acid as a key building block in the synthesis of substituted benzamides. The benzamide moiety is a cornerstone in medicinal chemistry, and this guide offers an in-depth exploration of the underlying chemical principles, two robust and validated protocols for amide bond formation, and practical troubleshooting advice. By explaining the causality behind experimental choices, this note aims to empower scientists to not only replicate these methods but also to rationally adapt them for the synthesis of diverse and novel chemical entities.

Introduction and Scientific Context

The amide bond is arguably the most fundamental functional group in modern drug discovery, forming the backbone of peptides and appearing in over 25% of all known pharmaceuticals.[1] Its synthesis, therefore, is one of the most frequently performed reactions in medicinal chemistry.[2][3] this compound is a valuable synthetic intermediate, incorporating three key functional handles: a carboxylic acid for amide coupling, a chloro group, and a methylthio ether. These features allow for its use as a versatile scaffold in the generation of compound libraries for screening and lead optimization.

Directly reacting a carboxylic acid with an amine to form an amide is a thermodynamically uphill process that requires high temperatures and results in the formation of a stable carboxylate-ammonium salt, effectively halting the reaction. The core principle of modern amide synthesis is the in-situ activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This guide details two primary, field-proven strategies for this activation and subsequent coupling: the formation of a reactive acyl chloride intermediate and the use of modern phosphonium-based coupling agents.

Physicochemical Properties and Safety Profile

A thorough understanding of the starting material's properties is critical for safe handling and successful experimentation.

PropertyValueSource
CAS Number 51546-12-4[4][5]
Molecular Formula C₈H₇ClO₂S[4][5]
Molecular Weight 202.66 g/mol [4]
Appearance Solid[4]
Melting Point 136-137 °C[4]
SMILES CSc1ccc(Cl)c(c1)C(O)=O[4]

Safety and Handling: this compound is classified as an irritant.[4] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4][6]

  • Handling Precautions: Avoid breathing dust.[6] Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

The Chemistry of Amide Bond Formation: From Principle to Practice

The challenge in amide synthesis is to overcome the low reactivity of the carboxylic acid. This is achieved by converting the hydroxyl group into a highly reactive intermediate that is readily displaced by the amine nucleophile.

Activation via Acyl Chlorides

This classic and robust method involves converting the carboxylic acid to a highly electrophilic acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with an amine is rapid and often quantitative. The key consideration is the generation of HCl as a byproduct, which can protonate the amine starting material, rendering it non-nucleophilic.[8] Therefore, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the acid.[8][9]

Activation with Coupling Reagents

Modern coupling reagents offer a milder, one-pot alternative to the acyl chloride method, minimizing exposure to harsh reagents. These reagents activate the carboxylic acid in situ to form a reactive species, such as an activated ester or an acylphosphonium salt.

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. A common side reaction is the formation of a stable N-acylurea byproduct.[8] To mitigate this and reduce potential racemization of chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are often included.[8][10]

  • Phosphonium/Uronium Salts (e.g., PyBOP, HATU): Reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly efficient and generate byproducts that are typically water-soluble, simplifying purification.[1] They are often the reagents of choice for difficult couplings, such as those involving sterically hindered substrates or electron-deficient amines.[11]

The diagram below illustrates the general mechanism for amide bond formation using a coupling reagent, which proceeds via an activated intermediate.

G Acid Carboxylic Acid (R-COOH) Activated Activated Intermediate (e.g., O-Acylisourea) Acid->Activated + Amine Amine (R'-NH₂) CouplingAgent Coupling Reagent CouplingAgent->Activated Activation Amide Amide Product (R-CONH-R') Activated->Amide + Amine Byproducts Byproducts Amide->Byproducts + G Start Reagent Preparation (Dry Solvents, Weigh Reagents) Setup Reaction Setup (Inert Atmosphere, 0°C or RT) Start->Setup Reaction Amide Coupling Reaction (Stir for 2-24h) Setup->Reaction Monitor Reaction Monitoring (TLC) Reaction->Monitor Periodically Monitor->Reaction Incomplete Workup Aqueous Work-up (Quench, Extract, Wash) Monitor->Workup Complete Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Characterize Product Characterization (NMR, MS, m.p.) Purify->Characterize

References

The Strategic Role of 2-Chloro-5-(methylthio)benzoic Acid in the Genesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 2-Chloro-5-(methylthio)benzoic acid, a seemingly unassuming organic building block, has emerged as a molecule of significant interest for medicinal chemists. Its unique substitution pattern, featuring a carboxylic acid for derivatization, a chloro group for modulating electronic properties, and a methylthio moiety for potential metabolic stability and target interaction, provides a rich foundation for the synthesis of diverse and biologically active compounds. This guide delves into the technical applications and protocols demonstrating the pivotal role of this compound in the creation of next-generation therapeutics, with a particular focus on the development of potent enzyme inhibitors for oncology.

Physicochemical Properties and Strategic Importance in Drug Design

The utility of this compound as a precursor in drug synthesis is rooted in its distinct chemical features. A comprehensive summary of its key properties is presented below.

PropertyValueSource
CAS Number 51546-12-4[1][2]
Molecular Formula C₈H₇ClO₂S[1][2]
Molecular Weight 202.66 g/mol [1][2]
Appearance Solid[1]
Melting Point 136-137 °C[1]
Key Functional Groups Carboxylic acid, Chloro, Thioether[1]

The carboxylic acid group serves as a primary handle for synthetic modification, most commonly through amide bond formation, allowing for the introduction of a wide array of functional groups and the exploration of vast chemical space. The chloro and methylthio substituents are critical for fine-tuning the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. The lipophilicity imparted by these groups can influence cell permeability and metabolic stability, while their electronic nature can impact binding affinity to the target protein.

Application in the Development of PRMT5 Inhibitors for Cancer Therapy

A compelling application of the this compound scaffold is in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a key enzyme that plays a crucial role in various cellular processes, and its dysregulation is implicated in the progression of numerous cancers.[3][4] Consequently, PRMT5 has emerged as a promising therapeutic target in oncology.[3]

The Rationale: Targeting a Key Oncogenic Driver

PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, leading to epigenetic modifications and the regulation of gene expression, RNA splicing, and DNA damage repair.[5] In many cancers, PRMT5 is overexpressed and contributes to tumor growth and survival.[3] Therefore, the development of small molecule inhibitors that can selectively block the catalytic activity of PRMT5 represents a viable strategy for cancer treatment.[1][4]

Synthetic Strategy: From Building Block to Bioactive Molecule

The general synthetic approach to developing PRMT5 inhibitors from this compound involves a multi-step process, beginning with the activation of the carboxylic acid and its subsequent coupling with a suitable amine-containing heterocyclic core. This is often followed by further modifications to optimize potency, selectivity, and drug-like properties.

Caption: General synthetic workflow for PRMT5 inhibitors.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for key experiments in the synthesis and evaluation of therapeutic candidates derived from this compound.

Protocol 1: Synthesis of a Novel Amide Intermediate

This protocol outlines a general procedure for the amide coupling of this compound with a representative heterocyclic amine, a crucial first step in the synthesis of many potential therapeutics.

Materials:

  • This compound

  • Amine-containing heterocycle (e.g., 2-aminopyridine derivative)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the heterocyclic amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 x volumes) and brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro PRMT5 Inhibition Assay

This biochemical assay is designed to determine the inhibitory potency of the synthesized compounds against the PRMT5 enzyme.

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Histone H4 peptide substrate

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.

  • Inhibitor Addition: Add the diluted inhibitor compounds to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Initiate the methyltransferase reaction by adding [³H]-SAM to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 1 hour).

  • Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Measurement: Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM. Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Antiproliferative Assay

This assay assesses the ability of the synthesized compounds to inhibit the growth of cancer cell lines, providing an indication of their potential therapeutic efficacy. A commonly used method is the MTT assay.[6]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[6]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from these assays are crucial for establishing a structure-activity relationship (SAR). The SAR guides the iterative process of lead optimization, where the chemical structure of the initial hits is systematically modified to improve their potency, selectivity, and pharmacokinetic properties.

Caption: The iterative cycle of lead optimization.

For instance, modifications to the heterocyclic amine portion of the molecule can explore different binding interactions within the active site of PRMT5. Alterations to the substituents on the this compound core can be used to modulate properties such as solubility and metabolic stability, which are critical for developing a successful drug candidate.

Conclusion: A Building Block for Future Breakthroughs

This compound represents a valuable and versatile starting material in the quest for novel therapeutics. Its strategic combination of functional groups allows for the efficient synthesis of diverse compound libraries with the potential to address significant unmet medical needs. The application of this scaffold in the development of PRMT5 inhibitors for cancer therapy serves as a prime example of its utility. The detailed protocols provided herein offer a practical guide for researchers and drug development professionals to harness the potential of this important chemical building block in their own discovery programs. As our understanding of disease biology continues to grow, the creative and strategic application of such foundational molecules will undoubtedly continue to drive the discovery of the medicines of tomorrow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols for higher yield and purity. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Core Synthesis Pathway and Optimization

The most common and adaptable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a dichlorinated benzoic acid with a methylthiolate source. The primary starting material for this synthesis is 2,5-dichlorobenzoic acid.

Synthesis_Pathway 2,5-Dichlorobenzoic_Acid 2,5-Dichlorobenzoic Acid Reaction Nucleophilic Aromatic Substitution (SNAr) 2,5-Dichlorobenzoic_Acid->Reaction Sodium_Thiomethoxide Sodium Thiomethoxide (NaSMe) Sodium_Thiomethoxide->Reaction Product This compound Reaction->Product Desired Pathway Byproduct Isomeric Byproduct: 5-Chloro-2-(methylthio)benzoic Acid Reaction->Byproduct Potential Side Reaction

Caption: General synthetic scheme for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of this compound from 2,5-dichlorobenzoic acid can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The SNAr reaction may not have gone to completion.

    • Causality: The reaction temperature might be too low, or the reaction time too short. The nucleophilicity of the thiomethoxide can also be a factor.

    • Solution:

      • Temperature: Gradually increase the reaction temperature. A good starting point is in the range of 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Reaction Time: Extend the reaction time. SNAr reactions on deactivated rings can be slow. Monitor the consumption of the starting material to determine the optimal reaction time.

      • Solvent: The choice of solvent is critical. A polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) is generally preferred as they can solvate the cation of the thiomethoxide salt, thus increasing the nucleophilicity of the thiolate anion.

  • Degradation of Reagents or Product:

    • Causality: Sodium thiomethoxide is susceptible to oxidation, especially at elevated temperatures in the presence of air. The product, a thioether, can also be oxidized to the corresponding sulfoxide or sulfone.

    • Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sodium thiomethoxide.

      • Fresh Reagents: Use freshly opened or properly stored sodium thiomethoxide.

  • Suboptimal Stoichiometry:

    • Causality: An insufficient amount of sodium thiomethoxide will lead to incomplete conversion of the starting material.

    • Solution:

      • Molar Ratio: Use a slight excess of sodium thiomethoxide (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the 2,5-dichlorobenzoic acid. However, a large excess should be avoided as it can lead to side reactions and complicate the purification.

Question 2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?

Answer: The formation of the isomeric byproduct, 5-Chloro-2-(methylthio)benzoic acid, is a common challenge in this synthesis. The regioselectivity is influenced by the electronic and steric environment of the two chlorine atoms on the 2,5-dichlorobenzoic acid ring.

  • Understanding the Regioselectivity:

    • Electronic Effects: The carboxylic acid group is an electron-withdrawing group and a meta-director. The chlorine atom at the 2-position is ortho to the carboxylic acid, while the chlorine at the 5-position is meta. Nucleophilic attack is generally favored at positions ortho and para to electron-withdrawing groups. In this case, the situation is complex. However, the chlorine at the 5-position is para to the other chlorine atom, which can also influence the electron density of the ring.

    • Steric Hindrance: The chlorine atom at the 2-position is sterically hindered by the adjacent carboxylic acid group, which can disfavor the approach of the nucleophile.

  • Strategies to Enhance Selectivity for the 5-position:

    • Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity. Reactions that are kinetically controlled at lower temperatures may favor the less sterically hindered position.

    • Solvent Effects: The choice of solvent can influence the transition state of the reaction and thereby the regioselectivity. Experimenting with different polar aprotic solvents (DMF, DMSO, NMP) is advisable.

    • Protecting Group Strategy (Advanced): In cases where high purity is critical and regioselectivity remains poor, one could consider protecting the carboxylic acid as an ester. The electronic and steric properties of the ester group might alter the regioselectivity of the SNAr reaction. The ester would then be hydrolyzed in a subsequent step.

Question 3: During the work-up, I am having trouble separating my product from the unreacted starting material. What is an effective purification strategy?

Answer: Both the product, this compound, and the starting material, 2,5-dichlorobenzoic acid, are carboxylic acids with similar acidic properties, which can make simple acid-base extraction challenging for separation from each other.

  • Recommended Purification Protocol:

    • Initial Work-up: After the reaction is complete, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate both the product and any unreacted starting material.[1] Filter the solid and wash with water to remove any inorganic salts.

    • Recrystallization: Recrystallization is often the most effective method for separating the product from the starting material.

      • Solvent Selection: A suitable solvent system for recrystallization should be one in which the product has a lower solubility than the starting material at low temperatures, but both are soluble at higher temperatures. A mixture of solvents, such as ethanol/water or toluene/heptane, can be effective.

      • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. The crystals of the less soluble compound (ideally the product) will form, leaving the more soluble impurities in the mother liquor.

    • Column Chromatography (if necessary): If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to separate the components. The carboxylic acid functionality may cause tailing on the silica gel; adding a small amount of acetic acid to the eluent can help to mitigate this.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this synthesis?

A1: 2,5-Dichlorobenzoic acid is the most direct and commercially available starting material for the synthesis of this compound via a nucleophilic aromatic substitution route.[2]

Q2: What are the key safety precautions I should take during this synthesis?

A2:

  • Sodium thiomethoxide: This reagent is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents have high boiling points and can be absorbed through the skin. Use them in a well-ventilated fume hood and avoid direct contact.

  • Acidification: The acidification step during work-up should be performed slowly and with cooling, as it is an exothermic process.

Q3: Can I use other methylthiolating agents besides sodium thiomethoxide?

A3: Yes, other sources of the methylthiolate nucleophile can be used. For example, you can generate it in situ by reacting methanethiol with a strong base like sodium hydride. However, methanethiol is a toxic gas with a very unpleasant odor, so using the commercially available sodium thiomethoxide salt is generally safer and more convenient.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of acetic acid to improve the spot shape of the carboxylic acids. The disappearance of the starting material (2,5-dichlorobenzoic acid) and the appearance of the product spot will indicate the reaction's progress.

Q5: What are the expected spectroscopic signatures for this compound?

A5:

  • 1H NMR: You would expect to see signals for the three aromatic protons and a singlet for the methylthio group (-SCH3). The aromatic protons will show a characteristic splitting pattern based on their coupling constants.

  • 13C NMR: You will observe signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon of the methylthio group, and the six aromatic carbons.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (202.66 g/mol ).[3] You will also observe a characteristic isotopic pattern for the presence of one chlorine atom.

IV. Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 2,5-Dichlorobenzoic acid

  • Sodium thiomethoxide

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichlorobenzoic acid (1.0 eq).

  • Add anhydrous DMF to the flask to dissolve the starting material.

  • Flush the system with nitrogen or argon gas.

  • In a separate flask, dissolve sodium thiomethoxide (1.2 eq) in a minimal amount of anhydrous DMF under an inert atmosphere.

  • Slowly add the sodium thiomethoxide solution to the solution of 2,5-dichlorobenzoic acid at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Slowly add concentrated HCl to the aqueous mixture with stirring until the pH is approximately 1-2. A precipitate should form.

  • Filter the solid precipitate and wash it thoroughly with cold deionized water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Degradation Reagent/Product Degradation Low_Yield->Degradation Stoichiometry Incorrect Stoichiometry Low_Yield->Stoichiometry Increase_Temp_Time Increase Temperature/Time Incomplete_Reaction->Increase_Temp_Time Change_Solvent Optimize Solvent Incomplete_Reaction->Change_Solvent Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere Fresh_Reagents Use Fresh Reagents Degradation->Fresh_Reagents Adjust_Equivalents Adjust Molar Equivalents Stoichiometry->Adjust_Equivalents

Caption: A troubleshooting workflow for addressing low reaction yield.

V. Data Summary

ParameterRecommended ConditionRationale
Starting Material 2,5-Dichlorobenzoic acidCommercially available and direct precursor.[2]
Nucleophile Sodium thiomethoxideCommercially available salt, safer than using methanethiol gas.
Solvent Anhydrous DMF or DMSOPolar aprotic, enhances nucleophilicity of the thiolate.
Temperature 80-120 °CProvides sufficient energy for the SNAr reaction.
Atmosphere Inert (N2 or Ar)Prevents oxidation of the thiomethoxide and thioether product.
Work-up Acidic precipitation (pH 1-2)Ensures protonation of the carboxylic acid for precipitation.[1]
Purification RecrystallizationEffective for separating the product from the starting material.

VI. References

  • Google Patents. (n.d.). Method for preparing methylthio benzoic acid. (CN101712641A). Retrieved January 1, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound technical grade, 96%. Retrieved January 1, 2026, from --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-(4-chloromethylpiperidinosulfonyl)benzoic Acid. Retrieved January 1, 2026, from --INVALID-LINK--

  • Supporting Information. (n.d.). [General procedure for sulfide compounds]. Retrieved January 1, 2026, from a relevant scientific publication's supporting information.

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2,5-dihydrothiophene derivatives. Retrieved January 1, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Process for the preparation of 2-arylthiobenzoic acids. (US4902826A). Retrieved January 1, 2026, from --INVALID-LINK--

  • Scribd. (n.d.). Chemistry Nucleophilic Aromatic Substitution Experiment PDF. Retrieved January 1, 2026, from --INVALID-LINK--

  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved January 1, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation of 2-chloro-5-aminobenzoic acid. (US2100242A). Retrieved January 1, 2026, from --INVALID-LINK--

  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved January 1, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved January 1, 2026, from --INVALID-LINK--

  • Googleapis.com. (n.d.). UNITED STATES PATENT office. Retrieved January 1, 2026, from a relevant patent document.

  • ChemicalBook. (2025). Synthesis Methods of 2,5 - Dichlorobenzoic Acid. Retrieved January 1, 2026, from --INVALID-LINK--

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved January 1, 2026, from a relevant scientific publication.

  • ResearchGate. (n.d.). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved January 1, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central. Retrieved January 1, 2026, from --INVALID-LINK--

  • Biosynth. (n.d.). This compound | 51546-12-4 | BCA54612. Retrieved January 1, 2026, from --INVALID-LINK--

  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. Retrieved January 1, 2026, from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved January 1, 2026, from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions - PMC. Retrieved January 1, 2026, from --INVALID-LINK--

  • Guidechem. (n.d.). How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ. Retrieved January 1, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzoate. Retrieved January 1, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved January 1, 2026, from --INVALID-LINK--

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved January 1, 2026, from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. Retrieved January 1, 2026, from --INVALID-LINK--

References

Common side reactions and byproducts in the synthesis of 2-Chloro-5-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges encountered during the synthesis of this important chemical intermediate.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, followed by hydrolysis if necessary. A common strategy involves the reaction of a dichlorinated precursor with a methylthiolate source. While the reaction is generally robust, several side reactions and byproducts can arise, impacting yield and purity. This guide will focus on a plausible and widely applicable synthetic route and address the potential pitfalls.

A likely synthetic pathway starts from 2,5-dichlorobenzonitrile, which undergoes a nucleophilic aromatic substitution with sodium methyl mercaptide. The resulting nitrile is then hydrolyzed to the desired carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2,5-dichlorobenzonitrile.

  • Potential Causes & Solutions:

CauseRecommended Action
Inactive Sodium Methyl Mercaptide: Sodium methyl mercaptide is susceptible to oxidation. Use freshly prepared or commercially sourced reagent of high purity. Ensure it has been stored under an inert atmosphere.
Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10°C and monitor the progress.
Poor Solvent Choice: The choice of solvent is crucial for SNAr reactions. Aprotic polar solvents like DMF, DMSO, or NMP are generally effective at solvating the nucleophile and promoting the reaction.
Presence of Water: Water can protonate the methyl mercaptide, reducing its nucleophilicity. Ensure all reagents and solvents are anhydrous.

Issue 2: Formation of Multiple Products

  • Symptom: Chromatographic analysis reveals the presence of several unexpected spots or peaks in addition to the desired product.

  • Potential Causes & Solutions:

CauseRecommended Action
Oxidation of the Methylthio Group: The methylthio group is prone to oxidation to the corresponding sulfoxide or sulfone, especially at elevated temperatures or in the presence of oxidizing agents.[1] To mitigate this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. If oxidation is unavoidable, it might be necessary to perform the oxidation as a separate, controlled step after the SNAr reaction.
Disubstitution: If starting with a precursor like 2,5-dichlorobenzoic acid, there is a possibility of substitution at both chlorine positions, leading to the formation of 2,5-bis(methylthio)benzoic acid. To favor monosubstitution, use a controlled stoichiometry of the nucleophile (e.g., 1.0-1.2 equivalents).
Incomplete Hydrolysis: If the synthesis starts from the nitrile, incomplete hydrolysis will result in the presence of the corresponding amide or unreacted nitrile in the final product. Ensure sufficient reaction time and appropriate concentration of the acid or base used for hydrolysis.

Issue 3: Difficulty in Product Isolation and Purification

  • Symptom: The crude product is an oil or a sticky solid that is difficult to crystallize, or column chromatography results in poor separation.

  • Potential Causes & Solutions:

CauseRecommended Action
Presence of Polar Impurities: The sulfoxide byproduct is significantly more polar than the desired product and can complicate purification. Consider a purification strategy that leverages this polarity difference, such as a multi-solvent recrystallization or careful column chromatography with a gradient elution.
Residual Base or Acid: Inadequate work-up can leave residual acid or base, which can interfere with crystallization and chromatography. Ensure thorough washing of the organic layer during extraction to remove all inorganic materials.
Formation of Emulsions during Work-up: The presence of both acidic and basic functionalities can lead to the formation of emulsions during aqueous work-up. To break emulsions, add a small amount of brine or a different organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. A common starting material is 2,5-dichlorobenzonitrile, which reacts with sodium methyl mercaptide. The resulting 2-chloro-5-(methylthio)benzonitrile is then hydrolyzed to the final product.[2][3] Another approach involves the reaction of 2-chlorobenzoic acid with a thiophenol in the presence of a strong base.[4]

Q2: What are the key parameters to control during the SNAr reaction?

A2: The critical parameters for a successful SNAr reaction are:

  • Nucleophile Quality: Use a fresh and highly active nucleophile.

  • Solvent: Employ a polar aprotic solvent like DMF or DMSO.

  • Temperature: The reaction often requires heating to achieve a good conversion rate.

  • Inert Atmosphere: To prevent oxidation of the methylthio group, it is crucial to maintain an inert atmosphere.

Q3: My methylthio group is getting oxidized. How can I prevent this?

A3: Oxidation of the methylthio group to a sulfoxide or sulfone is a common side reaction.[1] To minimize this, you should:

  • Run the reaction under a nitrogen or argon atmosphere.

  • Use degassed solvents.

  • Avoid excessively high temperatures for prolonged periods.

  • If possible, choose a synthetic route that introduces the methylthio group at a later stage, after any steps that require oxidizing conditions.

Q4: I see a byproduct with a mass corresponding to the addition of two methylthio groups. What is happening?

A4: This indicates a disubstitution reaction. If your starting material has two leaving groups (e.g., 2,5-dichlorobenzoic acid), the nucleophile can react at both positions. To favor monosubstitution, carefully control the stoichiometry of your nucleophile, typically using a slight excess (1.0 to 1.2 equivalents).

Q5: What are the best practices for the hydrolysis of the nitrile intermediate?

A5: For the hydrolysis of 2-chloro-5-(methylthio)benzonitrile, both acidic and basic conditions can be employed.

  • Basic Hydrolysis: Using a strong base like sodium hydroxide in a water/alcohol mixture is common. The reaction typically requires heating.

  • Acidic Hydrolysis: Concentrated acids like sulfuric acid or hydrochloric acid can also be used. Regardless of the method, it is important to monitor the reaction to ensure it goes to completion and to avoid potential degradation of the product under harsh conditions.

Experimental Workflow & Diagrams

Proposed Synthetic Pathway

Synthetic Pathway A 2,5-Dichlorobenzonitrile B 2-Chloro-5-(methylthio)benzonitrile A->B  NaSMe, DMF, Heat (SNAr Reaction) C This compound B->C  H2SO4, H2O, Heat (Hydrolysis)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check_Starting_Material Check Purity of Starting Materials Start->Check_Starting_Material Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Check_Starting_Material->Check_Reaction_Conditions Analyze_Byproducts Analyze Byproduct Profile (LC-MS, NMR) Check_Reaction_Conditions->Analyze_Byproducts Oxidation Oxidation Products Detected? (Sulfoxide, Sulfone) Analyze_Byproducts->Oxidation Incomplete_Reaction Incomplete Reaction? Analyze_Byproducts->Incomplete_Reaction Purification_Issue Purification Difficulty? Analyze_Byproducts->Purification_Issue Optimize_Atmosphere Use Inert Atmosphere (N2 or Ar) Oxidation->Optimize_Atmosphere Yes Increase_Temp_Time Increase Temperature or Time Incomplete_Reaction->Increase_Temp_Time Yes Optimize_Purification Optimize Purification Method (Recrystallization, Chromatography) Purification_Issue->Optimize_Purification Yes

Caption: A logical workflow for troubleshooting low product yield.

References

Stability and degradation pathways of 2-Chloro-5-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Chloro-5-(methylthio)benzoic acid (CAS No: 51546-12-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the stability and handling of this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry and reaction mechanisms.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent Assay Results or Appearance of Unknown Impurities in Chromatographic Analysis.

Potential Cause: Degradation of the compound due to improper storage or handling. This compound, with its thioether and carboxylic acid functionalities, is susceptible to specific degradation pathways.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored at room temperature in a tightly sealed container, protected from light and moisture[1][2]. While room temperature storage is generally recommended, for long-term storage, consider refrigeration (2-8 °C) with an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and hydrolytic degradation.

  • Assess Purity of Starting Material: Re-run a purity check on your starting material using a validated analytical method (e.g., HPLC-UV, LC-MS). The technical grade purity is typically around 96%[3].

  • Investigate Potential Degradation Pathways:

    • Oxidation: The methylthio group is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This is a common degradation pathway for thioethers[4].

    • Hydrolysis: While the aromatic ether linkage is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis, although this is less likely under typical experimental conditions.

    • Photodegradation: Aromatic chloro compounds can be susceptible to photodegradation. Exposure to UV light may initiate free-radical reactions, leading to dechlorination or other complex reactions.

Recommended Action Plan:

  • Forced Degradation Study: To identify the potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally induce degradation. This will help in developing a stability-indicating analytical method[5][6].

  • Analytical Method: Employ a gradient reverse-phase HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound from its potential degradation products[7][8].

Issue 2: Poor Solubility or Precipitation of the Compound in Aqueous Buffers.

Potential Cause: this compound is a carboxylic acid and its solubility is pH-dependent.

Troubleshooting Steps:

  • Adjust the pH:

    • To dissolve the compound in aqueous media, adjust the pH to be at least 1.5 to 2 units above the pKa. At this pH, the carboxylic acid will be deprotonated to the more soluble carboxylate salt.

    • Use a suitable buffer to maintain the desired pH.

  • Consider Co-solvents: If the required concentration cannot be achieved in purely aqueous buffers, consider the use of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol. However, be mindful of the potential for co-solvent effects on your experiment.

Recommended Action Plan:

  • Solubility Testing: Perform a systematic solubility study at different pH values to determine the optimal conditions for your application.

  • Salt Formation: For applications requiring high aqueous solubility, consider preparing a salt of the compound (e.g., sodium or potassium salt).

II. Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The three key functional groups are the carboxylic acid, the aromatic chlorine, and the methylthio (thioether) group. The thioether is susceptible to oxidation, the carboxylic acid's reactivity is pH-dependent, and the chloro group can influence the electronic properties of the aromatic ring.

Q2: What are the likely degradation products of this compound under oxidative stress?

A2: Under oxidative conditions (e.g., exposure to hydrogen peroxide or atmospheric oxygen over time), the methylthio group is expected to be the primary site of modification. The likely degradation products are 2-Chloro-5-(methylsulfinyl)benzoic acid (the sulfoxide) and subsequently 2-Chloro-5-(methylsulfonyl)benzoic acid (the sulfone).

Q3: How does temperature affect the stability of this compound?

A3: The compound is a solid with a melting point of 136-137 °C[3]. It is expected to be thermally stable at ambient temperatures. However, at elevated temperatures, particularly in the presence of water, decarboxylation of the benzoic acid moiety could occur, leading to the formation of 1-chloro-4-(methylthio)benzene[9].

Q4: Is this compound sensitive to light?

A4: While specific photostability data is not available, aromatic halogenated compounds can be light-sensitive. It is good laboratory practice to store the compound in amber vials or in the dark to prevent potential photodegradation[6].

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5: A stability-indicating HPLC method with UV detection is the most common and effective technique. For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended[8][10].

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a small amount of methanol and dilute with 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize a sample with NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize a sample with HCl before injection.

  • Oxidative Degradation: Dissolve the compound in methanol and add 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days. Also, prepare a solution of the compound in a suitable solvent and heat at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (with UV and visible light) for a defined period.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC-UV/MS method.

IV. Visualizing Degradation Pathways and Workflows

Potential Oxidative Degradation Pathway

G A This compound B 2-Chloro-5-(methylsulfinyl)benzoic acid (Sulfoxide) A->B Oxidation C 2-Chloro-5-(methylsulfonyl)benzoic acid (Sulfone) B->C Further Oxidation

Caption: Potential oxidative degradation of this compound.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Analyze by LC-MS Analyze by LC-MS Acid Hydrolysis->Analyze by LC-MS Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analyze by LC-MS Oxidation Oxidation Oxidation->Analyze by LC-MS Thermal Thermal Thermal->Analyze by LC-MS Photolytic Photolytic Photolytic->Analyze by LC-MS Start Start Prepare Samples Prepare Samples Start->Prepare Samples Prepare Samples->Acid Hydrolysis Prepare Samples->Base Hydrolysis Prepare Samples->Oxidation Prepare Samples->Thermal Prepare Samples->Photolytic Identify Degradants Identify Degradants Analyze by LC-MS->Identify Degradants End End Identify Degradants->End

Caption: Workflow for a forced degradation study.

V. Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number51546-12-4[3]
Molecular FormulaC₈H₇ClO₂S[3]
Molecular Weight202.66 g/mol [3]
Melting Point136-137 °C[3]
AppearanceSolid
StorageRoom temperature[1][2]
Purity (Technical Grade)~96%[3]

VI. References

  • This compound technical grade, 96%. Sigma-Aldrich. --INVALID-LINK--

  • This compound technical grade, 96%. Sigma-Aldrich. --INVALID-LINK--

  • This compound, min 96%, 10 grams. LabAlley. --INVALID-LINK--

  • Characterization of thioether compounds formed from alkaline degradation products of enflurane. PubMed. --INVALID-LINK--

  • On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. ACS Publications. --INVALID-LINK--

  • This compound. LabSolutions. --INVALID-LINK--

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCr. --INVALID-LINK--

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. Semantic Scholar. --INVALID-LINK--

  • Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. --INVALID-LINK--

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. --INVALID-LINK--

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. --INVALID-LINK--

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. --INVALID-LINK--

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. --INVALID-LINK--

  • Identification of Major Degradation Products of Ketoconazole. PMC - NIH. --INVALID-LINK--

References

Technical Support Center: Chlorination of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of substituted benzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these electrophilic aromatic substitution reactions. Here, we address common challenges and provide troubleshooting strategies grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Regioselectivity and Substituent Effects

Question 1: My chlorination reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

Answer: The regiochemical outcome of the chlorination of a substituted benzoic acid is primarily governed by the electronic nature of the substituent already present on the aromatic ring. Substituents dictate the position of the incoming electrophile (in this case, the chlorine).[1][2]

  • Activating Groups: Electron-donating groups (EDGs) such as hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups direct the incoming chlorine to the ortho and para positions. These groups increase the electron density of the ring, making it more nucleophilic and stabilizing the carbocation intermediate (arenium ion) formed during the substitution.[2][3]

  • Deactivating Groups: The carboxylic acid group (-COOH) is an electron-withdrawing group (EWG) and a meta-director.[4] It deactivates the ring towards electrophilic attack by withdrawing electron density, making the ortho and para positions particularly electron-deficient.[3][4] Consequently, the electrophile preferentially attacks the meta position.[4]

Troubleshooting Poor Regioselectivity:

  • Confirm Substituent Effects: Double-check the directing effects of all substituents on your starting material. In cases of multiple substituents, their directing effects can be either reinforcing or conflicting.

  • Steric Hindrance: Bulky substituents can hinder attack at the ortho position, leading to a higher proportion of the para isomer.[5] If ortho-substitution is desired, you may need to explore alternative synthetic routes.

  • Catalyst Choice: The choice of catalyst can influence regioselectivity. For instance, in the chlorination of phenols, certain organocatalysts can be tuned to favor either ortho or para substitution.[6] While this is more established for phenols, exploring different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) for your specific substrate may yield improved selectivity.[7][8]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and, in some cases, the isomeric distribution of products.[6] Experimenting with solvents of varying polarity, from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile), may be beneficial.[6]

Question 2: I am trying to chlorinate a benzoic acid with a strong activating group (e.g., 4-aminobenzoic acid or 4-hydroxybenzoic acid) and am getting over-chlorination and side products. What is happening?

Answer: Strongly activating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, make the aromatic ring highly reactive towards electrophilic substitution.[1][3] This high reactivity can lead to several challenges:

  • Polysubstitution: The initial monochlorination product is still highly activated and can readily undergo further chlorination, leading to di- or tri-chlorinated products.

  • Oxidation: The electron-rich aromatic ring is susceptible to oxidation by the chlorinating agent or catalyst, especially under harsh reaction conditions.[6]

  • Ring Chlorination vs. Side-Chain Reaction: In some cases, the reaction can be complex. For instance, direct chlorination of 4-aminobenzoic acid can lead to the formation of chlorinated cyclohexenone derivatives.[9][10]

Troubleshooting Strategies:

  • Protecting Groups: To control the reactivity of the activating group, it is often necessary to use a protecting group.

    • For an amino group, acetylation to form an acetamido group (-NHCOCH₃) is a common strategy. The acetamido group is still an ortho, para-director but is less activating than the amino group, which helps to prevent over-chlorination. The protecting group can be removed by hydrolysis after the chlorination step.[9]

    • For a hydroxyl group, conversion to an ester or ether can similarly temper its activating effect.

  • Milder Reaction Conditions:

    • Temperature: Perform the reaction at a lower temperature to reduce the rate of reaction and minimize side reactions.

    • Chlorinating Agent: Use a less reactive chlorinating agent. For example, sulfuryl chloride (SO₂Cl₂) can sometimes offer better control than chlorine gas.[6][11]

  • Catalyst Tuning: The reactivity of SO₂Cl₂ can be fine-tuned with different organocatalysts to achieve selective chlorination of even oxidation-labile aromatic compounds.[6]

Section 2: Reagents, Catalysts, and Reaction Conditions

Question 3: My chlorination reaction is not proceeding, or the yield is very low. What are the potential causes?

Answer: A stalled or low-yielding chlorination reaction can be attributed to several factors related to the reagents, catalyst, and reaction conditions.

Potential Causes and Solutions:

Issue Probable Cause Recommended Solution
Low Reactivity of Starting Material The benzoic acid derivative is strongly deactivated by multiple electron-withdrawing groups.Use a more potent chlorinating system, such as a stronger Lewis acid catalyst or harsher reaction conditions (e.g., higher temperature).[7] For highly deactivated arenes, specific conditions like I₂/HIO₃/H₂SO₄ have been used for iodination, suggesting that more forceful conditions may be needed for chlorination.[7]
Catalyst Inactivation The Lewis acid catalyst (e.g., FeCl₃, AlCl₃) has been deactivated by moisture.[7]Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient Catalyst The amount of catalyst is too low to effectively activate the chlorinating agent.Increase the catalyst loading. Typical amounts range from catalytic to stoichiometric, depending on the substrate's reactivity.
Poor Solubility The substituted benzoic acid is not sufficiently soluble in the chosen solvent at the reaction temperature.Select a solvent in which the starting material is more soluble. A solvent screen with small-scale reactions can identify a suitable medium.
Reagent Decomposition The chlorinating agent (e.g., thionyl chloride, sulfuryl chloride) has decomposed due to improper storage.Use a fresh bottle of the chlorinating agent.

Question 4: I am using thionyl chloride (SOCl₂) to chlorinate the carboxylic acid group to an acyl chloride, but I am observing ring chlorination as well. How can I prevent this?

Answer: Thionyl chloride is primarily used to convert carboxylic acids to acyl chlorides.[12][13] However, under certain conditions, particularly with prolonged reaction times or in the presence of certain catalysts, it can also act as a source of electrophilic chlorine for ring substitution.

Strategies to Promote Acyl Chloride Formation over Ring Chlorination:

  • Use of a Brønsted Acid Catalyst: A study has shown that using a Brønsted acid as a catalyst with SOCl₂ can efficiently promote the chlorination of the carboxylic acid group with excellent yields and short reaction times.[14]

  • Control of Reaction Temperature: Acyl chloride formation is often carried out at reflux in neat thionyl chloride.[12] If ring chlorination is a problem, try running the reaction at a lower temperature.

  • Alternative Reagents: Consider using oxalyl chloride with a catalytic amount of DMF in a solvent like DCM. This is a milder method for converting carboxylic acids to acyl chlorides and is less likely to cause ring chlorination.[12] Another alternative is using PCl₃, which has been shown to convert benzoic acids to the corresponding acyl chlorides with high atom efficiency.[15][16]

Section 3: Experimental Protocols and Workflows

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring Chlorination

This protocol describes a general method for the electrophilic chlorination of a substituted benzoic acid using chlorine gas and a Lewis acid catalyst.

Materials:

  • Substituted benzoic acid

  • Anhydrous Lewis acid catalyst (e.g., FeCl₃ or AlCl₃)[7][17]

  • Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

  • Chlorine gas

  • Round-bottom flask with a gas inlet tube and a gas outlet connected to a trap (e.g., a sodium hydroxide solution)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere and ensure all glassware is dry.

  • To the round-bottom flask, add the substituted benzoic acid and the anhydrous solvent.

  • Add the Lewis acid catalyst to the stirred solution.

  • Slowly bubble chlorine gas through the reaction mixture.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Upon completion, stop the flow of chlorine gas and purge the system with an inert gas to remove any excess chlorine.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer, wash it with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed check_substituent 1. Analyze Substituent Effects - Activating (o,p-directing)? - Deactivating (m-directing)? - Competing effects? start->check_substituent steric_hindrance 2. Consider Steric Hindrance Is the ortho position blocked? check_substituent->steric_hindrance Substituent effects understood catalyst_screen 3. Catalyst Screening - Vary Lewis Acids (FeCl3, AlCl3, etc.) - Explore Organocatalysts steric_hindrance->catalyst_screen Steric factors considered solvent_screen 4. Solvent Screening - Test nonpolar vs. polar aprotic solvents catalyst_screen->solvent_screen No improvement with catalyst change outcome Improved Regioselectivity catalyst_screen->outcome Success optimize 5. Optimize Conditions - Lower temperature? - Change reagent concentration? solvent_screen->optimize No improvement with solvent change solvent_screen->outcome Success optimize->outcome Success

Caption: Troubleshooting workflow for poor regioselectivity.

Section 4: Analytical Methods

Question 5: What analytical methods are best for monitoring the progress of my chlorination reaction and characterizing the products?

Answer: A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and product characterization.

Recommended Analytical Methods:

Method Application Key Information Provided
Thin-Layer Chromatography (TLC) Rapid reaction monitoring.Qualitative assessment of the disappearance of starting material and the appearance of products.
Gas Chromatography-Mass Spectrometry (GC-MS) Monitoring volatile compounds and identifying products.Separation of isomers, determination of product distribution, and identification of byproducts by their mass spectra.[18]
High-Performance Liquid Chromatography (HPLC) Monitoring less volatile compounds and purification.Quantitative analysis of product formation and purity. HPLC is particularly useful for the analysis of benzoic acid and its derivatives.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation of products.Definitive information on the substitution pattern of the aromatic ring, confirming the regiochemistry of the chlorination.
Infrared (IR) Spectroscopy Functional group analysis.Confirmation of the presence of the carboxylic acid group and other functional groups in the starting material and product.

Diagram of Analytical Workflow

G cluster_0 Reaction Monitoring cluster_1 Work-up & Purification cluster_2 Characterization TLC TLC (Qualitative) GC_HPLC GC/HPLC (Quantitative) Workup Quench & Extract GC_HPLC->Workup Reaction Complete Purify Column Chromatography or Recrystallization Workup->Purify NMR NMR (1H, 13C) (Structure) Purify->NMR MS Mass Spec (Molecular Weight) Purify->MS IR IR Spec (Functional Groups) Purify->IR Reaction Chlorination Reaction Reaction->TLC Reaction->GC_HPLC

Caption: Analytical workflow for chlorination reactions.

References

Technical Support Center: Improving the Solubility of 2-Chloro-5-(methylthio)benzoic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Chloro-5-(methylthio)benzoic acid in their experimental workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to overcome these common yet critical hurdles. Poor solubility can lead to inaccurate structure-activity relationships (SAR), underestimated compound activity, and unreliable data.[1] This guide provides a systematic approach to ensure your compound is adequately solubilized for accurate and reproducible results.

Part 1: Foundational Understanding - The "Why" Behind the Problem
Q1: Why is this compound so difficult to dissolve in my neutral pH aqueous assay buffer?

A: The solubility behavior of this compound is dictated by its chemical structure. It possesses two key features: a largely nonpolar, hydrophobic aromatic ring and a weakly acidic carboxylic acid functional group (-COOH).

  • The Role of the Carboxylic Acid: In a neutral or acidic aqueous solution (pH < 7), the carboxylic acid group remains protonated (-COOH). This neutral form is significantly less polar, making it poorly soluble in water, a phenomenon often described as "like dissolves like".[2][3]

  • The Impact of pH and pKa: The solubility of a carboxylic acid is fundamentally linked to the pH of the solvent.[4][5][6] When the pH of the solution is raised above the compound's pKa, the carboxylic acid group deprotonates, losing a proton (H+) to form a negatively charged carboxylate ion (-COO⁻).[2][7] This charged species is an ion and is vastly more soluble in a polar solvent like water.[2][7][8] Therefore, attempting to dissolve the compound directly in a standard neutral buffer (e.g., PBS at pH 7.4) is often the primary cause of solubility issues.

Part 2: Step-by-Step Solubilization Protocols & Troubleshooting
Q2: What is the standard industry practice for preparing a stock solution of a poorly soluble compound like this?

A: The universally accepted starting point is to use a strong, aprotic organic solvent to create a high-concentration master stock. Dimethyl Sulfoxide (DMSO) is the solvent of choice for this purpose due to its exceptional ability to dissolve a wide range of organic molecules.[9][10]

This protocol is the first-line approach for solubilizing this compound.

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use high-quality, anhydrous DMSO to prevent the introduction of water, which can lower solubility and promote degradation over time.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve your target master stock concentration (e.g., 10-50 mM). It is often better to start with a reasonably high but achievable concentration to minimize the final DMSO percentage in your assay.[1]

  • Promote Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[9]

    • Gentle warming in a 37°C water bath can also be effective, but use caution as prolonged heat can degrade some compounds.[9]

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. A clear stock solution is mandatory before proceeding.

  • Storage: Aliquot the master stock into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[9]

cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex sonicate 4. Sonicate / Warm (if needed) vortex->sonicate Incomplete Dissolution inspect 5. Inspect for Clarity vortex->inspect Complete Dissolution sonicate->inspect aliquot 6. Aliquot for Single Use inspect->aliquot store 7. Store at -20°C / -80°C aliquot->store

Caption: Standard Workflow for DMSO Master Stock Preparation.
Q3: I made a clear 10 mM stock in DMSO, but it crashed out of solution when I added it to my cell culture media. What should I do next?

A: This is the most common failure mode. A clear DMSO stock does not guarantee solubility in an aqueous environment.[11] The drastic change in solvent polarity upon dilution causes the compound to exceed its aqueous solubility limit and precipitate.[11][12]

Immediate Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay well is within a tolerable range for your biological system, typically ≤ 0.5%.[9][11] High DMSO concentrations can be cytotoxic and may also contribute to solubility issues.[13]

  • Optimize the Dilution Method: Avoid adding a small volume of cold DMSO stock directly into a large volume of buffer. Instead, pre-warm the assay buffer to the experimental temperature (e.g., 37°C). While gently vortexing the buffer, add the DMSO stock dropwise. This gradual addition helps prevent localized high concentrations and "solvent shock".[12]

  • Determine the Kinetic Solubility Limit: You may be working above the compound's maximum soluble concentration. Perform a simple kinetic solubility test to find the upper limit in your specific assay buffer.

  • Prepare a serial dilution of your compound in 100% DMSO (e.g., from 50 mM down to 0.1 mM).

  • In a clear 96-well plate, add your final assay buffer to each well (e.g., 198 µL).

  • Add 2 µL of each DMSO concentration to the corresponding wells, resulting in a 1:100 dilution. Mix immediately.

  • Let the plate sit at room temperature for 1-2 hours.

  • Visually inspect for precipitation or measure the turbidity using a plate reader (nephelometry or absorbance at ~620 nm).[11] The highest concentration that remains clear is your approximate kinetic solubility limit. You must work at or below this concentration.

start Precipitation Observed Upon Dilution check_dmso Is final [DMSO] ≤ 0.5%? start->check_dmso optimize_dilution Optimize Dilution Method: 1. Pre-warm buffer 2. Add stock slowly while vortexing check_dmso->optimize_dilution No check_dmso->optimize_dilution Yes test_solubility Determine Kinetic Solubility Limit optimize_dilution->test_solubility Precipitation Persists adv_strategy Proceed to Advanced Solubilization Strategies test_solubility->adv_strategy Still Insoluble at Desired Conc. reduce_conc Reduce final compound concentration below limit test_solubility->reduce_conc Limit Found

Caption: Initial Troubleshooting Flowchart for Compound Precipitation.
Part 3: Advanced Solubilization Strategies

If basic troubleshooting fails, you must employ strategies that chemically modify the compound or the solvent environment to enhance solubility.

Q4: How can I use the carboxylic acid chemistry to my advantage?

A: This is the most powerful and targeted strategy for this specific molecule. By raising the pH, you can convert the insoluble acid into its highly soluble salt form.

This method creates a slightly basic, aqueous-based stock solution.

  • Weigh Compound: Weigh out your compound into a sterile tube.

  • Initial Solubilization: Add a small volume of 10-100 mM Sodium Hydroxide (NaOH) solution. Use just enough to make a paste or slurry. The goal is to provide enough hydroxide ions (OH⁻) to deprotonate the carboxylic acid.

  • Add Aqueous Buffer: Add your desired aqueous buffer (e.g., PBS or Tris) to reach the final stock volume.

  • Vortex/Sonicate: Vortex and sonicate until the compound is fully dissolved.

  • Verify pH: Check the pH of the final stock solution. It should be slightly basic (pH 7.5 - 9.0). Adjust with dilute NaOH or HCl if necessary.

  • Sterile Filter: Pass the solution through a 0.22 µm syringe filter to sterilize and remove any micro-precipitates.

  • Storage: Store aliquots at -20°C.

Important Consideration: Ensure that the final pH of your assay does not shift significantly upon addition of this stock and that your biological target is stable and active at this slightly elevated pH. Always include a vehicle control with the same basic buffer.

PropertyLow pH (e.g., < 6.0)High pH (e.g., > 8.0)
Dominant Species Protonated (-COOH)Deprotonated (-COO⁻)
Charge NeutralNegative (Anion)
Polarity LowHigh
Aqueous Solubility Very Low High
Q5: What about using co-solvents to improve solubility?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[14][][16][17] This can be a useful secondary strategy, often combined with pH adjustment.

Co-SolventTypical Final Conc. in AssayNotes
Ethanol 1-5%Commonly used, but can have biological effects at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1-10%Generally well-tolerated and effective for many compounds.
Propylene Glycol 1-10%Another common excipient with a good safety profile.

Application: You can attempt to dissolve the compound in a mixture of a co-solvent and a basic buffer (e.g., 20% PEG 400 in pH 8.5 Tris buffer) to create a stock solution. This combines the benefits of both approaches.

Part 4: Assay Best Practices and Final Checks
Q6: What are the acceptable limits for solvents in different biological assays?

A: Solvent tolerance is highly dependent on the assay system. Exceeding these limits can lead to artifacts or outright failure of the experiment.

Assay TypeRecommended Max. [DMSO]Rationale
Immortalized Cell Lines ≤ 0.5% Most robust cell lines tolerate this level without significant cytotoxicity.[18][19]
Primary Cell Cultures ≤ 0.1% Primary cells are far more sensitive to solvent-induced stress.[9][18]
Biochemical/Enzyme Assays 1-2%Can often tolerate higher concentrations, but must be validated as the solvent can directly inhibit enzyme activity.
In Vivo Animal Studies Varies by vehicle, < 5%Requires a specific formulation (e.g., with PEG, Tween) and must be tested for tolerability.

The Golden Rule: Always include a "vehicle control" in every experiment. This control should contain the assay medium plus the exact same final concentration of your solvent system (e.g., 0.5% DMSO in pH 8.0 buffer) but without the compound. This is the only way to ensure that the observed effects are due to your compound and not the solvent.[9]

Q7: What is the correct way to perform serial dilutions for a dose-response curve to avoid precipitation?

A: This is a frequent source of error. Performing dilutions in an aqueous buffer can cause the compound to precipitate at intermediate steps. The correct method is to perform the serial dilution in 100% DMSO first.

cluster_correct Correct Method: Serial Dilution in 100% DMSO cluster_incorrect Incorrect Method: Serial Dilution in Aqueous Buffer c1 10 mM Stock in 100% DMSO c2 1 mM Stock in 100% DMSO assay1 Final Assay Well 1 (1:100 Dilution) c1->assay1 c3 0.1 mM Stock in 100% DMSO assay2 Final Assay Well 2 (1:100 Dilution) c2->assay2 assay3 Final Assay Well 3 (1:100 Dilution) c3->assay3 i1 10 mM Stock in 100% DMSO i2 100 µM in Buffer (Precipitation Risk!) i1->i2 i3 10 µM in Buffer i2->i3

Caption: Correct vs. Incorrect Serial Dilution Workflow.

By creating the entire concentration range in DMSO, you ensure the compound remains dissolved. Then, in the final step, a small, equal volume from each DMSO dilution is transferred directly into the assay wells. This minimizes the time the compound spends in an unfavorable aqueous environment before interacting with assay components like proteins or cells, which can help maintain solubility.[1]

References

Preventing the degradation of thiol-containing compounds during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in chemical and biological research: preventing the degradation of thiol-containing compounds. The unique reactivity of the sulfhydryl (-SH) group, while invaluable for conjugation, catalysis, and surface binding, also makes it highly susceptible to degradation, primarily through oxidation.[1][2][3] This guide provides in-depth, field-proven answers to common questions, detailed protocols, and troubleshooting advice to help you maintain the integrity of your valuable molecules.

Section 1: Understanding the Root Cause of Thiol Degradation

FAQ: Why is my thiol-containing compound losing activity or showing unexpected byproducts?

The primary culprit behind the degradation of thiol compounds is the oxidation of the sulfhydryl group (-SH) to form a disulfide bond (R-S-S-R).[1][2][3] This dimerization process inactivates the thiol group, preventing it from participating in its intended reaction. Several factors can initiate or accelerate this process:

  • Oxygen: Atmospheric and dissolved oxygen are the most common oxidants. The reaction is often a multi-step process that can involve radical intermediates.[2][4]

  • Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) in your buffers or reagents can act as potent catalysts for thiol oxidation.[5][6]

  • pH: The reactivity of the thiol group is highly pH-dependent. At higher pH values (typically >7), the thiol group deprotonates to form the more nucleophilic thiolate anion (R-S⁻). While this increased nucleophilicity is often desired for reactions, the thiolate is significantly more susceptible to oxidation than its protonated thiol form.[7][8][9][10]

  • Light: For some thiols, exposure to UV light can induce the formation of thiyl radicals, which can then dimerize to form disulfides.[7]

Thiol_Oxidation

Section 2: Proactive Strategies for Thiol Preservation

Successfully working with thiols requires a proactive approach to exclude the factors that cause their degradation.

FAQ: What are the most effective methods to prevent thiol oxidation during my experiments?

A multi-pronged strategy is the most effective way to ensure the stability of your thiol compounds.

1. Control the Atmosphere: Exclude Oxygen

Since oxygen is a primary driver of oxidation, minimizing its presence is the most critical first step.[11]

  • Use Degassed Solvents: Buffers and solvents should be thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using a vacuum/sonication cycle.[1]

  • Work Under an Inert Atmosphere: Whenever possible, perform your reactions in a glovebox or under a positive pressure of argon or nitrogen.[1][9] When handling stock solutions, flush the headspace of the vial with an inert gas before sealing.[9][12]

2. Manage the pH

The stability of thiols is highly sensitive to pH. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is much more prone to oxidation.[7][13]

  • Optimal pH Range: For storage and handling where the thiol is not actively reacting, maintaining a slightly acidic pH (e.g., 5.0-6.5) can significantly slow down oxidation by keeping the sulfhydryl group in its protonated (-SH) form.

  • Reaction pH: For reactions that require the nucleophilic thiolate (e.g., thiol-maleimide conjugation), use the lowest practical pH that still allows for an acceptable reaction rate. While the reaction may be faster at pH 8.5, it might be more controllable with higher final yields at pH 7.0-7.5 due to reduced oxidative side reactions.

3. Employ Reducing Agents

Including a sacrificial reducing agent in your buffers can keep your thiol of interest in its reduced, active state. These agents work by reducing any disulfides that form back to their free thiol state.

FAQ: Which reducing agent should I choose: TCEP, DTT, or β-Mercaptoethanol?

The choice of reducing agent depends on your specific application, the required stability, and downstream compatibility.

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)β-Mercaptoethanol (BME)
Mechanism Thiol-free, phosphine-based reductant.[14]Thiol-based, forms a stable 6-membered ring.[15]Thiol-based, less potent than DTT.[15]
Odor Odorless.[16]Strong, unpleasant odor.Strong, unpleasant odor.
Optimal pH Wide range (1.5 - 9.0).[16][17]7.0 - 8.5.[17]~7.5
Stability Highly stable, resistant to air oxidation.[16][17]Prone to air oxidation, solutions must be fresh.[17]Prone to air oxidation.
Downstream Issues Generally compatible with maleimide chemistry, but inhibition has been reported.[14]Must be removed before thiol-reactive labeling (e.g., maleimides) as it will compete.[14]Must be removed before thiol-reactive labeling.
Best For... Long-term stability, reactions where removal is difficult, proteomics.[17]General protein reduction, when it can be easily removed via dialysis or desalting.[14]SDS-PAGE sample buffer, less critical applications.

Expert Insight: TCEP is often the superior choice for most applications due to its stability, lack of odor, and effectiveness over a broad pH range.[16][17] Its thiol-free structure means it typically doesn't need to be removed before subsequent thiol-specific reactions, saving time and potential sample loss.[14][16]

4. Use Chelating Agents

Trace metal contamination is an often-overlooked catalyst for thiol oxidation.[5][6]

  • Add EDTA: Incorporating a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1-5 mM) in your buffers will sequester these metal ions, preventing them from participating in redox cycling.[6]

Strategy_Selection

Section 3: Protocols and Troubleshooting

FAQ: I suspect my protein's disulfide bonds have formed during storage. What is a reliable protocol to reduce them before my experiment?

This protocol describes the use of TCEP to reduce disulfide bonds in a protein sample, a common step before conjugation or activity assays.

Protocol: Reduction of Protein Disulfide Bonds using TCEP

  • Prepare a TCEP Stock Solution: Dissolve TCEP-HCl powder in a degassed, purified water or a degassed buffer (e.g., PBS, pH 7.2) to a final concentration of 0.5 M. Neutralize the solution to ~pH 7.0 with 1 M NaOH if necessary, as the stock solution will be acidic. Store aliquots at -20°C.

  • Prepare the Protein Sample: Dissolve or dilute your protein to the desired concentration (e.g., 1-5 mg/mL) in a degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5).

  • Initiate Reduction: Add the TCEP stock solution to the protein sample to achieve a final TCEP concentration of 5-20 mM (a 10-50 fold molar excess over the protein's cysteine concentration is typical).

  • Incubate: Gently mix and incubate the reaction at room temperature for 30-60 minutes. For very stable disulfide bonds, incubation can be extended or performed at 37°C.

  • Proceed to Next Step: The reduced protein is now ready. Unlike DTT, TCEP generally does not need to be removed for many downstream applications like maleimide labeling.[14][16] If removal is necessary (e.g., for specific mass spectrometry applications), use a desalting column or dialysis against a degassed, TCEP-free buffer.

Troubleshooting Guide
Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low yield in thiol conjugation reaction. 1. Thiol oxidation prior to reaction.2. Insufficiently reduced protein/peptide.3. Competing reaction with thiol-based reducing agent (DTT/BME).1. Ensure all buffers are degassed and include EDTA. Work under inert gas if possible.[1][11]2. Increase concentration or incubation time with reducing agent (TCEP is recommended).[17]3. If using DTT/BME, ensure complete removal via desalting or dialysis before adding the conjugation partner.[14]
Batch-to-batch variability. Trace metal contamination in different lots of buffer reagents or water.Always include a chelating agent like EDTA (1-5 mM) in all buffers as a standard practice to ensure consistency.[6]
Compound degrades during purification (e.g., HPLC). Exposure to oxygen in mobile phases and on the column.1. Sparge all mobile phases with helium or nitrogen.2. Add a low concentration of a non-interfering reducing agent like TCEP (e.g., 100-500 µM) to the mobile phase if compatible with your detection method.
Loss of activity upon freeze-thaw cycles. 1. Concentration of solutes during freezing can accelerate oxidation.2. Air oxidation upon thawing.1. Flash-freeze aliquots in liquid nitrogen.2. Include a cryoprotectant and a reducing agent (TCEP is stable to freeze-thaw).[17]3. Thaw quickly and keep on ice. Flush vial with inert gas before re-freezing.

References

Overcoming challenges in the preparation of 2-arylthiobenzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Arylthiobenzoic Acids

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 2-arylthiobenzoic acids. These compounds are pivotal intermediates in the development of thioxanthene-based photoinitiators and potent neuroleptic drugs. However, their preparation, typically via Ullmann condensation, is often fraught with challenges ranging from low yields to difficult purifications.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights to overcome common hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis of 2-arylthiobenzoic acids in a question-and-answer format.

Question 1: My reaction yield is low or I'm observing no product formation. What are the likely causes and how can I fix it?

Low or no yield in an Ullmann-type C-S cross-coupling reaction is a common but solvable issue. The problem often originates from the catalyst system, reaction conditions, or reagents.

Probable Causes & Recommended Solutions:

  • Inactive Copper Catalyst: The active catalytic species is Cu(I). Commercially available Cu(I) salts (e.g., CuI, CuBr) can oxidize over time. If using copper powder or Cu(II) salts, the in-situ generation of Cu(I) may be inefficient.[1]

    • Solution: Always use a fresh, high-purity Cu(I) salt.[1] If using copper powder, consider pre-activating it by washing with dilute acid to remove surface oxides.[2]

  • Inappropriate Ligand or No Ligand: Traditional Ullmann reactions require very high temperatures (>150-200 °C) and often proceed poorly without a ligand.[2][3] Ligands stabilize the copper catalyst, enhance its solubility, and facilitate the catalytic cycle, allowing for milder reaction temperatures.[1][4]

    • Solution: Screen a variety of ligands. Simple, inexpensive options like L-proline, N,N-dimethylglycine, or 1,10-phenanthroline are excellent starting points.[2][4][5] Benzene-1,2-diamine ligands have also been shown to be highly effective, even enabling reactions at room temperature in some cases.

  • Suboptimal Base or Incorrect Stoichiometry: The base is critical for deprotonating the thiophenol and the benzoic acid moiety. An unsuitable base can lead to poor nucleophilicity or side reactions.[1]

    • Solution: Screen common inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice can be substrate-dependent. Ensure at least two equivalents are used to neutralize both acidic protons.

  • Presence of Water: Moisture can deactivate the catalyst and interfere with the base.[2]

    • Solution: Use anhydrous solvents (e.g., dry DMF, DMSO, or dioxane) and ensure all glassware is thoroughly dried.[1]

  • Incorrect Temperature: While traditional protocols demand high heat, modern ligand-accelerated systems operate at much lower temperatures (e.g., 80-120 °C).[1] Excessively high temperatures can cause decomposition of reactants or products.[2]

    • Solution: If using a ligand, start with a moderate temperature (e.g., 100 °C) and adjust as needed based on reaction monitoring (TLC, GC-MS).

G cluster_causes Potential Causes cluster_solutions Suggested Solutions start Low or No Product Yield inactive_catalyst Inactive Catalyst start->inactive_catalyst wrong_ligand Inappropriate Ligand start->wrong_ligand wrong_base Suboptimal Base start->wrong_base water Protic Impurities (Water) start->water temp Incorrect Temperature start->temp sol_catalyst Use fresh Cu(I) salt Activate Cu(0) inactive_catalyst->sol_catalyst sol_ligand Screen ligands: L-proline, Phenanthroline, Diamine ligands wrong_ligand->sol_ligand sol_base Screen bases: K₂CO₃, K₃PO₄, Cs₂CO₃ wrong_base->sol_base sol_water Use anhydrous solvents Dry glassware thoroughly water->sol_water sol_temp Optimize temperature: Start at 80-120°C with ligand temp->sol_temp

Troubleshooting workflow for low product yield.

Question 2: My reaction mixture turns into a dark, tar-like substance. What's happening and how can I prevent it?

The formation of dark, insoluble tars is typically a sign of decomposition or polymerization side reactions.[2] This is most often caused by excessive heat.

Probable Causes & Recommended Solutions:

  • High Reaction Temperature: Many organic molecules, including the starting materials and the desired product, can decompose at the high temperatures (>180 °C) used in classical Ullmann reactions.[2]

    • Solution: The most effective strategy is to lower the reaction temperature. This is often made possible by incorporating a ligand (see Q1), which can accelerate the desired reaction, allowing it to outcompete the decomposition pathways at a lower temperature (e.g., 100-120 °C).

  • Oxygen Contamination: The presence of oxygen at high temperatures can promote oxidative side reactions.

    • Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Degassing the solvent before use can also be beneficial.

Question 3: My crude product is very impure and difficult to purify. What are some effective purification strategies?

Purification can be challenging due to the presence of unreacted starting materials, copper catalyst residues, and side products, which may have similar polarities.[2] A multi-step approach is often most effective.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction, cool the mixture and dilute it with water. If a high-boiling aprotic solvent like DMF or NMP was used, this step will precipitate the crude product and other organic components.

  • Acid-Base Extraction: This is the most powerful tool for isolating your acidic product.

    • Dissolve or suspend the crude material in an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃).

    • The desired 2-arylthiobenzoic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities (like unreacted thiophenol or side products) in the organic layer.

    • Separate the layers. Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2.[6][7] The purified product should precipitate out.

  • Filtration: Collect the precipitated solid by vacuum filtration, washing with cold water to remove any remaining inorganic salts.[8]

  • Recrystallization: For the highest purity, recrystallize the solid. A mixed solvent system like ethanol/water or acetic acid/water is often effective.[2][8] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[8]

G A Crude Reaction Mixture B Dilute with Water & Organic Solvent A->B C Extract with Aqueous Base (e.g., NaOH) B->C D Separate Layers C->D E_org Organic Layer: (Non-acidic impurities) D->E_org F_aq Aqueous Layer: (Product as carboxylate salt) D->F_aq G Acidify Aqueous Layer to pH ~2 with HCl F_aq->G H Precipitated Crude Product G->H I Collect by Filtration H->I J Recrystallize (e.g., from Ethanol/Water) I->J K Pure Crystalline Product J->K

Workflow for product purification.

Question 4: I've isolated a major side product with the same mass as my desired product. What could it be?

An isomeric byproduct often points to a Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution where the aryl group migrates between two heteroatoms.[9] In this context, it could involve the carboxylate oxygen attacking the aryl ring attached to the sulfur, leading to the formation of an aryl 2-mercaptobenzoate.

  • When to Suspect It: This rearrangement is more likely if the aryl ring attached to the sulfur is sufficiently electron-deficient (e.g., contains nitro groups) to facilitate intramolecular attack.[10]

  • How to Confirm: Careful spectroscopic analysis (¹H NMR, ¹³C NMR, HMBC) is required to distinguish between the 2-arylthiobenzoic acid and its rearranged ester isomer.

  • How to Mitigate: The Smiles rearrangement is a competing reaction pathway.[11] Modifying reaction conditions, such as using a less polar solvent or a different base, may alter the ratio of products, but it can be difficult to suppress entirely for susceptible substrates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the copper-catalyzed Ullmann condensation for this synthesis?

While still studied, the generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle:[3]

  • Formation of Copper Thiolate: The thiophenol reacts with a base and the Cu(I) catalyst to form a copper(I) thiolate species.

  • Oxidative Addition: The 2-halobenzoic acid coordinates to the copper center and undergoes oxidative addition, forming a transient Cu(III) intermediate.

  • Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination, forming the desired C-S bond and regenerating the active Cu(I) catalyst.

G Cu_I Cu(I) Catalyst Cu_Thiolate Ar'-S-Cu(I) Cu_I->Cu_Thiolate Thiophenol Ar'-SH + Base Thiophenol->Cu_Thiolate 1. Formation of Copper Thiolate Cu_III_Intermediate [Ar'-S-Cu(III)(X)-Ar(COOH)] Cu_Thiolate->Cu_III_Intermediate 2. Oxidative Addition Benzoic_Acid Ar(COOH)-X Benzoic_Acid->Cu_III_Intermediate Product Ar'-S-Ar(COOH) Cu_III_Intermediate->Product 3. Reductive Elimination Product->Cu_I Catalyst Regeneration

Simplified mechanism of Ullmann C-S coupling.

Q2: Can this synthesis be performed without a copper catalyst to avoid metal contamination?

Yes. An effective catalyst-free method involves the reaction of pre-formed lithium salts.[6][7] By reacting a lithium thiophenoxide with lithium 2-chlorobenzoate at high temperatures (e.g., 170-200 °C) in a high-boiling solvent like tetralin, the 2-arylthiobenzoic acid can be formed in good yields. This process avoids the cost and toxicity of copper catalysts and can lead to fewer by-products.[6][7]

Q3: How does the choice of halogen on the 2-halobenzoic acid affect the reaction?

The reactivity of the aryl halide in Ullmann-type reactions generally follows the trend: I > Br > Cl > F .[2]

  • 2-Iodobenzoic acid is the most reactive and will allow for the mildest reaction conditions, but it is also the most expensive starting material.[7]

  • 2-Bromobenzoic acid offers a good balance of reactivity and cost.

  • 2-Chlorobenzoic acid is the least expensive but also the least reactive, typically requiring higher temperatures or more efficient catalytic systems to achieve good conversion.[6][7]

Q4: What are the primary safety concerns when performing this synthesis?

  • Thiophenols: These reagents are toxic and have extremely foul, persistent odors. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Quench any residual thiophenol in waste with bleach (sodium hypochlorite) before disposal.

  • High Temperatures: Many protocols require heating to high temperatures. Use a heating mantle with a temperature controller and a sand bath or oil bath for even heat distribution. Never heat a sealed vessel.

  • Solvents: High-boiling aprotic solvents like DMF, NMP, and DMSO have specific health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation: Effect of Reaction Conditions

The choice of methodology can significantly impact the synthesis of a target compound like 2-(4-chlorophenylthio)benzoic acid. The following table provides illustrative data comparing different synthetic approaches.

Parameter Method A: Traditional Ullmann Method B: Ligand-Accelerated Method C: Catalyst-Free (Li Salts) [6]
Catalyst Cu Powder (10 mol%)CuI (5 mol%)None
Ligand NoneL-Proline (10 mol%)None
Base K₂CO₃ (2.2 equiv)K₃PO₄ (2.2 equiv)LiOH·H₂O (to form salts)
Solvent NMPDioxaneTetralin
Temperature 180 °C110 °C185-190 °C
Reaction Time 12-24 hours8-12 hours8 hours
Typical Yield 40-60%75-90%~85%
Notes Often produces dark mixtures, difficult to purify.Milder conditions, cleaner reaction profile.Avoids copper contamination, high temperature required.

Disclaimer: This data is illustrative and based on general principles and published examples. Actual results will vary depending on the specific substrates and experimental execution.

Experimental Protocols

Protocol 1: Ligand-Accelerated Ullmann Condensation

This protocol uses a modern, ligand-based approach for a cleaner and more efficient reaction under milder conditions.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromobenzoic acid (1.0 equiv), the desired thiophenol (1.1 equiv), CuI (0.05 equiv), L-proline (0.10 equiv), and anhydrous potassium phosphate (K₃PO₄, 2.2 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous dioxane via syringe to the flask.

  • Heating: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Follow the detailed purification workflow described in Troubleshooting Question 3 .

Protocol 2: Catalyst-Free Synthesis using Lithium Salts

This protocol, adapted from patent literature, avoids transition metal catalysts.[6]

  • Salt Formation: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-chlorobenzoic acid (1.1-1.3 equiv), 4-chlorothiophenol (1.0 equiv), and a high-boiling aprotic solvent (e.g., tetralin).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 2.3 equiv) to the mixture.

  • Water Removal: Heat the mixture to 185-190 °C. Water of reaction and the water from the lithium hydroxide will be collected in the Dean-Stark trap.

  • Reaction: Maintain the temperature at 185-190 °C and stir for 8 hours after all water has been removed.

  • Work-up & Purification: Cool the reaction mixture to ~100 °C and carefully add water. The lithium 2-(4-chlorophenylthio)benzoate salt will dissolve in the aqueous phase. Separate the hot layers. Wash the organic layer with hot water. Combine the aqueous layers and cool. Acidify with 30% HCl to pH 2 to precipitate the product. Isolate the solid by filtration, wash with water, and dry.[6][7]

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-5-(methylthio)benzoic Acid and Structurally Related Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 2-Chloro-5-(methylthio)benzoic acid, contrasting its physicochemical and potential biological properties with other key benzoic acid derivatives. The benzoic acid scaffold is a cornerstone in medicinal chemistry and materials science, and understanding how substituents modulate its characteristics is crucial for rational design and development.[1][2] This document moves beyond a simple cataloging of properties to explain the underlying principles that govern the observed differences in acidity, reactivity, and potential biological function.

Introduction: The Significance of Substituent Effects on the Benzoic Acid Core

The benzoic acid framework is a versatile platform in chemical synthesis and drug discovery. The carboxylic acid group provides a critical anchor for biological interactions, often acting as a hydrogen bond donor and acceptor within enzyme active sites or receptor pockets.[1] However, the true functional diversity of this class of molecules is unlocked by the nature and position of substituents on the aromatic ring. These modifications influence fundamental electronic properties, lipophilicity, and steric profiles, which in turn dictate the molecule's overall behavior.[1]

This guide focuses on this compound, a disubstituted derivative, and uses it as a focal point for a broader discussion. By comparing it with monosubstituted and other disubstituted analogs, we can dissect the individual and combined contributions of the chloro and methylthio groups to its overall character.

Physicochemical Property Comparison

The interplay of substituent effects is most directly observed in the fundamental physicochemical properties of these molecules. Here, we compare this compound with several key comparators: benzoic acid, 2-chlorobenzoic acid, 4-chlorobenzoic acid, and 4-(methylthio)benzoic acid.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Acidity (pKa)
This compound 202.66[3]136-137Estimated ~3.0-3.5
Benzoic Acid122.12122.44.20[4]
2-Chlorobenzoic Acid156.571422.94
4-Chlorobenzoic Acid156.572433.98
4-(Methylthio)benzoic Acid168.21193-195~4.3

Analysis of Physicochemical Trends:

  • Melting Point: The melting point of this compound (136-137 °C) is intermediate among the selected compounds. This physical property is influenced by the crystal lattice packing, which is in turn affected by the size, shape, and intermolecular interactions of the molecule.

  • Acidity (pKa): The acidity of a benzoic acid derivative is a direct reflection of the electronic effects of its substituents. Electron-withdrawing groups (EWGs) stabilize the conjugate base (benzoate anion) through inductive or resonance effects, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.[5][6]

    • The Chloro Group: As an EWG, the chlorine atom in 2-chlorobenzoic acid significantly increases its acidity (pKa 2.94) compared to benzoic acid (pKa 4.20). This is primarily due to the inductive effect of the electronegative chlorine atom. The effect is most pronounced from the ortho position.[5][7]

    • The Methylthio Group: The methylthio (-SCH3) group is more complex. While the sulfur atom is electronegative, it can also donate electron density to the ring via resonance. In the case of 4-(methylthio)benzoic acid, the net effect is slightly electron-donating, leading to a slightly higher pKa than benzoic acid.

    • This compound: For the target molecule, the strong, acid-enhancing inductive effect of the ortho-chloro group is expected to dominate. The meta-methylthio group will have a weaker electronic influence. Therefore, the pKa of this compound is estimated to be significantly lower than benzoic acid, likely in the range of 3.0-3.5, making it a stronger acid.

Spectroscopic Characterization: A Comparative Overview

Spectroscopic techniques are essential for the structural elucidation and purity assessment of benzoic acid derivatives.

  • Infrared (IR) Spectroscopy: A key feature in the IR spectrum of any carboxylic acid is the very broad O-H stretching absorption, typically found between 2500-3300 cm⁻¹.[8] This is accompanied by a strong, sharp C=O stretching absorption around 1700 cm⁻¹.[8] The exact position of the C=O stretch can be influenced by the electronic nature of the ring substituents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the carboxylic acid group typically appears as a broad singlet far downfield (>10 ppm). The aromatic protons will exhibit splitting patterns and chemical shifts that are diagnostic of the substitution pattern. For this compound, one would expect three distinct aromatic proton signals.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid is readily identifiable in the ¹³C NMR spectrum, typically appearing around 170 ppm. The chemical shifts of the aromatic carbons are also sensitive to the electronic effects of the substituents.

Experimental Section: Protocols for Comparative Analysis

To empirically validate the predicted differences between these compounds, a series of standardized experiments can be performed.

Caption: A generalized workflow for the comparative evaluation of benzoic acid derivatives.

Objective: To experimentally determine and compare the pKa values of this compound and its analogs.

Materials:

  • Benzoic acid derivative of interest

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • Ethanol (or other suitable co-solvent if solubility is low)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If necessary, a minimal amount of ethanol can be added to aid dissolution.

  • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Self-Validation: The titration curve should exhibit a clear sigmoidal shape. The equivalence point can be determined from the point of maximum slope on the curve (or by using the first derivative of the plot). The pKa value should be reproducible across multiple runs.

Objective: To compare the relative reactivity of the carboxylic acid group in different benzoic acid derivatives. The rate of esterification is influenced by the steric hindrance around the carboxyl group and the electronic nature of the ring.

Materials:

  • Benzoic acid derivative of interest

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for quantitative analysis.

Procedure:

  • In separate round-bottom flasks, place an equimolar amount (e.g., 1 mmol) of each benzoic acid derivative.

  • To each flask, add a standard excess of anhydrous methanol (e.g., 10 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reactions to reflux under identical conditions.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by TLC.

  • For a quantitative comparison, withdraw small aliquots from each reaction at specified times, quench the reaction, and analyze the conversion of the starting material to the ester product by GC-MS or HPLC.

  • Compare the reaction rates to infer the relative reactivity of the benzoic acid derivatives.

Causality: The ortho-chloro group in this compound and 2-chlorobenzoic acid may sterically hinder the approach of the alcohol to the carboxyl group, potentially slowing the reaction compared to para-substituted analogs.

Structure-Activity Relationship (SAR) Insights

While specific biological data for this compound is not extensively published, we can infer potential activities based on the SAR of related compounds.[1][9]

  • Antimicrobial Potential: The presence of a halogen and a sulfur-containing moiety can be associated with antimicrobial properties. The nitro group, another strong EWG, is a known pharmacophore in various antimicrobial agents.[1] It is plausible that the combination of a chloro and methylthio group could confer some level of antimicrobial activity.

  • Enzyme Inhibition: Benzoic acid derivatives are scaffolds for various enzyme inhibitors.[9][10] For instance, they have been investigated as inhibitors of enzymes like influenza neuraminidase and cyclooxygenase-2 (COX-2).[10][11] The specific substitution pattern of this compound would determine its fit and binding interactions within a given enzyme's active site.

Signaling_Pathway Benzoic Acid Derivative Benzoic Acid Derivative Target Enzyme (e.g., COX-2) Target Enzyme (e.g., COX-2) Benzoic Acid Derivative->Target Enzyme (e.g., COX-2) Inhibition Cellular Signaling Cascade Cellular Signaling Cascade Target Enzyme (e.g., COX-2)->Cellular Signaling Cascade Blocked Biological Response (e.g., Inflammation) Biological Response (e.g., Inflammation) Cellular Signaling Cascade->Biological Response (e.g., Inflammation) Downregulated

Caption: A simplified diagram showing the potential mechanism of action for a benzoic acid derivative as an enzyme inhibitor.

Conclusion

The substitution pattern on the benzoic acid ring profoundly influences its properties. This compound, with its combination of an inductively withdrawing ortho-chloro group and a meta-methylthio group, presents a unique profile. It is predicted to be a relatively strong acid, and its reactivity in reactions like esterification will be a balance between electronic activation and potential steric hindrance. This guide provides a framework and experimental protocols for a systematic comparison of this compound with other benzoic acid derivatives, enabling researchers to make informed decisions in their synthetic and drug discovery endeavors.

References

A Comparative Analysis of the Biological Activities of 2-Chloro-5-(methylthio)benzoic Acid Derivatives and Their Nitro Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The strategic functionalization of the benzene ring significantly influences the molecule's electronic properties and, consequently, its biological efficacy. This guide provides a comparative analysis of the biological activities of derivatives of 2-Chloro-5-(methylthio)benzoic acid and its nitro analog, 2-chloro-5-nitrobenzoic acid, with a focus on their antimicrobial and cytotoxic properties. While direct biological activity data for the parent this compound is not extensively available in the public domain, a comprehensive examination of its closely related derivatives provides valuable insights into its potential therapeutic applications.

Introduction: The Rationale for Comparison

The selection of this compound and its nitro analogs for comparative analysis is driven by the distinct electronic effects imparted by the methylthio (-SCH₃) and nitro (-NO₂) groups. The methylthio group, being weakly activating and lipophilic, can enhance membrane permeability, a critical factor for intracellular drug targets. In contrast, the nitro group is a strong electron-withdrawing group, which can significantly alter the molecule's reactivity and potential for biological interactions, including the generation of reactive oxygen species, a mechanism often exploited in antimicrobial and anticancer therapies.[2] This guide will delve into the experimental evidence that elucidates how these structural differences translate into varying biological activities.

Antimicrobial Activity: A Tale of Two Functional Groups

The antimicrobial potential of substituted benzoic acids has been a subject of extensive research.[3][4] Here, we compare the antibacterial efficacy of derivatives of this compound with that of 2-chloro-5-nitrobenzoic acid.

Derivatives of this compound: Potent Anti-Staphylococcal Agents

While data on the parent compound is scarce, studies on N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides, which are derivatives, have revealed significant bacteriostatic activity, particularly against Gram-positive bacteria.[1][3]

Key Findings:

  • Certain derivatives exhibit high activity against various staphylococci strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3]

  • The most active compounds have demonstrated low Minimum Inhibitory Concentration (MIC) values, in the range of 4–8 μg/mL against both reference and clinical isolates of MRSA and methicillin-sensitive S. aureus (MSSA).[1][3]

  • These derivatives have also shown the ability to inhibit biofilm formation by MRSA and MSSA, a crucial aspect in combating chronic and persistent infections.[1]

  • Notably, the activity against Gram-negative bacteria was found to be low.[1]

2-Chloro-5-nitrobenzoic Acid and Its Derivatives: Broad-Spectrum Potential

In contrast to the targeted Gram-positive activity of the methylthio-derivatives, 2-chloro-5-nitrobenzoic acid (2Cl5NBH) and its derivatives have shown a broader spectrum of antibacterial activity. A study on a methylethanolammonium salt and a 2D coordination polymer of 2Cl5NBH demonstrated inhibitory profiles against both Gram-positive and Gram-negative bacteria.[5]

Key Findings:

  • The parent acid, 2Cl5NBH, exhibited moderate antibacterial activity.[5]

  • A methylethanolammonium salt of 2Cl5NBH displayed a broad inhibitory profile, with activity against both S. aureus and E. coli.[5]

  • A 2D coordination polymer of 2Cl5NBH showed selective inhibition against MRSA.[5]

Table 1: Comparative Antimicrobial Activity

Compound/Derivative ClassTarget Organism(s)Activity MeasurementResultReference(s)
N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amidesStaphylococcus aureus (MRSA & MSSA)MIC4–8 μg/mL[1][3]
2-Chloro-5-nitrobenzoic acid (2Cl5NBH)Gram-positive & Gram-negative bacteriaZone of InhibitionModerate Activity[5]
Methylethanolammonium salt of 2Cl5NBHS. aureus, E. coliZone of InhibitionBroad-spectrum[5]
2D coordination polymer of 2Cl5NBHMRSAZone of InhibitionSelective Inhibition[5]

Cytotoxic Activity: Implications for Anticancer Drug Development

The benzoic acid scaffold is a recurring motif in numerous anticancer agents.[6] The cytotoxic potential of derivatives of this compound and its nitro analogs has been investigated against various cancer cell lines.

Derivatives of this compound: Promising Cytotoxicity with Selectivity

Derivatives of this compound, particularly N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, have demonstrated significant cytotoxic activity against human tumor cell lines.

Key Findings:

  • These derivatives have shown high activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values in the range of 2.5–5 μM.

  • Importantly, these compounds exhibited higher cytotoxicity against cancer cells compared to healthy non-cancerous human keratinocyte cell lines (HaCaT), indicating a degree of selectivity.

  • The cytotoxic activity in cervical cancer (HeLa) cell lines was also notable, with IC₅₀ values ranging from 5 to 17 μM.

Nitro-Substituted Benzoic Acids: A Known Class of Cytotoxic Agents

Nitro-substituted benzoic acids have a more established history as potential cytotoxic agents.[1] Research into various nitro-substituted derivatives has explored their efficacy against different cancer cell lines. For instance, quinazolinone derivatives synthesized from 2-aminobenzoic acid have been evaluated for their anticancer properties against human breast cancer cell lines (MCF-7).[1]

Table 2: Comparative Cytotoxic Activity

Compound/Derivative ClassTarget Cell Line(s)Activity MeasurementResultReference(s)
N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidinesMCF-7 (Breast Cancer), HCT-116 (Colon Cancer)IC₅₀2.5–5 μM
N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidinesHeLa (Cervical Cancer)IC₅₀5–17 μM
Quinazolinone Derivatives (from nitro-benzoic acid precursors)MCF-7 (Breast Cancer)IC₅₀~100 µM/ml[1]

Experimental Methodologies: A Guide to Assessing Biological Activity

To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard experimental protocols for evaluating antimicrobial and cytotoxic activities.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Determination_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with Bacterial Suspension A->C B Serial Dilution of Test Compounds in 96-well plate B->C D Incubate at 37°C for 24 hours C->D E Observe for Growth and Determine MIC D->E

Workflow for MIC Determination.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Workflow of the MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in the biological activities of the methylthio- and nitro-substituted benzoic acid derivatives can be attributed to their distinct physicochemical properties.

  • Antimicrobial Activity: The potent anti-staphylococcal activity of the N-substituted sulfonamide derivatives of this compound suggests a specific mode of action against Gram-positive bacteria, potentially involving interference with cell wall synthesis or essential enzymatic pathways.[1] The broader spectrum of 2-chloro-5-nitrobenzoic acid and its derivatives may be linked to the ability of the nitro group to undergo reduction within bacterial cells, leading to the formation of cytotoxic nitroso and hydroxylamine intermediates that can damage DNA and other macromolecules.[2]

  • Cytotoxic Activity: The high potency of the guanidine derivatives of this compound against cancer cells points towards a specific molecular target. The observed selectivity for cancer cells over healthy cells is a highly desirable characteristic for any potential anticancer agent. For nitroaromatic compounds, their cytotoxic effects are often associated with their ability to induce oxidative stress and apoptosis.

SAR_Comparison cluster_0 This compound Derivatives cluster_1 2-Chloro-5-nitrobenzoic Acid & Analogs a Methylthio Group (-SCH3) b Increased Lipophilicity a->b contributes to c Potent Anti-Staphylococcal Activity (Gram-positive) b->c may enhance membrane permeability d High Cytotoxicity against Cancer Cells e Selectivity for Cancer Cells d->e f Nitro Group (-NO2) g Strong Electron- Withdrawing f->g is a h Broad-Spectrum Antimicrobial Activity g->h enables i Cytotoxicity via Oxidative Stress g->i can lead to

Structure-Activity Relationship Comparison.

Conclusion and Future Directions

This comparative guide highlights the significant influence of the 5-position substituent on the biological activity profile of 2-chlorobenzoic acid derivatives. While derivatives of this compound have emerged as potent and selective agents against Gram-positive bacteria and certain cancer cell lines, 2-chloro-5-nitrobenzoic acid and its analogs exhibit a broader spectrum of antimicrobial activity.

Future research should focus on several key areas:

  • Elucidation of the biological activity of the parent this compound: This would provide a crucial baseline for understanding the contribution of the methylthio group and the effect of further derivatization.

  • Mechanism of action studies: Investigating the specific molecular targets of these compounds will be essential for their rational optimization and development as therapeutic agents.

  • In vivo efficacy and toxicity studies: Promising in vitro results must be validated in animal models to assess their therapeutic potential and safety profiles.

The findings presented here underscore the vast potential of substituted benzoic acids in drug discovery and provide a solid foundation for the future design and synthesis of novel, more effective therapeutic agents.

References

Navigating the Structure-Activity Landscape of 2-Chloro-5-(methylthio)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-5-(methylthio)benzoic acid scaffold is a versatile starting point in medicinal chemistry, offering multiple points for structural modification to modulate biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, drawing insights from studies on structurally related compounds to inform the rational design of novel therapeutic agents. While a comprehensive SAR study on this specific scaffold is not extensively documented in publicly available literature, by examining related benzenesulfonamide and benzoic acid analogs, we can deduce valuable principles for directing synthetic efforts towards compounds with enhanced potency and selectivity.

This guide will delve into the known antimicrobial and anticancer activities of derivatives featuring the chloro and methylthio substitutions, presenting available quantitative data to facilitate comparison. Furthermore, it will provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, empowering researchers to explore this chemical space.

Unveiling the Therapeutic Potential: Key Modifications and Their Impact

The core structure of this compound presents three primary sites for modification: the carboxylic acid group (position 1), the chloro-substituent (position 2), and the methylthio group (position 5). Alterations at these positions can significantly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictate its interaction with biological targets.

Antimicrobial Activity: A Focus on Amide and Ester Derivatives

While specific data for this compound amides and esters is limited, we can extrapolate from studies on related structures. For instance, research on N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1] This suggests that converting the carboxylic acid of our core structure into various amides could be a promising strategy for developing new antimicrobial agents.

Key SAR Insights from Related Compounds:

  • Nature of the Amide Substituent: The nature of the group attached to the amide nitrogen is critical. Aromatic and heteroaromatic substituents can engage in additional binding interactions with the target protein, potentially enhancing activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to penetrate bacterial cell membranes.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the aromatic rings can modulate the electronic properties of the entire molecule, affecting its binding affinity.

Anticancer Activity: Exploring Cytotoxicity against Cancer Cell Lines

Similarly, the anticancer potential of this scaffold can be inferred from related benzenesulfonamide derivatives. Studies on N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines have shown high cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range.[2] This indicates that derivatives of this compound could also exhibit valuable anticancer properties.

Key SAR Insights from Related Compounds:

  • Substituents on the Aromatic Ring: The presence and position of substituents on the aromatic rings of the derivatives can significantly impact their cytotoxicity. For example, in some series, hydroxyl groups have been found to be crucial for activity.[3]

  • Molecular Hybridization: The concept of creating molecular hybrids by combining the 2-chloro-5-(methylthio)phenyl moiety with other known anticancer pharmacophores could lead to synergistic effects and enhanced potency.[2]

Comparative Performance Data

To provide a tangible comparison, the following table summarizes the biological activity of structurally related benzenesulfonamide derivatives. This data can serve as a benchmark for future studies on this compound derivatives.

Compound IDCore StructureR GroupTarget Organism/Cell LineActivity (MIC/IC50)Reference
1 N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide2,6-dichlorophenylS. aureus (MRSA)4-8 µg/mL[1]
2 N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide4-bromophenylS. aureus (MRSA)4-8 µg/mL[1]
3 N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidineSubstituted PhenylMCF-7 (Breast Cancer)2.5–5 µM[2]
4 N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidineSubstituted PhenylHCT-116 (Colon Cancer)2.5–5 µM[2]

Note: The above data is for structurally related compounds and should be used as a guide for designing new derivatives of this compound.

Experimental Protocols

To facilitate research in this area, detailed protocols for the synthesis of derivatives and their biological evaluation are provided below.

General Synthesis of N-Substituted 2-Chloro-5-(methylthio)benzamides

This protocol describes a general method for the synthesis of amide derivatives from the parent carboxylic acid.

Workflow Diagram:

Caption: General synthetic scheme for N-substituted 2-chloro-5-(methylthio)benzamides.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Formation of Acyl Chloride: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane). To this solution, add the desired amine (1.1 eq) and a base (e.g., triethylamine, 1.5 eq) at 0 °C.

  • Reaction and Work-up: Allow the reaction to stir at room temperature overnight. After completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted benzamide.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Workflow Diagram:

References

A Comparative Toxicological Assessment of 2-Chloro-5-(methylthio)benzoic Acid and Its Oxidative Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comparative analysis of the known toxicological profiles of 2-Chloro-5-(methylthio)benzoic acid and its putative degradation products. The degradation of xenobiotics is a critical aspect of drug development and environmental risk assessment, as metabolic transformation can significantly alter the toxicological properties of a parent compound. In the case of this compound, a substituted aromatic compound with industrial applications, the primary anticipated metabolic pathway involves the oxidation of the methylthio group. This guide synthesizes the available safety data for the parent compound and its sulfone derivative and identifies critical data gaps for the intermediate sulfoxide. Furthermore, we provide detailed, field-proven protocols for key in vitro toxicological assays—MTT, Comet, and Ames tests—to enable researchers to conduct a comprehensive evaluation of this compound and its metabolites.

Postulated Metabolic Pathway

The environmental and metabolic fate of this compound is predicted to follow the well-established oxidative pathway for thioethers. The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of a sulfoxide and subsequently a sulfone. This biotransformation is a common detoxification pathway in mammals and microorganisms, catalyzed by various oxidoreductases.

The proposed primary degradation pathway is as follows:

  • This compound (Parent Compound)

  • Oxidation to 2-Chloro-5-(methylsulfinyl)benzoic acid (Sulfoxide Intermediate)

  • Further oxidation to 2-Chloro-5-(methylsulfonyl)benzoic acid (Sulfone Metabolite)

This oxidative progression can significantly alter the physicochemical properties of the molecule, such as polarity and reactivity, which in turn can influence its toxicological profile.

parent This compound sulfoxide 2-Chloro-5-(methylsulfinyl)benzoic acid (Sulfoxide) parent->sulfoxide Oxidation sulfone 2-Chloro-5-(methylsulfonyl)benzoic acid (Sulfone) sulfoxide->sulfone Oxidation

Caption: Postulated oxidative degradation pathway of this compound.

Comparative Toxicity Profile

A review of the available safety and toxicological data reveals that both the parent compound and its sulfone derivative are classified as irritants. However, a significant data gap exists for the sulfoxide intermediate, highlighting an area for future research.

CompoundCAS NumberGHS Hazard ClassificationsSummary of Toxicological Data
This compound 51546-12-4Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory irritation)[1]Causes skin and serious eye irritation. May cause respiratory irritation[1][2].
2-Chloro-5-(methylsulfinyl)benzoic acid Not readily availableData not availableNo specific toxicological data was identified in the literature search. This represents a critical data gap in the comparative assessment.
2-Chloro-5-(methylsulfonyl)benzoic acid 89938-62-5Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory irritation)[3]Causes skin irritation, serious eye irritation, and may cause respiratory irritation[3]. The toxicological profile is similar to the parent compound based on GHS classifications.

The similarity in the hazard classifications of the parent thioether and the final sulfone metabolite suggests that the primary irritant properties may be retained throughout the oxidative degradation process. However, without empirical data from standardized assays, it is difficult to ascertain subtle differences in potency or additional toxicological endpoints such as cytotoxicity or genotoxicity.

Experimental Protocols for Toxicological Assessment

To address the existing data gaps and provide a robust comparative analysis, a suite of in vitro toxicological assays should be performed. The following protocols are standard, validated methods for assessing cytotoxicity, genotoxicity, and mutagenicity.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_readout Readout plate_cells Plate cells in 96-well plate add_compounds Add compounds to cells plate_cells->add_compounds prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds incubate_24h Incubate for 24-72h add_compounds->incubate_24h add_mtt Add MTT reagent incubate_24h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Add solubilization buffer incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the parent compound and its degradation products in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a vehicle control (medium with the highest concentration of the solvent used).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[2] Incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Comet Assay for Genotoxicity

The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for detecting DNA damage at the level of individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[3][5]

start Treat cells with test compounds mix Mix cells with low melting agarose start->mix embed Embed on slide mix->embed lyse Lyse cells (high salt, detergent) embed->lyse unwind Unwind DNA (alkaline solution) lyse->unwind electrophorese Electrophoresis unwind->electrophorese neutralize Neutralize & Stain with DNA dye electrophorese->neutralize visualize Visualize & Score (fluorescence microscopy) neutralize->visualize

Caption: Workflow for the Comet genotoxicity assay.

  • Cell Treatment: Treat a suspension of cells with various concentrations of the test compounds for a short duration (e.g., 1-4 hours). Include positive (e.g., H₂O₂) and negative controls.

  • Cell Embedding: Mix approximately 1 x 10⁵ treated cells with low-melting-point agarose at 37°C. Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip.[3]

  • Lysis: After the agarose has solidified at 4°C, remove the coverslip and immerse the slides in a cold lysis solution (containing high salt and detergent, e.g., Triton X-100) for at least 1 hour to lyse the cells and nuclear membranes.[3]

  • DNA Unwinding (Alkaline Assay): To detect single- and double-strand breaks, immerse the slides in a high pH electrophoresis buffer (pH > 13) for 20-40 minutes at 4°C to allow the DNA to unwind.[6]

  • Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with the same high pH buffer. Apply a voltage of approximately 1 V/cm for 20-30 minutes.[7]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.[7]

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. The resulting images will show "comets," with the head containing intact DNA and the tail consisting of damaged, fragmented DNA.

  • Data Analysis: Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment (% DNA in the tail × tail length).

Ames Test for Mutagenicity

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

cluster_prep Preparation compound Test Compound mix Mix Compound, Bacteria, and S9 (optional) in molten top agar compound->mix s9 Metabolic Activation System (S9) s9->mix bacteria Bacterial Strain (e.g., S. typhimurium) bacteria->mix pour Pour mixture onto minimal glucose agar plate mix->pour incubate Incubate for 48-72h at 37°C pour->incubate count Count revertant colonies incubate->count

Caption: Workflow for the Ames mutagenicity test.

  • Strain Selection: Select a set of at least five tester strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or S. typhimurium TA102, to detect different types of mutations.[8]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is an extract of rodent liver homogenate containing cytochrome P450 enzymes. This is crucial as some chemicals only become mutagenic after metabolic processing.

  • Dose Selection: Perform a preliminary dose range-finding study to determine the appropriate concentration range of the test compound, identifying any cytotoxic concentrations.

  • Plate Incorporation Method: a. To a test tube containing 2 mL of molten top agar (at 45°C), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or buffer for the non-activated assay). b. Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the solvent control.

Discussion and Future Perspectives

The available data indicates that this compound and its sulfone degradation product are irritants to the skin, eyes, and respiratory system. However, the absence of data for the sulfoxide intermediate and the lack of comprehensive cytotoxicity and genotoxicity data for all three compounds represent a significant knowledge gap.

The provided experimental protocols offer a clear path forward for researchers to systematically evaluate and compare the toxicological profiles of these substances. Performing these assays is essential for a thorough risk assessment. Future studies should focus on:

  • Synthesis and Purification: Obtaining pure samples of the sulfoxide and sulfone degradation products.

  • Comprehensive In Vitro Testing: Conducting the MTT, Comet, and Ames assays as described to generate comparative data on cytotoxicity, genotoxicity, and mutagenicity.

  • Mechanism of Action Studies: If significant toxicity is observed, further studies could elucidate the underlying mechanisms, such as the induction of oxidative stress or apoptosis.

By systematically applying these validated toxicological methods, the scientific community can build a comprehensive understanding of the potential risks associated with this compound and its environmental or metabolic transformation products, ensuring informed decisions in drug development and chemical safety.

References

A Comparative Benchmarking Guide to the Efficacy of 2-Chloro-5-(methylthio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Therapeutics

In the landscape of drug discovery, the pursuit of novel molecular entities with enhanced efficacy and reduced toxicity remains a paramount objective. Benzoic acid derivatives have long been recognized for their diverse pharmacological potential, serving as a versatile scaffold in the design of new therapeutic agents.[1] This guide focuses on a promising, albeit under-explored, class of compounds: 2-Chloro-5-(methylthio)benzoic acid derivatives. Emerging preclinical evidence suggests their potential utility in two critical areas of unmet medical need: oncology, specifically breast cancer, and infectious diseases, particularly against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel this compound derivatives against established, standard-of-care drugs. We will delve into the mechanistic rationale for their proposed activity, provide detailed experimental protocols for rigorous comparative analysis, and present a structured format for the interpretation of efficacy data. Our approach is grounded in scientific integrity, ensuring that the methodologies described are robust, reproducible, and self-validating.

Part 1: Anticancer Efficacy against Breast Cancer

Mechanistic Hypothesis: A New Frontier in Epigenetic Modulation

While the precise mechanism of action for this compound derivatives is an active area of investigation, a compelling hypothesis centers on the inhibition of histone deacetylases (HDACs).[2][3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] In many cancers, the overexpression of HDACs leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[4][5] It is postulated that this compound derivatives, through their unique structural motifs, can bind to the active site of HDACs, thereby inhibiting their enzymatic activity. This leads to the hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][6]

cluster_0 Normal Cell cluster_1 Cancer Cell cluster_2 Treated Cancer Cell HAT Histone Acetyltransferase (HAT) Acetylated Histones Acetylated Histones (Relaxed Chromatin) HAT->Acetylated Histones Adds Acetyl Groups HDAC Histone Deacetylase (HDAC) Deacetylated Histones Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated Histones Removes Acetyl Groups Gene Transcription Tumor Suppressor Gene Transcription Acetylated Histones->Gene Transcription Promotes Deacetylated Histones->Gene Transcription Inhibits Overexpressed HDAC Overexpressed HDAC Silenced Tumor Suppressor Silenced Tumor Suppressor Genes Overexpressed HDAC->Silenced Tumor Suppressor Leads to Uncontrolled Growth Uncontrolled Cell Growth & Proliferation Silenced Tumor Suppressor->Uncontrolled Growth Benzoic Acid Derivative 2-Chloro-5-(methylthio)benzoic acid derivative Inhibited HDAC Inhibited HDAC Benzoic Acid Derivative->Inhibited HDAC Inhibits Reactivated Tumor Suppressor Reactivated Tumor Suppressor Genes Inhibited HDAC->Reactivated Tumor Suppressor Leads to Apoptosis Apoptosis & Cell Cycle Arrest Reactivated Tumor Suppressor->Apoptosis

Figure 1: Hypothesized Mechanism of this compound Derivatives in Cancer.
Comparative Benchmarking Against Standard-of-Care Drugs

To ascertain the therapeutic potential of these novel derivatives, their efficacy must be benchmarked against current first-line treatments for breast cancer. For this guide, we will focus on two widely used chemotherapeutic agents with distinct mechanisms of action: Doxorubicin and Paclitaxel.

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[1][2][7][]

  • Paclitaxel: A taxane, paclitaxel stabilizes microtubules, disrupting the dynamics of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10][11][][13]

cluster_0 Doxorubicin Mechanism cluster_1 Paclitaxel Mechanism Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage Apoptosis_Doxo Apoptosis DNA Damage->Apoptosis_Doxo Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Arrest G2/M Phase Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis_Pacli Apoptosis G2/M Arrest->Apoptosis_Pacli

Figure 2: Mechanisms of Action for Standard-of-Care Breast Cancer Drugs.
Experimental Protocols for Efficacy Benchmarking

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15]

Methodology:

  • Cell Culture: Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative, Doxorubicin, and Paclitaxel. Include untreated and vehicle-only controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are the gold standard for in vivo efficacy testing of anticancer agents.[17][18][19][20][21]

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant human breast cancer cells (e.g., MDA-MB-231) or patient-derived tumor fragments into the mammary fat pad of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the this compound derivative, Doxorubicin, Paclitaxel, or a vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage) at predetermined doses and schedules.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups and the control group.

Data Presentation: Comparative Efficacy
CompoundCell LineIn Vitro IC50 (µM)In Vivo Tumor Growth Inhibition (%)
This compound Derivative 1 MCF-7Hypothetical ValueHypothetical Value
MDA-MB-231Hypothetical ValueHypothetical Value
Doxorubicin MCF-7Literature ValueLiterature Value
MDA-MB-231Literature ValueLiterature Value
Paclitaxel MCF-7Literature ValueLiterature Value
MDA-MB-231Literature ValueLiterature Value

Part 2: Antimicrobial Efficacy against MRSA

Mechanistic Hypothesis: Disruption of Bacterial Integrity

The proposed antimicrobial mechanism of this compound derivatives against MRSA is hypothesized to involve the disruption of critical bacterial processes, such as cell wall synthesis or protein synthesis. The chloro and methylthio moieties may facilitate the molecule's interaction with key bacterial enzymes or ribosomal components, leading to a bacteriostatic or bactericidal effect.

cluster_0 Normal Bacterial Cell cluster_1 Treated Bacterial Cell Cell Wall Synthesis Cell Wall Synthesis Bacterial Proliferation Bacterial Proliferation Cell Wall Synthesis->Bacterial Proliferation Protein Synthesis Protein Synthesis Protein Synthesis->Bacterial Proliferation Benzoic Acid Derivative 2-Chloro-5-(methylthio)benzoic acid derivative Inhibited Cell Wall Synthesis Inhibited Cell Wall Synthesis Benzoic Acid Derivative->Inhibited Cell Wall Synthesis Hypothesized Inhibited Protein Synthesis Inhibited Protein Synthesis Benzoic Acid Derivative->Inhibited Protein Synthesis Hypothesized Bacterial Cell Death Bacterial Cell Death Inhibited Cell Wall Synthesis->Bacterial Cell Death Inhibited Protein Synthesis->Bacterial Cell Death

Figure 3: Hypothesized Antimicrobial Mechanism of this compound Derivatives.
Comparative Benchmarking Against Standard-of-Care Antibiotics

The antimicrobial efficacy of the novel derivatives will be compared against two standard-of-care antibiotics for MRSA infections: Vancomycin and Linezolid.

  • Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[22][23][24][25][26]

  • Linezolid: An oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[27][28][29][30][]

cluster_0 Vancomycin Mechanism cluster_1 Linezolid Mechanism Vancomycin Vancomycin Binds to D-Ala-D-Ala Binds to D-Ala-D-Ala of Peptidoglycan Precursors Vancomycin->Binds to D-Ala-D-Ala Inhibits Transglycosylation Inhibits Transglycosylation Binds to D-Ala-D-Ala->Inhibits Transglycosylation Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Inhibits Transglycosylation->Cell Wall Synthesis Inhibition Bacterial Lysis Bacterial Lysis Cell Wall Synthesis Inhibition->Bacterial Lysis Linezolid Linezolid Binds to 50S Ribosomal Subunit Binds to 50S Ribosomal Subunit (23S rRNA) Linezolid->Binds to 50S Ribosomal Subunit Prevents 70S Initiation Complex Prevents Formation of 70S Initiation Complex Binds to 50S Ribosomal Subunit->Prevents 70S Initiation Complex Protein Synthesis Inhibition Protein Synthesis Inhibition Prevents 70S Initiation Complex->Protein Synthesis Inhibition Bacteriostatic Effect Bacteriostatic Effect Protein Synthesis Inhibition->Bacteriostatic Effect

Figure 4: Mechanisms of Action for Standard-of-Care Antibiotics against MRSA.
Experimental Protocols for Efficacy Benchmarking

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][32][33][34]

Methodology:

  • Bacterial Culture: Grow MRSA strains (e.g., ATCC 43300) in appropriate broth media.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivative, Vancomycin, and Linezolid in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

A murine model of skin infection is a well-established method for evaluating the in vivo efficacy of anti-MRSA agents.[35][36][37]

Methodology:

  • Animal Model: Use immunocompetent or immunocompromised mice (e.g., SKH1 hairless mice).

  • Infection: Create a superficial wound on the back of the mice and inoculate it with a suspension of MRSA.

  • Treatment: After a set period to allow for infection establishment, topically or systemically administer the this compound derivative, Vancomycin, Linezolid, or a vehicle control.

  • Bacterial Load Determination: At various time points post-treatment, euthanize the mice, excise the infected skin tissue, homogenize it, and perform serial dilutions and plating to determine the number of colony-forming units (CFUs) per gram of tissue.

  • Data Analysis: Compare the reduction in bacterial load between the treatment groups and the control group.

Data Presentation: Comparative Efficacy
CompoundMRSA StrainIn Vitro MIC (µg/mL)In Vivo Bacterial Load Reduction (log10 CFU/g)
This compound Derivative 1 ATCC 43300Hypothetical ValueHypothetical Value
Clinical Isolate 1Hypothetical ValueHypothetical Value
Vancomycin ATCC 43300Literature ValueLiterature Value
Clinical Isolate 1Literature ValueLiterature Value
Linezolid ATCC 43300Literature ValueLiterature Value
Clinical Isolate 1Literature ValueLiterature Value

Conclusion: A Path Forward for Novel Drug Candidates

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative benchmarking of this compound derivatives against existing drugs in the fields of breast cancer and MRSA infections. By adhering to the detailed experimental protocols and utilizing the structured data presentation formats, researchers can generate robust and comparable efficacy data. The mechanistic hypotheses presented provide a rational basis for the development of these compounds and can be further validated through targeted biochemical and molecular assays. The successful demonstration of superior or comparable efficacy, coupled with a favorable safety profile, will be crucial in advancing these promising derivatives through the drug development pipeline and potentially offering new therapeutic options for patients.

References

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation for the Analysis of 2-Chloro-5-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Multi-Site Drug Development

In the landscape of modern pharmaceutical development, the journey of a drug candidate from discovery to market is rarely confined to a single laboratory. Manufacturing processes are transferred, clinical trials are conducted globally, and quality control is decentralized. This distribution of tasks necessitates a foundational principle: the analytical data generated at any site must be reliable, consistent, and comparable. This guide focuses on a specific, yet representative, small molecule intermediate, 2-Chloro-5-(methylthio)benzoic acid (CAS: 51546-12-4) , to illustrate the principles and practices of inter-laboratory analytical cross-validation.

This compound is a key building block in chemical synthesis. Its purity and impurity profile directly impact the quality of the final active pharmaceutical ingredient (API). Therefore, ensuring that different laboratories—be it a Contract Research Organization (CRO), a Contract Development and Manufacturing Organization (CDMO), or an internal QC unit—can produce equivalent analytical results for this compound is not merely a technical exercise; it is a regulatory and scientific imperative.

This guide provides an in-depth comparison of analytical methodologies, supported by experimental frameworks and data interpretation strategies, to equip researchers, scientists, and drug development professionals with the tools to design and execute a robust cross-validation study.

The Regulatory Imperative: Why Cross-Validation is Non-Negotiable

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate that analytical procedures be validated to be fit for their intended purpose[1][2][3]. When this purpose involves analyzing the same sample across different sites or using different methods, the concept of cross-validation comes into play.

The ICH Q2(R2) guideline defines cross-validation as an approach to demonstrate that two or more analytical procedures can be used for the same intended purpose[4]. This is critical in scenarios such as:

  • Method Transfer: When a validated method is transferred from a development lab to a QC lab.

  • Multi-Site Studies: When clinical trial samples are analyzed at different geographical locations.

  • Comparative Analysis: When data from a new, potentially more efficient method (e.g., UPLC) needs to be bridged to data from an older, established method (e.g., HPLC).

A failure to ensure inter-laboratory consistency can lead to out-of-specification (OOS) results, batch rejections, and significant delays in regulatory submissions.

Core Analytical Techniques for this compound

The selection of an analytical technique is dictated by the molecule's physicochemical properties and the analytical question being asked (e.g., identity, purity, potency). For this compound (MW: 202.66 g/mol , solid, m.p. 136-137 °C), three techniques are paramount.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Causality: HPLC is the workhorse for purity and assay determination of non-volatile organic molecules. Its strength lies in its ability to separate the main component from structurally similar impurities. For a benzoic acid derivative, a reversed-phase (RP-HPLC) method is ideal, as the molecule possesses sufficient hydrophobicity to be retained on a C18 stationary phase while its acidic nature allows for manipulation of retention time with mobile phase pH.

Experimental Protocol: RP-HPLC Purity and Assay Method
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Standard to 10.0 mL with diluent.

    • Sample Preparation (0.1 mg/mL): Prepare the test sample at the same concentration as the Working Standard.

  • Chromatographic Run & System Suitability:

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

    • System Suitability Test (SST): Perform five replicate injections of the Working Standard. The acceptance criteria must be met before sample analysis:

      • Tailing Factor: ≤ 2.0.

      • Theoretical Plates: ≥ 2000.

      • %RSD for Peak Area: ≤ 2.0%. Rationale: SST ensures the chromatographic system is performing adequately for the analysis, making the protocol a self-validating system.

  • Data Analysis:

    • Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

    • Purity (% Area): (Area_MainPeak / Sum_All_Peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities & Structural Confirmation

Causality: GC-MS is exceptionally sensitive and specific, making it ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. For carboxylic acids, direct injection can lead to poor peak shape and thermal degradation. Therefore, derivatization is often required to convert the polar carboxylic acid group into a more volatile and thermally stable ester, such as a trimethylsilyl (TMS) ester[5].

Experimental Protocol: GC-MS with TMS Derivatization
  • System Preparation:

    • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (50:1).

  • Derivatization and Sample Preparation:

    • Accurately weigh ~1 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 500 µL of Pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes. Rationale: BSTFA is a powerful silylating agent that converts the active hydrogen in the carboxylic acid to a TMS group, increasing volatility[5].

    • Cool to room temperature before injection.

  • Chromatographic Run:

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Parameters:

      • Ion Source Temp: 230 °C.

      • Quadrupole Temp: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50 - 500 m/z.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). The TMS derivative of the target molecule will show a characteristic molecular ion and fragmentation pattern.

Designing the Inter-Laboratory Cross-Validation Study

A successful cross-validation study is built on a robust protocol agreed upon by all participating laboratories. The objective is to demonstrate that an established, validated method produces comparable results when performed by different analysts in different labs with different equipment[6][7].

The Cross-Validation Workflow

The following workflow ensures a systematic and comprehensive comparison.

CrossValidationWorkflow A 1. Establish Lead Laboratory & Validated Master Method B 2. Develop Cross-Validation Protocol (Includes Acceptance Criteria) A->B C 3. Distribute Protocol, Reference Standard, and Homogenized Samples B->C D 4. Site B: Method Familiarization & Analyst Training C->D E 5. Site A: Pre-Analysis of Samples C->E F 6. Site B: Analysis of Samples (Following Protocol Exactly) D->F G 7. Data Compilation & Comparison (Lead Laboratory) E->G F->G H 8. Statistical Analysis (Bias, Precision) G->H I 9. Investigation of Discrepancies (If Criteria Not Met) H->I Criteria Not Met J 10. Final Cross-Validation Report H->J Criteria Met I->F Re-analysis I->J After Resolution

Caption: Workflow for a typical inter-laboratory cross-validation study.

Key Validation Parameters for Comparison

The comparison should focus on the core performance characteristics of the analytical method as defined by ICH Q2(R2)[4][8].

ValidationParameters Method Validated Method Performance Accuracy Accuracy (Closeness to True Value) Method->Accuracy How correct? Precision Precision (Agreement Between Measurements) Method->Precision How repeatable? Specificity Specificity (Analyte in Presence of Others) Method->Specificity How selective? Linearity Linearity (Proportional Response) Method->Linearity How proportional? Range Range (Interval of Acceptable Accuracy & Precision) Accuracy->Range Precision->Range Linearity->Range

Caption: Relationship between key analytical validation parameters.

Comparative Data Analysis and Interpretation

For the cross-validation to be successful, the results from both laboratories must be statistically comparable. A minimum of three representative batches of this compound should be analyzed in triplicate at each site.

Data Summary: Purity & Assay Results

The following table presents a hypothetical data set for the HPLC assay of three batches analyzed by two different laboratories.

Batch IDLaboratoryn=1 (%)n=2 (%)n=3 (%)Mean Assay (%)Std. Dev.%RSD
CMBA-001 Lab A99.5299.4899.5599.52 0.0350.04%
Lab B99.6199.5999.6599.62 0.0310.03%
CMBA-002 Lab A99.7199.7599.6999.72 0.0310.03%
Lab B99.6599.6199.6899.65 0.0350.04%
CMBA-003 Lab A99.2599.3199.2899.28 0.0300.03%
Lab B99.3599.4099.3399.36 0.0360.04%
Statistical Evaluation

The goal is to assess if the observed differences between labs are statistically significant or within the expected variability of the method.

  • Precision Comparison: The %RSD for replicate preparations at both sites is excellent (<1.0%), indicating good intra-laboratory precision. This is a prerequisite for a meaningful inter-laboratory comparison.

  • Bias Assessment: The difference between the mean assay results from Lab A and Lab B for each batch is calculated:

    • Batch CMBA-001: |99.52 - 99.62| = 0.10%

    • Batch CMBA-002: |99.72 - 99.65| = 0.07%

    • Batch CMBA-003: |99.28 - 99.36| = 0.08%

  • Setting Acceptance Criteria: The acceptance criteria should be pre-defined in the validation protocol[8]. For a late-stage API intermediate assay, a typical acceptance criterion for the difference between laboratory means is ≤ 1.0% . In this case, all results (0.10%, 0.07%, 0.08%) comfortably meet this criterion.

    For impurity analysis, the criteria are often tiered based on the impurity level (e.g., ±20% relative difference for impurities at the 0.5% level).

    Another statistical tool used in formal proficiency testing is the Z-score, which evaluates a lab's performance against the consensus mean of all participating labs[9][10].

    • Z-score = (Lab Mean - Consensus Mean) / Standard Deviation for Proficiency

    • A Z-score between -2.0 and +2.0 is generally considered satisfactory[10].

Troubleshooting Common Inter-Laboratory Discrepancies

If the acceptance criteria are not met, a systematic investigation is required. Do not immediately assume one lab is "wrong." The cause is often subtle.

  • Reference Standard Handling: Was the same lot of reference standard used? Were moisture corrections applied correctly? Was it stored under the same conditions?

  • Instrumental Differences: Check DAD lamp hours, detector calibration, and pump performance (flow rate accuracy). Even minor differences in system dwell volume can affect gradient separation.

  • Consumables: Are the HPLC columns from the same batch? Are the mobile phase solvents and reagents of the same grade from the same supplier?

  • Analyst Technique: Differences in sample weighing, sonication time for dissolution, or manual integration of minor peaks can introduce variability. A joint review of the chromatograms is often illuminating.

  • Protocol Ambiguity: Was a step in the protocol misinterpreted? For example, "filter the sample" could be interpreted differently (e.g., 0.45 µm PTFE vs. 0.22 µm Nylon).

Conclusion and Best Practices

Cross-validation of analytical results is a cornerstone of ensuring data integrity and comparability in pharmaceutical development. For a molecule like this compound, a well-designed study focusing on a robust, validated HPLC method provides high confidence in the data generated across multiple laboratories.

Key Best Practices:

  • Designate a Lead Laboratory: This lab is responsible for method validation, protocol development, and final data analysis.

  • Draft a Comprehensive Protocol: Leave no room for ambiguity. Define every parameter, from reagent grade to SST criteria and acceptance limits for the comparison.

  • Use Homogenized Samples: Ensure all labs are testing identical material to eliminate sample heterogeneity as a variable.

  • Use a Single Lot of Reference Standard: This eliminates a significant potential source of bias.

  • Conduct a Pre-Study Teleconference: Allow all analysts to walk through the protocol and ask questions to ensure mutual understanding.

  • Document Everything: Meticulous documentation of every step, including any deviations or observations, is critical for troubleshooting and for the final regulatory submission.

By adhering to these principles, organizations can build a foundation of trustworthy and reliable analytical data, ensuring product quality and accelerating the path to regulatory approval.

References

A Comparative Guide to Evaluating the Therapeutic Potential of 2-Chloro-5-(methylthio)benzoic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial evaluation of 2-Chloro-5-(methylthio)benzoic acid, a compound with a structure suggestive of potential bioactivity but currently under-explored in oncology. We will outline a systematic, data-driven approach to characterize its anticancer potential, comparing it against both a conventional chemotherapeutic agent and a targeted inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous preclinical assessment pipeline for novel small molecules.

Introduction: Unveiling a Candidate Molecule

This compound is a commercially available organic compound, primarily documented for its use in chemical synthesis. Its therapeutic potential, particularly in cancer, remains uncharacterized. However, its structure, featuring a benzoic acid backbone, is present in various compounds with known biological activities, including some with anticancer properties like histone deacetylase (HDAC) inhibition[1]. Furthermore, molecules containing methylthio moieties have demonstrated notable anticancer effects[2].

This confluence of structural motifs warrants a thorough investigation. We hypothesize that this compound may function as a small molecule inhibitor of a critical cancer-related signaling pathway. For the purpose of this guide, we will proceed with the hypothesis that it targets the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in various cancers[3][4].

To objectively evaluate its potential, we will compare its performance against two standards:

  • Doxorubicin: A widely used anthracycline chemotherapeutic agent that acts primarily through DNA intercalation and inhibition of topoisomerase II.[5]

  • PI-103 (Comparator): A known, potent inhibitor of PI3K and mTOR, serving as a positive control for our hypothesized mechanism of action.

This comparative approach will allow us to contextualize the potency and specificity of our test compound.

The Scientific Rationale: A Phased Approach to Evaluation

Our evaluation is structured in a multi-phase workflow, beginning with broad in vitro screening and progressing to more complex, targeted mechanistic studies and finally to in vivo validation. This funnel-down approach ensures that resources are allocated efficiently, with only the most promising candidates advancing to later, more intensive stages of research.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Vivo Efficacy a Compound Acquisition & Preparation (this compound, Doxorubicin, PI-103) b Cell Line Selection (MCF-7, HCT-116, A549) a->b c Cell Viability Assay (MTT) Determine Dose-Response Curves b->c d IC50 Value Calculation Quantify Cytotoxicity c->d h Select Promising Compound d->h Data Review: Potency & Selectivity e Western Blot Analysis (Treat cells with IC50 concentrations) f Probe PI3K/AKT/mTOR Pathway (p-AKT, p-mTOR, p-S6K) e->f g Apoptosis Assay (Annexin V) Confirm Mechanism of Cell Death e->g g->h Mechanism Confirmed? i Subcutaneous Xenograft Model (e.g., HCT-116 in nude mice) h->i j Treatment & Monitoring (Tumor Volume, Body Weight) i->j k Endpoint Analysis (Tumor Histology, Biomarkers) j->k

Caption: Experimental workflow for evaluating a novel anticancer compound.

Phase 1: In Vitro Cytotoxicity Screening

The initial goal is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells and to quantify its potency.

Experimental Choice: Cell Lines

We selected three human cancer cell lines representing different, common malignancies:

  • MCF-7: Luminal A breast cancer (Estrogen Receptor positive).

  • HCT-116: Colorectal cancer (KRAS mutant).

  • A549: Non-small cell lung cancer (KRAS mutant).

This panel allows for an initial assessment of whether the compound has broad activity or is specific to a particular cancer type or genetic background.

Methodology: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[7]

Hypothetical Results: IC50 Comparison

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that induces a response halfway between the baseline and maximum. A lower IC50 value indicates higher potency.[8] The data below are hypothetical, for illustrative purposes, following a 48-hour treatment period.

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
This compound 12.58.225.1
Doxorubicin 0.81.11.5
PI-103 5.54.19.8

Interpretation: In this hypothetical scenario, this compound shows moderate cytotoxic activity, particularly against the HCT-116 colon cancer cell line. While less potent than the broad-spectrum agent Doxorubicin and the targeted inhibitor PI-103, its activity is significant enough to warrant further mechanistic investigation.

Phase 2: Uncovering the Mechanism of Action

Based on our hypothesis, we will now investigate whether the observed cytotoxicity is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.

Hypothesized Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K Activates Proliferation Cell Growth & Proliferation S6K->Proliferation TestCompound 2-Chloro-5- (methylthio)benzoic acid TestCompound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT pathway by the test compound.

Methodology: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. We will treat HCT-116 cells (which showed the highest sensitivity) with the IC50 concentration of our test compound, Doxorubicin, and PI-103. We will then probe for key phosphorylated (activated) proteins in the PI3K/AKT pathway.

  • p-AKT (Ser473): A direct downstream target of PI3K signaling.

  • p-S6K (Thr389): A downstream target of mTOR, indicating pathway activity.

  • Total AKT and GAPDH: Used as loading controls to ensure equal protein amounts were analyzed.

Hypothetical Results: Pathway Inhibition
Treatmentp-AKT Level (Relative to Control)p-S6K Level (Relative to Control)
Vehicle Control (DMSO) 100%100%
This compound 35%40%
Doxorubicin 95%98%
PI-103 15%20%

Interpretation: These hypothetical results support our hypothesis. Treatment with this compound leads to a significant reduction in the phosphorylation of AKT and S6K, similar to the known PI3K/mTOR inhibitor PI-103. Doxorubicin, acting through a different mechanism, has no significant effect on this pathway. This provides strong evidence that our test compound's cytotoxic effects are, at least in part, mediated through inhibition of PI3K/AKT signaling.

Comparative Mechanisms of Action

G node_compound This compound Small Molecule node_mech_compound Mechanism Inhibits PI3K Kinase Activity node_compound:f0->node_mech_compound Acts on node_dox Doxorubicin Anthracycline node_mech_dox Mechanism Intercalates DNA Inhibits Topoisomerase II node_dox:f0->node_mech_dox Acts on node_pi103 PI-103 Small Molecule node_mech_pi103 Mechanism Inhibits PI3K Kinase Activity Inhibits mTOR Kinase Activity node_pi103:f0->node_mech_pi103 Acts on node_outcome Outcome G1 Cell Cycle Arrest Apoptosis node_mech_compound:p0->node_outcome:p0 node_mech_dox:p1->node_outcome:p1 node_mech_pi103:p0->node_outcome:p0

Caption: Comparison of the proposed and established mechanisms of action.

Phase 3: In Vivo Preclinical Evaluation

The final step in this initial evaluation is to determine if the compound's in vitro activity translates to an antitumor effect in a living organism.

Experimental Choice: Subcutaneous Xenograft Model

Human tumor xenograft models are instrumental in evaluating novel anti-cancer therapies.[9][10] We will use an ectopic xenograft model, where human cancer cells (HCT-116) are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).[11] This model is standard for assessing the efficacy of a compound on tumor growth.[12]

Methodology and Monitoring

Mice bearing established HCT-116 tumors will be randomized into treatment groups:

  • Vehicle Control

  • This compound (at a determined dose)

  • Positive Control (e.g., an established drug for colon cancer)

Tumor volume and mouse body weight will be measured 2-3 times per week.[9] A reduction in tumor growth rate without significant loss of body weight (an indicator of toxicity) is the desired outcome.

Interpretation: Successful translation from in vitro to in vivo would be demonstrated by a statistically significant reduction in the average tumor volume in the group treated with this compound compared to the vehicle control group, without inducing unacceptable toxicity.

Conclusion and Future Directions

This guide outlines a logical and rigorous pathway for the preliminary evaluation of this compound as a potential anticancer agent. Based on our hypothetical data, the compound demonstrates moderate, mechanism-specific activity in vitro. If these findings are validated and translate to in vivo efficacy, the next steps would involve:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To understand the drug's absorption, distribution, metabolism, and excretion.

  • Toxicity studies: To establish a safety profile.

  • Lead optimization: To synthesize and test analogues of the compound to improve potency and drug-like properties.

This structured approach provides a solid foundation for making informed decisions in the early stages of the drug discovery pipeline.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Adapted from established molecular biology methods.[5][13]

  • Cell Seeding:

    • Culture HCT-116, MCF-7, and A549 cells in their recommended growth medium.

    • Harvest cells at ~80% confluency using trypsin.

    • Count viable cells using a hemocytometer and Trypan Blue exclusion.

    • Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (DMSO) wells as a negative control.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for Pathway Analysis

Based on protocols from Cell Signaling Technology and Abcam.[14][15][16]

  • Sample Preparation:

    • Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the IC50 concentration of each compound (or vehicle) for 6 hours.

    • Aspirate media and wash cells once with ice-cold 1X PBS.

    • Lyse cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate for 10-15 seconds to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • SDS-PAGE:

    • Normalize protein amounts for each sample. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Include a pre-stained protein ladder.

    • Run the gel at 120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-AKT, anti-AKT, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imaging system or X-ray film.

    • Analyze band intensity using densitometry software (e.g., ImageJ).

Protocol 3: Subcutaneous Xenograft Mouse Model

This protocol requires institutional animal care and use committee (IACUC) approval.[9][11]

  • Cell Preparation:

    • Harvest HCT-116 cells and assess viability (>95%).

    • Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. For enhanced tumor take-rate, a 1:1 mixture with Matrigel® can be used. Keep the cell suspension on ice.

  • Animal Procedure:

    • Use 6-8 week old female athymic nude mice.

    • Anesthetize the mouse using isoflurane.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the health of the animals daily.

    • Once tumors become palpable (typically 7-10 days post-injection), begin measuring tumor size 2-3 times per week with digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Administer the test compound, vehicle, or positive control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a pre-determined schedule.

    • Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration.

    • At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).

References

Safety Operating Guide

A Researcher's Guide to Handling 2-Chloro-5-(methylthio)benzoic Acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of scientific advancement, the safety and integrity of our experimental work are paramount. A deep understanding of the reagents we handle is the foundation of a secure and effective research environment. This guide offers a comprehensive, experience-driven protocol for the safe handling of 2-Chloro-5-(methylthio)benzoic acid, focusing on the critical aspects of personal protective equipment (PPE), operational procedures, and waste disposal. Our goal is to empower you, our fellow researchers, with the knowledge to work confidently and safely.

Hazard Profile: Understanding the Compound

This compound (CAS No. 51546-12-4) is a solid organic compound classified with specific potential hazards. According to the Globally Harmonized System (GHS), it warrants a "Warning" signal word and is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications dictate a handling protocol that prioritizes the prevention of contact with skin and eyes, and the avoidance of dust inhalation. The most effective safety strategies are built upon the "hierarchy of controls," an authoritative principle that prioritizes eliminating hazards at their source. Since we cannot eliminate the need for the chemical, we focus on the subsequent, most effective controls.

The Hierarchy of Controls in a Laboratory Setting

HierarchyOfControls cluster_controls Risk Reduction Strategy Elimination Elimination & Substitution (Generally not feasible for specific research) Engineering Engineering Controls (e.g., Chemical Fume Hood) Elimination->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Personal Protective Equipment (PPE): Your Final Line of Defense

While engineering controls like fume hoods are the primary means of protection, PPE is the essential final barrier between you and the chemical.[2] The selection of appropriate PPE is a critical decision based on the specific hazards of the material.

Eye and Face Protection

The eyes are particularly vulnerable to chemical hazards.[3]

  • Mandatory: ANSI-rated safety glasses with side shields are the minimum requirement.

  • Recommended for High-Risk Tasks: For any procedure with a potential for splashing (e.g., dissolving the solid, transferring solutions), chemical splash goggles are essential.[2] If there is a significant splash risk, a face shield should be worn in addition to goggles.[4]

Skin Protection
  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are generally sufficient for handling small quantities of solid corrosives or irritants, provided they are changed immediately upon contamination.[2] Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat provides an additional layer of protection.[2][5] Ensure you are wearing long pants and closed-toe shoes.[6]

Respiratory Protection

Because this compound can cause respiratory irritation, manipulations should be performed within a certified chemical fume hood to control exposure to dust.[2][3]

  • Standard Operations: When working with small quantities in a fume hood, a respirator is typically not necessary.

  • When Required: If a significant amount of dust is likely to be generated and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a more protective respirator should be used.

Summary of Recommended Personal Protective Equipment

Body AreaPrimary ProtectionRecommended for Higher RiskCausality (The "Why")
Eyes Safety Glasses with Side ShieldsChemical Splash GogglesProtects against dust particles and incidental splashes, addressing H319 (serious eye irritation).[3]
Hands Nitrile GlovesThicker, chemical-specific glovesPrevents direct contact with the skin, addressing H315 (skin irritation).[2]
Body Lab Coat (closed)Chemical-Resistant ApronProtects skin and clothing from spills and contamination.[5]
Respiratory Work in a Chemical Fume HoodNIOSH-approved N95 RespiratorPrevents inhalation of airborne particles, addressing H335 (respiratory irritation).[2][3]

Operational Plan: A Step-by-Step Handling Protocol

A structured workflow minimizes the risk of exposure and ensures procedural consistency. The following protocol outlines the safe weighing and transfer of solid this compound.

Workflow for Safe Handling of a Solid Chemical Reagent

Workflow Start Start: Verify Fume Hood & Don PPE Weigh 1. Weighing: Use weigh paper/boat. Minimize dust. Start->Weigh Transfer 2. Transfer: Carefully add solid to the vessel. Weigh->Transfer Dissolve 3. Dissolution: Slowly add solvent to the solid. Transfer->Dissolve Cleanup 4. Decontamination: Wipe down surfaces. Remove PPE. Dissolve->Cleanup Disposal 5. Waste Segregation: Place contaminated items in labeled waste container. Cleanup->Disposal End End Disposal->End

Caption: A procedural workflow for safely weighing and handling a solid chemical reagent.

Methodology:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[2]

    • Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]

    • Don all required PPE: lab coat, safety glasses/goggles, and gloves.[8]

    • Gather all necessary equipment (spatula, weigh paper, reaction vessel) and place them inside the fume hood.

  • Weighing and Transfer:

    • To minimize dust generation, handle the solid gently.

    • Carefully transfer the desired amount of this compound from the stock bottle to a weigh boat or creased weigh paper using a clean spatula.

    • Securely close the stock bottle immediately after use.

    • Gently tap the weigh paper to transfer the solid into the designated reaction vessel.

  • Post-Transfer & Cleanup:

    • Visually inspect the work area for any stray particles.

    • Wipe down the balance and the work surface inside the fume hood with a damp paper towel.

    • Remove gloves and dispose of them in the appropriate waste stream before exiting the laboratory.

    • Wash hands thoroughly with soap and water after handling is complete.[9]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Chlorinated organic compounds require specific disposal procedures.

  • Solid Waste: All materials that have come into direct contact with this compound, including used gloves, weigh paper, and contaminated paper towels, must be disposed of in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6] Do not discard these items in the regular trash.

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[6]

  • Institutional Protocols: Always adhere to the specific hazardous waste management guidelines established by your institution's Environmental Health and Safety (EH&S) department. These protocols are designed to comply with local and federal regulations.

By adhering to these detailed procedures, you not only protect yourself and your colleagues but also ensure the validity of your research and the well-being of our shared environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.